molecular formula C11H13N5O5 B12404719 2'-O,4'-C-Methyleneguanosine

2'-O,4'-C-Methyleneguanosine

Número de catálogo: B12404719
Peso molecular: 295.25 g/mol
Clave InChI: OZVMOEUWPMYRQU-JUQFDLSGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2'-O,4'-C-Methyleneguanosine is a useful research compound. Its molecular formula is C11H13N5O5 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C11H13N5O5

Peso molecular

295.25 g/mol

Nombre IUPAC

2-amino-9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one

InChI

InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19)/t5-,6+,9-,11+/m1/s1

Clave InChI

OZVMOEUWPMYRQU-JUQFDLSGSA-N

SMILES isomérico

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)CO

SMILES canónico

C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2'-O,4'-C-Methyleneguanosine Nucleoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of therapeutic oligonucleotides has witnessed significant advancements with the development of chemically modified nucleosides that enhance the potency, stability, and safety of these novel drugs. Among these, bridged nucleic acids (BNAs) have emerged as a particularly promising class of modifications. The 2'-O,4'-C-methylene bridge in these nucleosides pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity of antisense oligonucleotides to their target RNA. This technical guide provides a comprehensive overview of the synthesis of the 2'-O,4'-C-methyleneguanosine nucleoside, a critical component for the development of next-generation antisense therapeutics.

Core Synthesis Pathway

The synthesis of the this compound nucleoside is a multi-step process that begins with the preparation of a suitably protected ribose derivative, followed by the introduction of the methylene (B1212753) bridge, glycosylation with a protected guanine (B1146940) base, and subsequent functionalization to yield the desired phosphoramidite (B1245037) building block for oligonucleotide synthesis.

Experimental Protocols

Synthesis of the Key Sugar Intermediate: 3-O-Benzyl-4-C-(benzyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose

A common starting material for the synthesis of the bridged sugar moiety is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The synthesis involves a series of protection, oxidation, and reduction steps to yield the key ribofuranose intermediate.

Protocol:

  • Diol Cleavage: Treatment of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium periodate (B1199274) followed by reduction with sodium borohydride.

  • Benzylation: Protection of the primary and secondary hydroxyl groups using benzyl (B1604629) bromide and sodium hydride in a suitable solvent like DMF.

  • Hydrolysis and Isopropylidenation: Selective removal of the 5,6-O-isopropylidene group under acidic conditions, followed by protection of the resulting diol to afford the 1,2-O-isopropylidene protected ribofuranose.

Glycosylation with Protected Guanine

The stereoselective introduction of the guanine base is a critical step in the synthesis. A commonly used guanine derivative is N2-isobutyryl-guanine, which is silylated to enhance its solubility and reactivity.

Protocol:

  • Silylation of Guanine: N2-isobutyryl-guanine is treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in a dry aprotic solvent.

  • Coupling Reaction: The silylated guanine is coupled with the activated sugar intermediate (e.g., a glycosyl bromide or triflate) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Deprotection and Purification: The resulting nucleoside is deprotected and purified using column chromatography.

Formation of the 2'-O,4'-C-Methylene Bridge

The characteristic bridged structure is typically formed through an intramolecular cyclization reaction.

Protocol:

  • Selective Deprotection: The 5'-O-protecting group of the guanosine (B1672433) derivative is selectively removed.

  • Oxidation: The primary 5'-hydroxyl group is oxidized to an aldehyde.

  • Intramolecular Aldol-type Reaction: The aldehyde undergoes an intramolecular reaction with the 2'-hydroxyl group, often facilitated by a base, to form the bridged structure.

  • Reduction and Protection: The newly formed hydroxyl group in the bridge is reduced and subsequently protected.

Phosphoramidite Synthesis

The final step is the conversion of the protected nucleoside into a phosphoramidite, which is the reactive monomer used in automated oligonucleotide synthesis.

Protocol:

  • DMTr Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the final phosphoramidite product.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps involved in the preparation of the this compound phosphoramidite. It is important to note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.

StepStarting MaterialProductTypical Yield (%)
Synthesis of Key Sugar Intermediate 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose3-O-Benzyl-4-C-(benzyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose40-50 (multi-step)
Glycosylation Protected Sugar and N2-isobutyryl-guanineProtected this compound60-70
Bridge Formation Glycosylated IntermediateBridged Nucleoside50-60
Phosphoramidite Synthesis Protected Bridged NucleosideThis compound Phosphoramidite80-90

Mechanism of Action of 2'-O,4'-C-Methylene Bridged Oligonucleotides

Oligonucleotides incorporating this compound and other bridged nucleosides primarily function through an antisense mechanism. This involves the sequence-specific binding of the antisense oligonucleotide (ASO) to a target messenger RNA (mRNA), leading to the downregulation of the protein encoded by that mRNA. The enhanced conformational rigidity of the BNA monomers within the ASO leads to a higher binding affinity for the target mRNA.

A key mechanism for the action of many ASOs is the recruitment of RNase H, a cellular enzyme that recognizes DNA/RNA heteroduplexes and specifically cleaves the RNA strand. "Gapmer" ASOs are designed with a central block of DNA-like nucleotides flanked by wings of modified nucleosides, such as this compound. The modified wings provide high binding affinity and nuclease resistance, while the central DNA "gap" is a substrate for RNase H upon binding to the target mRNA.

AntisenseMechanism cluster_0 Cellular Environment cluster_1 Therapeutic Outcome ASO 2',4'-BNA Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment DegradedRNA Degraded RNA Fragments Protein Pathogenic Protein Ribosome->Protein Protein Synthesis Ribosome->Protein Inhibition ReducedProtein Reduced Protein Levels RNaseH->mRNA Cleavage

Caption: Antisense mechanism of a 2',4'-BNA gapmer ASO.

Conclusion

The synthesis of this compound nucleoside is a challenging but crucial process for the advancement of antisense oligonucleotide therapeutics. The unique structural features of this bridged nucleoside impart superior properties to ASOs, including enhanced binding affinity and nuclease resistance, which translate to improved potency and duration of action. This guide provides a foundational understanding of the synthetic strategies and mechanisms of action, serving as a valuable resource for researchers and developers in the field of nucleic acid chemistry and drug discovery. Further optimization of the synthetic route to improve overall yield and reduce costs will be critical for the widespread application of this promising technology.

Conformational Landscape of 2'-O,4'-C-Methyleneguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O,4'-C-Methyleneguanosine, a key component of Locked Nucleic Acid (LNA) oligonucleotides, exhibits a constrained conformational landscape that underpins its remarkable binding affinity and stability, making it a cornerstone for therapeutic and diagnostic applications. This technical guide provides an in-depth analysis of the conformational properties of this compound, detailing the experimental and computational methodologies used for its characterization. Quantitative data from nuclear magnetic resonance (NMR) spectroscopy and computational modeling are presented to offer a comprehensive understanding of its structural dynamics.

Introduction

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides where a methylene (B1212753) bridge connects the 2' oxygen and the 4' carbon of the ribose sugar.[1] This bridge "locks" the furanose ring in a specific conformation, pre-organizing the oligonucleotide for duplex formation.[1][2][3] The guanosine (B1672433) analogue, this compound (LNA-G), is integral to the design of LNA-based therapeutics. Its rigid structure enhances hybridization properties, leading to increased thermal stability of duplexes and resistance to enzymatic degradation.[1][3] Understanding the precise conformational preferences of LNA-G is crucial for the rational design of oligonucleotides with optimized biological activity.

Conformational Preferences of the Ribose Moiety

The defining structural feature of this compound is the locked ribose pucker. In unmodified nucleic acids, the ribose ring exists in a dynamic equilibrium between two major conformations: C3'-endo (North) and C2'-endo (South). The methylene bridge in LNA-G restricts this flexibility, predominantly favoring the C3'-endo conformation, which is characteristic of A-form RNA duplexes.[1][2][3][4]

Sugar Pucker Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D DQF-COSY experiments, is a powerful tool for determining the sugar conformation of nucleotides.[2][4] By analyzing the coupling constants between protons in the ribose ring, the ratio of N-type (C3'-endo) to S-type (C2'-endo) conformers can be quantified. Studies on oligonucleotides containing LNA modifications have consistently shown a high population of the N-type conformer for the LNA nucleotide itself and a significant influence on the conformation of flanking nucleotides.[2][4]

Below is a logical workflow for determining sugar conformation using NMR data.

G A 2D NMR Spectroscopy (DQF-COSY) B Measure Proton Coupling Constants (J-values) A->B C Determine Ratio of N-type to S-type Conformers B->C D Characterize Sugar Pucker C->D

Caption: Workflow for Sugar Conformation Determination via NMR.

Quantitative Conformational Data

The conformational parameters of this compound and its impact on oligonucleotide structure have been elucidated through various biophysical techniques. The following tables summarize key quantitative data.

Table 1: Sugar Pucker Population in LNA-Modified Oligonucleotides

Nucleotide PositionConformer TypePopulation (%)
LNA-GN-type (C3'-endo)>95%
5'-Flanking NucleotideN-type (C3'-endo)Increased Population
3'-Flanking NucleotideN-type (C3'-endo)Increased Population

Note: Data are generalized from typical findings in the literature.[2][4] The exact population can vary based on sequence context.

Table 2: Thermodynamic Stability of LNA-Modified Duplexes

ModificationΔTm per LNA monomer (°C)
LNA-DNA:RNA+1 to +8
LNA-RNA:DNA+2 to +10

Source: Data compiled from multiple studies.[3] The increase in melting temperature (Tm) reflects the enhanced stability of duplexes containing LNA monomers.

Experimental Protocols

2D NMR Spectroscopy for Conformational Analysis

Objective: To determine the ribose sugar conformation of this compound within an oligonucleotide.

Methodology:

  • Sample Preparation: The LNA-containing oligonucleotide is synthesized using standard phosphoramidite (B1245037) chemistry. The purified oligonucleotide is dissolved in a suitable NMR buffer (e.g., D2O with sodium phosphate (B84403) and EDTA).

  • NMR Data Acquisition: 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]

  • Spectral Analysis: The cross-peaks in the DQF-COSY spectrum are assigned to specific proton-proton couplings within the ribose ring. The key coupling constants (e.g., JH1'-H2', JH2'-H3', JH3'-H4') are measured.

  • Conformer Population Calculation: The percentage of N-type and S-type conformers is calculated from the measured J-values using established equations that correlate coupling constants to sugar pucker phase angles.

Computational Modeling of LNA Conformation

Objective: To theoretically model the conformational preferences of this compound.

Methodology:

  • Model Building: A model of the LNA-G nucleoside or an LNA-containing oligonucleotide is built using molecular modeling software.

  • Force Field Selection: An appropriate force field, such as AMBER or CHARMM, modified to include parameters for the LNA monomer, is chosen.[6]

  • Molecular Dynamics (MD) Simulation: The model is subjected to MD simulations in a simulated aqueous environment. The simulation is run for a sufficient duration (nanoseconds to microseconds) to allow for adequate conformational sampling.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine the preferred conformations, including sugar pucker, glycosidic torsion angle (χ), and backbone dihedral angles.

The relationship between these experimental and computational approaches is illustrated below.

G cluster_exp Experimental cluster_comp Computational A NMR Spectroscopy E Conformational Model of LNA-G A->E B X-ray Crystallography B->E C Molecular Dynamics C->E D Quantum Mechanics D->E E->A E->C

Caption: Integrated approach for conformational analysis.

Glycosidic Torsion Angle

In addition to the locked sugar pucker, the orientation of the guanine (B1146940) base relative to the sugar, defined by the glycosidic torsion angle (χ), is also influenced. For LNA-G within a duplex, the conformation is predominantly anti, which is required for standard Watson-Crick base pairing.[2][4]

Conclusion

The conformational analysis of this compound reveals a highly pre-organized structure dominated by a C3'-endo (N-type) sugar pucker and an anti glycosidic torsion angle. This rigid conformation minimizes the entropic penalty upon duplex formation, leading to significantly enhanced binding affinity and thermal stability. A thorough understanding of these structural properties, gained through a combination of experimental techniques like NMR spectroscopy and computational modeling, is essential for the continued development of LNA-based technologies in research and medicine.

References

A Technical Guide to the Discovery and Application of Bridged Nucleic Acids, Featuring 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and core applications of Bridged Nucleic Acids (BNAs), with a particular focus on the guanosine (B1672433) analogue, 2'-O,4'-C-methyleneguanosine. BNAs represent a significant class of chemically modified nucleic acids that have garnered substantial interest in the fields of molecular biology, diagnostics, and therapeutics due to their unique structural and functional properties.

Discovery and Origin of Bridged Nucleic Acids

Bridged Nucleic Acids are a class of synthetic RNA nucleotide analogues characterized by a covalent bridge that locks the ribose sugar moiety into a specific conformation. This structural constraint is typically introduced between the 2' and 4' positions of the ribose ring. The primary goal in the design of BNAs was to pre-organize the sugar conformation into an N-type (C3'-endo) pucker, which is characteristic of A-form nucleic acid duplexes (like RNA-RNA and RNA-DNA). This pre-organization reduces the entropic penalty of hybridization, leading to significantly enhanced binding affinity for complementary DNA and RNA strands.

The pioneering work in this field was independently conducted by the research groups of Takeshi Imanishi and Jesper Wengel in the late 1990s.

  • 1997 : Takeshi Imanishi's group first reported the synthesis of 2'-O,4'-C-methyleneuridine and -cytidine, which they termed 2',4'-BNA.[1] Their design was based on restricting the sugar pucker to the C3'-endo conformation.[2]

  • 1998 : Jesper Wengel's group independently synthesized and described similar bicyclic nucleoside monomers, which they named Locked Nucleic Acids (LNA).[3]

These first-generation BNAs (2',4'-BNA/LNA) demonstrated unprecedented hybridization properties, including a significant increase in the thermal stability of duplexes.[3] This breakthrough paved the way for the development of subsequent generations of BNAs with fine-tuned properties, such as enhanced nuclease resistance and RNA selectivity. These newer analogues include 2',4'-BNANC, which features a six-membered bridged structure with an N-O linkage, and 2',4'-BNACOC, which has a seven-membered bridge.[4]

The development of a this compound monomer was a crucial step, as it completed the full set of nucleobases required for the synthesis of BNA-modified oligonucleotides capable of targeting any genetic sequence.

Core Properties and Advantages of BNA-Modified Oligonucleotides

The incorporation of BNA monomers like this compound into oligonucleotides imparts several advantageous properties compared to their unmodified DNA or RNA counterparts.

  • High Binding Affinity : BNAs exhibit exceptionally high binding affinity towards complementary single-stranded RNA and DNA.[4] The locked N-type sugar conformation enhances base stacking and pre-organizes the oligonucleotide backbone for hybridization.

  • Enhanced Thermal Stability : Duplexes containing BNA modifications show significantly increased thermal stability, as measured by the melting temperature (Tm). Each BNA modification can increase the Tm by several degrees Celsius.

  • Superior Nuclease Resistance : The bridged structure provides steric hindrance that protects the phosphodiester backbone from degradation by both endonucleases and exonucleases, leading to a longer half-life in biological fluids.[2][5]

  • Single-Mismatch Discrimination : The rigid conformation of BNA-containing duplexes results in a greater destabilization penalty for mismatched base pairs, making BNA-modified probes highly specific for their targets.

  • RNA Selectivity : Certain BNA chemistries, such as 2',4'-BNANC, show a preferential binding affinity for RNA over DNA targets.

These properties make BNA-modified oligonucleotides powerful tools for a wide range of applications, including antisense therapy, diagnostics, and molecular biology research.

Quantitative Data on BNA Performance

The performance enhancements offered by BNA modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key data for oligonucleotides containing BNA modifications.

Table 1: Thermal Stability of BNA-Modified Oligonucleotides

This table shows the change in melting temperature (ΔTm) per modification when BNA monomers are incorporated into an oligonucleotide duplexed with a complementary RNA strand.

BNA Modification TypeSequence ContextΔTm per modification (°C) vs. DNA/RNA duplex
2',4'-BNA/LNAMixed-base sequence+4 to +8
2',4'-BNANC[NH]Single modification+6
2',4'-BNANC[NMe]Single modification+5
2',4'-BNACOCFully modified sequenceHigh thermal stability (specific ΔTm varies)

Data compiled from multiple sources indicating typical performance.[6]

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides

This table provides a qualitative and quantitative comparison of the stability of different oligonucleotide chemistries in the presence of nucleases. Half-life (t1/2) indicates the time taken for 50% of the oligonucleotide to be degraded.

Oligonucleotide ChemistryNuclease TypeHalf-life (t1/2)Relative Resistance
Unmodified DNA (phosphodiester)3'-Exonuclease (SVPDE)~8 minutesLow
Phosphorothioate (PS) DNA3'-Exonuclease (SVPDE)> 24 hoursHigh
2',4'-BNA/LNA (phosphodiester)3'-Exonuclease (SVPDE)> 40 minutesModerate
2',4'-BNANC (phosphodiester)3'-Exonuclease (SVPDE)Significantly higher than LNAVery High

Data is representative and compiled from various studies.[2][7]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of BNA-modified oligonucleotides.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of BNA phosphoramidites is a multi-step organic chemistry process. The following is a representative protocol for a purine (B94841) BNA, like the guanosine derivative.

Objective : To synthesize the protected this compound phosphoramidite building block for use in solid-phase oligonucleotide synthesis.

Materials :

  • Protected guanosine starting material

  • Reagents for creating the 2'-O,4'-C bridge (e.g., via intramolecular cyclization)

  • Protecting group reagents (e.g., Dimethoxytrityl chloride for 5'-OH, isobutyryl for exocyclic amine)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., Pyridine, Dichloromethane, Acetonitrile)

  • Silica (B1680970) gel for column chromatography

Procedure :

  • Protection of Guanosine : Start with a commercially available guanosine derivative. Protect the 5'-hydroxyl group with a Dimethoxytrityl (DMTr) group and the exocyclic amine (N2) with a suitable protecting group like isobutyryl (iBu).

  • Formation of the 2',4'-Bridge : This is the key step and can involve multiple reactions. A common strategy involves the formation of an anhydro-nucleoside intermediate followed by a ring-closing reaction to form the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon.

  • Purification : The resulting bridged guanosine derivative is purified using silica gel column chromatography.

  • Phosphitylation : The free 3'-hydroxyl group of the purified BNA monomer is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of an activator (e.g., tetrazole) in anhydrous acetonitrile (B52724).

  • Final Purification and Characterization : The final phosphoramidite product is purified, typically by precipitation or chromatography, and its identity and purity are confirmed by 1H NMR, 31P NMR, and mass spectrometry.

Solid-Phase Synthesis of BNA-Modified Oligonucleotides

BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support.

Objective : To incorporate BNA monomers into a custom oligonucleotide sequence.

Materials :

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • BNA phosphoramidites (e.g., this compound phosphoramidite)

  • Anhydrous acetonitrile for phosphoramidite dilution

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure (One Synthesis Cycle) :

  • Deblocking (Detritylation) : The DMTr protecting group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support by treating it with the deblocking solution.

  • Coupling : The next phosphoramidite in the sequence (either a standard or BNA monomer), pre-activated with the activator solution, is added to the column to react with the free 5'-hydroxyl group. Coupling times for BNA monomers may be slightly longer than for standard phosphoramidites.[8]

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizer solution.

  • Repeat : The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection : The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

  • Purification : The final product is purified, typically by HPLC or PAGE.

UV Thermal Denaturation Assay

This assay is used to determine the melting temperature (Tm) of a nucleic acid duplex.

Objective : To measure the Tm of a duplex containing a BNA-modified oligonucleotide.

Materials :

  • UV-Vis spectrophotometer with a Peltier temperature controller

  • Quartz cuvettes (1 cm path length)

  • BNA-modified oligonucleotide and its complementary DNA or RNA strand

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure :

  • Sample Preparation : Dissolve the BNA-modified oligonucleotide and its complement in the melting buffer to a final concentration of, for example, 1.5 µM each.[3]

  • Annealing : Heat the sample to 95°C for 3 minutes to ensure complete denaturation, then slowly cool to room temperature (e.g., over 30 minutes) to allow for duplex formation.[3]

  • Data Collection : Place the sample in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[3][9]

  • Data Analysis : Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplexes have dissociated, which corresponds to the maximum of the first derivative of the melting curve.[10]

RNase H Cleavage Assay

This assay determines the ability of a BNA/DNA gapmer antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Objective : To assess the RNase H activity induced by a BNA gapmer.

Materials :

  • Target RNA (often 5'-radiolabeled or fluorescently labeled)

  • BNA/DNA gapmer oligonucleotide

  • Recombinant RNase H1 enzyme

  • Annealing Buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5)[3]

  • RNase H Reaction Buffer (e.g., 750 mM KCl, 500 mM Tris-HCl, 30 mM MgCl2, 100 mM DTT, pH 8.3)[11]

  • Reaction termination solution (e.g., 0.25 M EDTA)[3]

  • Denaturing polyacrylamide gel

Procedure :

  • Hybridization : Mix the labeled target RNA and the BNA gapmer in annealing buffer. Heat to 90°C for 2 minutes and then allow to cool to room temperature to form the RNA/DNA heteroduplex.[3]

  • Enzymatic Reaction : Add RNase H1 enzyme and reaction buffer to the annealed sample. Incubate at 37°C.[3][4]

  • Time Points : Take aliquots of the reaction at various time points (e.g., 0, 5, 15, 30 minutes).

  • Quenching : Stop the reaction in each aliquot by adding the termination solution.

  • Analysis : Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates cleavage by RNase H.

  • Quantification : Quantify the percentage of cleaved RNA relative to the total RNA in each lane to determine the cleavage efficiency.[3]

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes related to BNA technology.

Solid-Phase Synthesis Cycle

G start Start: CPG with 3'-Nucleoside deblock Step 1: Deblocking (Remove 5'-DMTr) start->deblock couple Step 2: Coupling (Add BNA Phosphoramidite) deblock->couple Free 5'-OH cap Step 3: Capping (Block Unreacted 5'-OH) couple->cap oxidize Step 4: Oxidation (Stabilize P-Linkage) cap->oxidize end_cycle Cycle Complete oxidize->end_cycle end_cycle->deblock Repeat for next base cleave Final Cleavage & Deprotection end_cycle->cleave Final base added

Caption: Workflow for one cycle of solid-phase BNA oligonucleotide synthesis.

RNase H-Mediated Antisense Mechanism

G aso BNA/DNA Gapmer ASO (in cytoplasm) hybrid ASO:mRNA Heteroduplex aso->hybrid mrna Target mRNA mrna->hybrid cleavage RNase H binds to DNA/RNA hybrid region hybrid->cleavage rnaseh RNase H Enzyme rnaseh->cleavage Recruitment degradation Selective Cleavage of mRNA Strand cleavage->degradation result Translation Arrested & Target Protein Downregulated degradation->result

References

Spectroscopic Properties of 2'-O,4'-C-Methyleneguanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2'-O,4'-C-Methyleneguanosine, a conformationally restricted nucleic acid analog of significant interest in the development of therapeutic oligonucleotides. Due to the scarcity of publicly available data on the isolated monomer, this guide presents expected spectroscopic characteristics based on studies of oligonucleotides incorporating 2',4'-Bridged Nucleic Acids (BNAs) and data from the parent nucleoside, guanosine.

Introduction to this compound

This compound is a modified nucleoside characterized by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint locks the sugar moiety into an N-type conformation, which is prevalent in A-form RNA duplexes. This pre-organization of the sugar conformation leads to enhanced binding affinity and stability when incorporated into oligonucleotides, making it a valuable tool for antisense and antigene technologies. Oligonucleotides containing these modifications, often referred to as 2',4'-BNAs, exhibit significantly increased thermal stability when hybridized to complementary RNA strands.[1]

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for this compound. It is important to note that specific experimental data for the isolated monomer is limited in the literature. Therefore, data for the parent compound, guanosine, is provided for comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No specific NMR data for this compound was found in the search results. The following table provides ¹H NMR data for the parent molecule, Guanosine, for reference.

Proton Chemical Shift (δ) in ppm (D₂O)
H-87.99
H-1'5.90
H-2'4.40
H-3'4.23
H-4'4.22
H-5'a3.87
H-5'b3.82

Reference Compound: Guanosine. Data obtained from publicly available databases.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Compound Solvent λmax (nm)
Guanosine (representative)Water (pH 7)~253, ~277 (shoulder)
This compound (expected)Water~253-255

The UV-Vis spectrum of this compound is expected to be very similar to that of guanosine, as the chromophore (the guanine (B1146940) base) is unaltered.

Table 3: Circular Dichroism (CD) Spectroscopy Data

Specific CD data for the this compound monomer is not available. The data below describes the typical CD spectral features of oligonucleotides containing 2',4'-BNA modifications, which adopt an A-form helical structure.

Structure Type Positive Peak (nm) Negative Peak (nm) Crossover (nm)
A-form duplex (characteristic of 2',4'-BNA modified oligonucleotides)~260-265~210~225

Studies on oligonucleotides containing 2',4'-BNA monomers indicate that they induce an A-form helical geometry, similar to natural RNA duplexes.[2]

Table 4: Mass Spectrometry (MS) Data
Property Value
Molecular Formula C₁₁H₁₃N₅O₅
Monoisotopic Mass 295.0917 g/mol
Ionization Mode ESI-MS (Positive or Negative)

The provided mass is the theoretical exact mass. Experimental values may vary slightly based on instrumentation and ionization method.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and conformation of the molecule in solution.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings for complete structural assignment.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer solution.

    • Measure the absorbance of each dilution over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties and infer the conformation of the sugar moiety and its influence on the overall structure, particularly when incorporated into an oligonucleotide.

Methodology:

  • Sample Preparation: Prepare a solution of the sample (either the monomer or an oligonucleotide containing it) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to a final concentration of approximately 4 µM.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20 °C).

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

    • A spectrum of the buffer alone is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, plotted as ellipticity (in millidegrees) versus wavelength, provides information about the secondary structure. For oligonucleotides containing this compound, a spectrum with a positive peak around 260-265 nm and a negative peak around 210 nm is indicative of an A-form helix.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile (B52724) for Electrospray Ionization - ESI).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode. The choice of mode will depend on the propensity of the molecule to gain or lose a proton.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). Compare the experimentally observed mass with the theoretically calculated exact mass to confirm the identity and purity of the compound.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis CD Circular Dichroism Synthesis->CD MS Mass Spectrometry Synthesis->MS Structure Structure & Conformation Determination NMR->Structure Properties Optical Properties (λmax, ε) UV_Vis->Properties Chirality Chiroptical Properties (Secondary Structure) CD->Chirality Identity Molecular Weight & Composition Confirmation MS->Identity

References

The Bridged Nucleoside: A Technical Guide to the Structural and Functional Divergence of 2'-O,4'-C-Methyleneguanosine from Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional differences between the naturally occurring nucleoside, guanosine (B1672433), and its synthetically modified counterpart, 2'-O,4'-C-methyleneguanosine, a prominent member of the locked nucleic acid (LNA) family. Through a comprehensive review of crystallographic and spectroscopic data, this document elucidates the profound impact of the methylene (B1212753) bridge on the sugar moiety's conformation, leading to significant alterations in helical geometry and thermodynamic stability of nucleic acid duplexes. Detailed experimental protocols for the synthesis and structural characterization of this compound are provided, alongside an exploration of its influence on cellular signaling pathways, with a particular focus on the NF-κB pathway. This guide serves as a critical resource for researchers engaged in the design and development of novel oligonucleotide-based therapeutics and diagnostics.

Introduction: The Significance of Structural Modification

Guanosine, a fundamental building block of RNA, plays a pivotal role in a myriad of biological processes, from genetic information storage to cellular signaling.[1][2] Its inherent conformational flexibility, however, can limit its therapeutic and diagnostic applications. The advent of chemically modified nucleosides, such as this compound, has revolutionized the field of nucleic acid chemistry. This modification, characterized by a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, "locks" the furanose ring into a rigid C3'-endo (North) conformation.[3][4][5] This seemingly subtle alteration has profound consequences for the structural and functional properties of oligonucleotides, leading to enhanced thermal stability, improved target affinity, and increased nuclease resistance. This guide delves into the core distinctions between these two crucial molecules.

Structural Differences: A Quantitative Comparison

The defining structural difference between guanosine and this compound lies in the conformation of the ribose sugar. This is a direct result of the methylene bridge present in the latter.

Ribose Pucker: The "Locked" Conformation

In guanosine, the ribose ring is flexible and can exist in equilibrium between various conformations, primarily the C2'-endo (South) and C3'-endo (North) puckers. In contrast, the 2'-O,4'-C-methylene bridge in the LNA analogue restricts this flexibility, locking the sugar into a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[3][4][5]

Tabulated Structural Data

Table 1: Selected Bond Lengths (Å) for Guanosine [6][7]

BondLength (Å)
N9-C1'1.47
C1'-O4'1.45
C2'-C1'1.53
C3'-C2'1.52
C4'-C3'1.53
O4'-C4'1.45
C4'-C5'1.51
C5'-O5'1.43
O2'-C2'1.42
O3'-C3'1.43

Table 2: Selected Bond Angles (°) for Guanosine [6][7]

AngleAngle (°)
C2'-C1'-N9114.0
O4'-C1'-N9108.5
C1'-C2'-C3'102.1
C2'-C3'-C4'102.5
C3'-C4'-O4'105.7
C1'-O4'-C4'109.5
C3'-C4'-C5'115.3
O4'-C4'-C5'109.3
C4'-C5'-O5'110.6
O2'-C2'-C1'111.4
O3'-C3'-C2'111.5

Note: The structural parameters for this compound within an oligonucleotide context will exhibit deviations from these values due to the constraints imposed by the methylene bridge and the overall helical structure. The C3'-endo pucker will significantly alter the torsion angles of the sugar-phosphate backbone.

Experimental Protocols

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound phosphoramidite is a multi-step process that is crucial for its incorporation into synthetic oligonucleotides. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phosphoramidite Start Guanosine Starting Material Step1 Protection of Guanine Base (e.g., isobutyryl) Start->Step1 Protection Step2 Selective 5'-O-DMT Protection Step1->Step2 DMTr-Cl, Pyridine Step3 2',3'-O-dibutylstannylene acetal (B89532) formation Step2->Step3 Bu2SnO, MeOH Step4 Tosylation of 2'-OH Step3->Step4 TsCl, Pyridine Step5 Intramolecular Cyclization (Formation of Methylene Bridge) Step4->Step5 Base (e.g., NaH) Step6 3'-O-Phosphitylation Step5->Step6 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA End This compound Phosphoramidite Step6->End

A generalized workflow for the synthesis of this compound phosphoramidite.

A detailed experimental protocol for a similar synthesis is as follows, adapted from established methods for preparing LNA phosphoramidites:

  • Protection of the Guanine Base: The N2 position of guanosine is protected, typically with an isobutyryl group, to prevent side reactions during synthesis.

  • 5'-O-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for selective reactions at other positions and to facilitate purification.

  • Formation of the 2',3'-O-dibutylstannylene acetal: This step activates the 2' and 3' hydroxyl groups for regioselective modification.

  • Tosylation of the 2'-Hydroxyl Group: A tosyl group is introduced at the 2'-position, which acts as a good leaving group for the subsequent cyclization step.

  • Intramolecular Cyclization: Treatment with a strong base, such as sodium hydride, induces an intramolecular Williamson ether synthesis, where the 4'-alkoxide attacks the 2'-position, displacing the tosyl group and forming the characteristic methylene bridge.

  • Phosphitylation: The final step involves the introduction of the phosphoramidite moiety at the 3'-hydroxyl group, making the monomer ready for automated oligonucleotide synthesis.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of nucleosides and oligonucleotides in solution.

Detailed Methodology for 1D and 2D NMR Analysis:

  • Sample Preparation: A sample of the this compound-containing oligonucleotide (typically 0.5-1.0 mM) is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in either D₂O or a 90% H₂O/10% D₂O mixture.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of the non-exchangeable and exchangeable (in H₂O) protons. The characteristic downfield shifts of the anomeric protons (H1') can provide initial insights into the duplex conformation.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all the protons within a single ribose spin system. By starting from the anomeric proton, one can "walk" through the correlations to assign the H2', H3', and other sugar protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximities between protons. For nucleic acids, key NOEs include those between the base protons (H8/H6) and the sugar protons (H1', H2', H2''). The intensity of these NOEs is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for structure calculation.

  • Data Processing and Structure Calculation: The NMR data is processed using software such as Sparky or CARA. The assigned NOE cross-peaks are converted into distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are then used in molecular dynamics and simulated annealing calculations (e.g., using software like AMBER or XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.[4][8]

Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Detailed Methodology for Single-Crystal X-ray Diffraction:

  • Crystallization: High-purity this compound or an oligonucleotide containing it is crystallized. This is often the most challenging step and involves screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3][9]

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution (Phasing): The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques like multi-wavelength anomalous diffraction (MAD) if heavy atoms are incorporated.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental diffraction data using computational methods to improve the fit and generate the final, high-resolution structure.[3]

Impact on Cellular Signaling: The NF-κB Pathway

The unique structural properties of this compound-containing oligonucleotides make them potent modulators of gene expression. One key area of impact is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival.

Mechanism of NF-κB Inhibition

Antisense oligonucleotides containing LNA modifications, including this compound, can be designed to be complementary to the mRNA of key components of the NF-κB pathway, such as the p65 subunit (RelA). By binding with high affinity to the target mRNA, these LNA-modified oligonucleotides can inhibit the translation of the p65 protein. This can occur through several mechanisms, including the recruitment of RNase H to degrade the mRNA-oligonucleotide duplex or through steric hindrance of the ribosomal machinery. The enhanced stability and binding affinity conferred by the LNA modification make these antisense agents particularly effective.

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by an LNA-modified antisense oligonucleotide targeting p65 mRNA.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFα Receptor IKK IKK Complex Receptor->IKK Activates TNFa TNFα TNFa->Receptor Binds IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination IkB->Ub Leads to p50 p50 p65 p65 NFkB_complex p50 p65 IκB Proteasome Proteasomal Degradation Ub->Proteasome Targets for Active_NFkB p50 p65 Proteasome->Active_NFkB Releases DNA DNA Active_NFkB->DNA Translocates to nucleus and binds to p65_mRNA p65 mRNA Ribosome Ribosome p65_mRNA->Ribosome Translation Ribosome->p65 Synthesizes LNA_ASO LNA-p65 Antisense Oligonucleotide LNA_ASO->p65_mRNA Binds to and induces degradation Transcription Gene Transcription (Pro-inflammatory cytokines, anti-apoptotic proteins) DNA->Transcription Initiates

Inhibition of the NF-κB pathway by an LNA-modified antisense oligonucleotide targeting p65 mRNA.

Conclusion

The introduction of a 2'-O,4'-C-methylene bridge in guanosine fundamentally alters its structural and, consequently, its functional properties. This "locked" conformation pre-organizes the sugar moiety for A-type helical geometry, leading to oligonucleotides with superior hybridization affinity, stability, and nuclease resistance. These attributes make this compound and other LNA analogues invaluable tools for the development of next-generation antisense therapeutics, diagnostics, and research reagents. A thorough understanding of the structural distinctions and the methodologies for synthesis and characterization, as detailed in this guide, is paramount for the continued advancement of nucleic acid-based technologies.

References

An In-depth Technical Guide to the Thermodynamic Stability of 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methyleneguanosine is a chemically modified nucleoside analogue that belongs to the class of bridged nucleic acids (BNAs), also known as locked nucleic acids (LNAs). This modification introduces a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar moiety in an N-type (C3'-endo) conformation. This pre-organized structure has profound implications for the thermodynamic stability of nucleic acid duplexes, making this compound a valuable tool in various research and therapeutic applications, including antisense oligonucleotides, siRNAs, and diagnostic probes.[1][2][3] This technical guide provides a comprehensive overview of the thermodynamic stability of this compound, including quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Concept: Enhanced Thermodynamic Stability

The incorporation of this compound into an oligonucleotide significantly enhances its thermal stability when hybridized to a complementary DNA or RNA strand.[4][5][6] This increased stability is primarily attributed to a more favorable change in enthalpy (ΔH°) upon duplex formation, which outweighs a slightly less favorable change in entropy (ΔS°).[4][7][8] The locked N-type conformation of the sugar reduces the conformational flexibility of the single-stranded oligonucleotide, leading to a lower entropic penalty upon binding to its target.

Quantitative Thermodynamic Data

The thermodynamic stability of a nucleic acid duplex is characterized by the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) upon its formation. The melting temperature (Tm), the temperature at which half of the duplex is dissociated, is a direct measure of this stability. The effect of a single this compound (represented as GL) modification on the thermodynamic stability of a DNA duplex can be quantified by the change in these parameters relative to an unmodified DNA duplex (ΔΔG°37, ΔΔH°, and ΔΔS°).

The following tables summarize the nearest-neighbor thermodynamic parameters for the contribution of a single LNA modification to the stability of a DNA duplex, as determined by McTigue et al. (2004). These values can be used to predict the thermodynamic stability of oligonucleotides containing a this compound.

Table 1: Change in Thermodynamic Parameters (ΔΔH°, ΔΔS°, ΔΔG°37) for Nearest-Neighbor Doublets Containing a Single LNA Guanosine (GL)

5'-3' Nearest NeighborΔΔH° (kcal/mol)ΔΔS° (cal/mol·K)ΔΔG°37 (kcal/mol)
AGL-2.1-4.4-0.8
CGL-2.8-6.5-0.9
GGL-2.5-5.8-0.7
TGL-2.3-5.1-0.8
GLA-2.6-6.1-0.7
GLC-3.2-7.8-0.9
GLG-2.9-7.0-0.8
GLT-2.7-6.4-0.7

Data extracted and compiled from McTigue et al., Biochemistry 2004, 43 (18), 5388–5405.

Table 2: Predicted Melting Temperature (Tm) Increase per LNA Modification

ModificationΔTm per modification (°C)
This compound (LNA-G)+4.3 to +5.0[5]

The actual ΔTm is sequence-dependent.

Experimental Protocols

Synthesis of Oligonucleotides Containing this compound

The synthesis of oligonucleotides incorporating this compound is achieved using standard automated phosphoramidite (B1245037) solid-phase synthesis protocols.[9][10][11]

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, T/U)

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Methodology:

  • Support Preparation: The synthesis begins with a solid support (e.g., CPG) to which the first nucleoside is attached.

  • Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of repeated cycles:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using an acid solution.

    • Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by treatment with a basic solution.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Determination of Thermodynamic Stability by UV Melting Analysis

The thermodynamic parameters of duplexes containing this compound are determined by monitoring the change in UV absorbance at 260 nm as a function of temperature.[12][13][14]

Materials:

  • Purified oligonucleotide containing this compound

  • Purified complementary DNA or RNA oligonucleotide

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)

  • Quartz cuvettes

Methodology:

  • Sample Preparation: The oligonucleotide containing this compound and its complementary strand are mixed in equimolar amounts in the melting buffer. A series of dilutions are prepared to determine the concentration dependence of the melting temperature.

  • Annealing: The samples are heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper duplex formation.

  • UV Melting Measurement: The absorbance of each sample at 260 nm is recorded as the temperature is increased at a constant rate (e.g., 0.5 °C/min or 1 °C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.

    • Thermodynamic parameters (ΔH° and ΔS°) are obtained from a van't Hoff plot, which is a plot of 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration. The slope of the line is equal to R/ΔH° and the y-intercept is equal to ΔS°/ΔH°, where R is the gas constant.

    • The Gibbs free energy change at 37°C (ΔG°37) is calculated using the equation: ΔG°37 = ΔH° - (310.15 K) * ΔS°.

Mandatory Visualizations

Caption: Comparison of Guanosine and this compound structures.

workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Thermodynamic Analysis s1 Phosphoramidite Chemistry s2 Solid-Phase Synthesis s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (HPLC/PAGE) s3->s4 a1 Sample Preparation & Annealing s4->a1 Purified Oligonucleotide a2 UV Melting Measurement a1->a2 a3 Data Analysis (Tm, ΔH°, ΔS°, ΔG°) a2->a3

Caption: Experimental workflow for synthesis and thermodynamic analysis.

Caption: Nearest-neighbor model for thermodynamic stability calculation.

References

The Ascendancy of 2'-O,4'-C-Methyleneguanosine Oligonucleotides: A Technical Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced efficacy and stability in oligonucleotide therapeutics has led to the development of numerous chemical modifications. Among the most promising of these are 2'-O,4'-C-methylene-bridged nucleic acids (2',4'-BNA), also known as Locked Nucleic Acids (LNA). This technical guide provides an in-depth exploration of the biological activity of oligonucleotides incorporating 2'-O,4'-C-methyleneguanosine (2',4'-BNA/LNA-G). We delve into the core attributes that make these modified oligonucleotides a powerful tool in modern drug development, including their superior binding affinity, remarkable nuclease resistance, and potent in vitro and in vivo activity. This document serves as a comprehensive resource, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological and experimental processes to aid researchers in harnessing the full potential of this advanced oligonucleotide chemistry.

Core Biological Attributes of 2',4'-BNA/LNA-G Oligonucleotides

Oligonucleotides incorporating 2',4'-BNA/LNA-G modifications exhibit a range of advantageous biological properties that address the primary challenges faced by unmodified nucleic acid therapeutics.

Enhanced Binding Affinity: The defining feature of 2',4'-BNA/LNA-G is the methylene (B1212753) bridge that locks the ribose sugar moiety in a C3'-endo conformation. This pre-organized structure significantly enhances the binding affinity of the oligonucleotide to its complementary RNA or DNA target. This increased affinity, reflected in a higher melting temperature (Tm), allows for the design of shorter, more specific oligonucleotides that can effectively target structured RNA regions.

Exceptional Nuclease Resistance: The constrained conformation of the 2',4'-BNA/LNA-G modification provides steric hindrance against enzymatic degradation by both endo- and exonucleases. This inherent resistance to nucleases prolongs the half-life of the oligonucleotide in biological fluids and within cells, leading to a more sustained therapeutic effect. While phosphorothioate (B77711) (PS) linkages are often incorporated to further enhance nuclease resistance, the inherent stability of the 2',4'-BNA/LNA scaffold reduces the reliance on extensive PS modifications, which can sometimes be associated with toxicity.

Potent In Vitro and In Vivo Efficacy: The combination of high binding affinity and nuclease resistance translates to potent biological activity. In the context of antisense oligonucleotides (ASOs), 2',4'-BNA/LNA-G modifications have been shown to effectively silence target gene expression at both the mRNA and protein levels. These ASOs, often designed as "gapmers" with a central DNA region to recruit RNase H, demonstrate robust and sustained target knockdown in cell culture and animal models.

Quantitative Data Summary

The following tables summarize key quantitative data demonstrating the enhanced properties of 2',4'-BNA/LNA-G containing oligonucleotides compared to their unmodified counterparts.

Table 1: Melting Temperature (Tm) of 2',4'-BNA/LNA-G Containing Oligonucleotides vs. Unmodified DNA/RNA

Oligonucleotide Sequence (5'-3')ModificationComplementary StrandTm (°C)ΔTm per Modification (°C)Reference
GCGTTTGCTTACGUnmodified DNARNA55.2N/A[1]
GCGL TTTGCTTACGLNA-TRNA60.5+5.3[1]
L GCGTTTGCTTACGLNA-GRNA59.8+4.6[1]
GCGTTTGCL TL ACGLNA-TRNA65.1+5.0[1]

Note: 'L' represents an LNA-modified nucleotide. This table provides representative data; actual Tm values are sequence and buffer dependent.

Table 2: In Vitro Efficacy (IC50) of 2',4'-BNA/LNA-G Containing Antisense Oligonucleotides

Target GeneCell LineASO DesignIC50 (nM)Reference
STAT3HeLa16-mer cEt gapmer~1[2]
MAPTHeLa18-mer MOE gapmer~5[2]
OGFRHeLa20-mer MOE gapmer~2[2]
Malat1Neuro-2a20-mer LNA gapmer~0.5[3]
TGFBR2Panc-1LNA gapmer< 0.3[4]

Table 3: In Vivo Pharmacokinetics of LNA Oligonucleotides

Animal ModelOligonucleotide TypeDosingPlasma Half-lifePrimary Tissue DistributionReference
Mice16-mer LNA PO ODNi.v. injectionBiphasic, rapid initial decayKidneys, Liver[5][6]
RatsCholesteryl-16-mer ODNi.v. injection9-11 minLiver, associated with lipoproteins[7][8]
RatsPhosphorothioate ASOi.v. injection35-50 hours (terminal)Liver, Kidneys[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Solid-Phase Synthesis (Phosphoramidite Chemistry) cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification tm_analysis Thermal Melt Analysis (Tm) purification->tm_analysis nuclease_assay Nuclease Resistance Assay purification->nuclease_assay cell_culture Cell Culture & Transfection purification->cell_culture animal_model Animal Model Dosing purification->animal_model qpcr RT-qPCR (mRNA analysis) cell_culture->qpcr western_blot Western Blot (Protein analysis) cell_culture->western_blot pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd tissue_analysis Tissue Collection & Analysis pk_pd->tissue_analysis

Caption: A generalized experimental workflow for the development and evaluation of 2',4'-BNA/LNA-G containing oligonucleotides.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO 2',4'-BNA/LNA-G Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization rnaseh RNase H ASO->rnaseh Recruitment ribosome Ribosome mRNA->ribosome Translation mRNA->rnaseh Recruitment nucleus Nucleus cytoplasm Cytoplasm protein Protein Synthesis (Translation) ribosome->protein degradation mRNA Degradation rnaseh->degradation ASO_in_nucleus ASO enters nucleus

Caption: Mechanism of action for a gapmer 2',4'-BNA/LNA-G antisense oligonucleotide leading to RNase H-mediated mRNA degradation.

PCSK9_LDLR_Pathway PCSK9_gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation PCSK9_mRNA->PCSK9_protein Inhibited LDLR_protein LDLR Protein (on cell surface) PCSK9_protein->LDLR_protein Binds to Endosome Endosome PCSK9_protein->Endosome Internalization LDLR_gene LDLR Gene LDLR_mRNA LDLR mRNA LDLR_gene->LDLR_mRNA Transcription LDLR_mRNA->LDLR_protein Translation LDL_C LDL-Cholesterol LDLR_protein->LDL_C Binds to LDLR_protein->Endosome Internalization LDLR_protein->Endosome Recycling to surface (Increased when PCSK9 is inhibited) LDL_C->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Degradation Lysosome->Degradation ASO 2',4'-BNA/LNA-G ASO (anti-PCSK9) ASO->PCSK9_mRNA Binds & Induces Degradation

Caption: The PCSK9-LDLR signaling pathway and the mechanism of its inhibition by a 2',4'-BNA/LNA-G antisense oligonucleotide.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2',4'-BNA/LNA-G containing oligonucleotides.

Protocol 1: Synthesis of this compound Containing Oligonucleotides

Objective: To synthesize high-purity 2',4'-BNA/LNA-G modified oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (B52724) (anhydrous)

  • Automated DNA/RNA synthesizer

  • HPLC system for purification

Procedure:

  • Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the position(s) for the incorporation of the 2',4'-BNA/LNA-G monomer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the final synthesis cycle, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.

  • Purification: The crude oligonucleotide solution is purified by reverse-phase or ion-exchange HPLC to isolate the full-length product.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV absorbance at 260 nm. The purity and identity are confirmed by mass spectrometry.

Protocol 2: Nuclease Resistance Assay

Objective: To evaluate the stability of 2',4'-BNA/LNA-G modified oligonucleotides against exonuclease degradation.

Materials:

  • Purified 2',4'-BNA/LNA-G modified oligonucleotide

  • Unmodified control oligonucleotide of the same sequence

  • Snake Venom Phosphodiesterase (SVP) for 3'-exonuclease activity

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the modified oligonucleotide and the unmodified control at a final concentration of 1 µM in the assay buffer.

  • Enzyme Addition: Add a standardized amount of SVP to each reaction tube to initiate the degradation. A no-enzyme control should be included for each oligonucleotide.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and immediately quench the enzymatic activity by adding gel loading buffer containing a denaturant (e.g., formamide) and heating at 95°C for 5 minutes.

  • PAGE Analysis: Load the quenched samples onto a denaturing polyacrylamide gel.

  • Visualization and Analysis: After electrophoresis, stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system. The percentage of intact oligonucleotide at each time point is quantified by densitometry.

Protocol 3: In Vitro Gene Silencing using Antisense Oligonucleotides

Objective: To determine the efficacy of a 2',4'-BNA/LNA-G modified ASO in reducing target mRNA and protein levels in cultured cells.

Materials:

  • 2',4'-BNA/LNA-G ASO targeting the gene of interest

  • Control ASO (non-targeting or mismatch sequence)

  • Appropriate cell line expressing the target gene

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Multi-well cell culture plates

  • RNA isolation kit

  • qRT-PCR reagents (reverse transcriptase, primers, probes, master mix)

  • Cell lysis buffer for protein extraction

  • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the ASO (both target-specific and control) and the transfection reagent separately in serum-free medium.

    • Combine the diluted ASO and transfection reagent and incubate at room temperature to allow complex formation.

    • Add the ASO-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours).

  • RNA Analysis (qRT-PCR):

    • Harvest the cells and isolate total RNA using a commercial kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using primers and a probe specific for the target gene and a housekeeping gene (for normalization).

    • Calculate the relative mRNA expression of the target gene.

  • Protein Analysis (Western Blot):

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).

    • Incubate with a secondary antibody and detect the protein bands.

    • Quantify the relative protein expression by densitometry.

Conclusion

Oligonucleotides containing this compound represent a significant advancement in the field of nucleic acid therapeutics. Their enhanced biological activity, stemming from increased binding affinity and nuclease resistance, translates to potent and durable gene silencing effects. The data and protocols presented in this technical guide underscore the potential of this modification for the development of next-generation antisense drugs. As research continues, the optimization of 2',4'-BNA/LNA-G-based oligonucleotide design and delivery will undoubtedly pave the way for novel therapies for a wide range of diseases.

References

A Comprehensive Technical Guide to 2'-O,4'-C-Bridged Nucleic Acids (BNAs) in Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2'-O,4'-C-bridged nucleic acids (BNAs), a class of synthetic oligonucleotide analogues that have become instrumental in the field of nucleic acid therapeutics. We will explore their core chemical principles, synthesis, and key properties, and detail the experimental protocols used to characterize and validate their function.

Introduction to Bridged Nucleic Acids (BNAs)

2'-O,4'-C-bridged nucleic acids are a family of chemically modified nucleic acids characterized by a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar ring. This structural modification "locks" the furanose ring into a rigid N-type (C3'-endo) conformation, which is characteristic of A-form duplexes like those found in RNA.[1][2][3] This pre-organization of the sugar moiety significantly enhances the binding affinity of BNA-containing oligonucleotides to their complementary RNA or DNA targets.

The first and most well-known BNA is the 2'-O,4'-C-methylene-bridged nucleic acid, commonly referred to as Locked Nucleic Acid (LNA).[4][5] Since its development, numerous second and third-generation BNA analogues have been synthesized to further refine properties such as nuclease resistance, binding affinity, and toxicity profiles. These analogues, including Ethylene-bridged Nucleic Acid (ENA), offer an expanded toolkit for the development of potent and specific antisense oligonucleotides (ASOs), siRNAs, and other nucleic acid-based drugs.[1][2][5]

Core Properties and Quantitative Data

The defining feature of BNAs is their rigid N-type sugar conformation, which leads to several advantageous properties for therapeutic applications.

  • Enhanced Binding Affinity: By reducing the conformational flexibility of the sugar, the entropic penalty of duplex formation is minimized. This results in a significant increase in the thermal stability (melting temperature, Tm) of duplexes formed with complementary RNA or DNA strands.

  • Superior Nuclease Resistance: The 2',4'-bridge sterically hinders the approach of endo- and exonucleases, thereby increasing the metabolic stability of BNA-modified oligonucleotides in biological fluids compared to unmodified DNA or RNA.[2][6]

  • Improved Target Specificity: The high binding affinity allows for the design of shorter oligonucleotides that can maintain potent activity while offering superior discrimination against single-nucleotide mismatches.[7]

The quantitative impact of BNA modifications on these properties is summarized in the tables below.

Table 1: Thermal Stability (Tm) Enhancement by BNA Modifications
BNA AnalogueBridge StructureΔTm per Modification (°C)Target StrandReference(s)
2',4'-BNA (LNA) -O-CH₂-+4.3 to +5.0dsDNA[4]
2'-O,4'-C-Ethylene (ENA) -O-CH₂-CH₂-+3.0 to +5.2RNA[1][2]
2',4'-BNANC -O-CH₂-N(R)-Equal or higher than LNARNA[7]
BNAP-AEO LNA with 9-(aminoethoxy)phenoxazine~+6.5 higher than LNARNA[8]
Table 2: Comparative Nuclease Resistance of BNA-Modified Oligonucleotides
Oligonucleotide ModificationNuclease SourceRelative ResistanceReference(s)
Natural DNA Rat PlasmaRapidly degraded[9]
2',4'-BNA (LNA) Rat PlasmaMore stable than natural DNA[9]
2'-O,4'-C-Ethylene (ENA) Rat PlasmaMuch more stable than LNA[9]
2'-O,4'-C-Ethylene (ENA) Nuclease~80 times more resistant than LNA[6]
2',4'-BNANC NucleaseImmensely higher than LNA and Sp-phosphorothioate[7]

Synthesis of BNA-Containing Oligonucleotides

The incorporation of BNA monomers into an oligonucleotide chain is achieved through standard, automated solid-phase phosphoramidite (B1245037) chemistry.[10] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support, most often in the 3' to 5' direction.[10] The BNA monomers are synthesized as phosphoramidite building blocks and used in the same cycle as standard DNA or RNA monomers.

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeats n times) start Start with Solid Support-Linked Nucleoside deblock Step 1: De-blocking (Detritylation) Removes 5'-DMT group start->deblock couple Step 2: Coupling Adds next BNA/DNA phosphoramidite deblock->couple cap Step 3: Capping Blocks unreacted 5'-OH groups with Ac₂O couple->cap oxidize Step 4: Oxidation Oxidizes phosphite (B83602) triester to stable phosphate (B84403) triester cap->oxidize oxidize->deblock Next Cycle cleave Final Cleavage & Deprotection Releases full-length oligo from support oxidize->cleave purify Purification (e.g., HPLC) Isolates pure product cleave->purify Antisense_Mechanism cluster_cell Cell Cytoplasm cluster_hybrid aso Gapmer ASO (BNA-DNA-BNA) mrna Target mRNA aso->mrna 1. Hybridization ribosome Ribosome mrna->ribosome Translation rnaseh RNase H protein Target Protein ribosome->protein fragments Degraded mRNA Fragments rnaseh->p1 2. RNase H Recruitment p2->fragments 3. mRNA Cleavage BNA_Comparison center BNA Properties lna LNA (2',4'-BNA) center->lna High Affinity ena ENA (Ethylene) center->ena High Affinity bnanc BNA-NC (Amido) center->bnanc High Affinity cet cEt (Constrained Ethyl) center->cet High Affinity lna->ena Higher Nuclease Resistance lna->bnanc Higher Nuclease Resistance & RNA Selectivity lna->cet Improved Potency

References

An In-depth Technical Guide to the Synthesis of 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patented methodologies for the synthesis of 2'-O,4'-C-Methyleneguanosine, a key Locked Nucleic Acid (LNA) monomer. LNAs are a class of modified nucleic acid analogues that exhibit enhanced thermal stability and nuclease resistance, making them valuable tools in therapeutic and diagnostic applications. This document details the core synthetic pathways, experimental protocols, and quantitative data derived from key patents and scientific literature in the field.

Core Synthesis Strategy

The synthesis of this compound typically involves a multi-step process starting from a suitable guanosine (B1672433) derivative. The key transformation is the formation of the bicyclic sugar moiety, which locks the ribose ring in an N-type conformation. This is generally achieved through intramolecular cyclization. Protecting groups play a crucial role in directing the synthesis and preventing unwanted side reactions.

A common synthetic route begins with the protection of the functional groups on the guanine (B1146940) base and the sugar moiety. This is followed by the introduction of a leaving group at the 2'-position and subsequent intramolecular cyclization to form the 2'-O,4'-C-methylene bridge. Finally, deprotection steps yield the target this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for key steps in the synthesis of this compound, compiled from patented literature.

Protection of Guanosine

A critical initial step is the protection of the exocyclic amine and the hydroxyl groups of the guanosine starting material. This prevents interference in subsequent reactions.

Protocol for N2-isobutyryl and O6-diphenylcarbamoyl protection:

  • Suspend guanosine in a mixture of pyridine (B92270) and dichloromethane.

  • Add a solution of trimethylsilyl (B98337) chloride in pyridine dropwise at 0°C.

  • After stirring, add isobutyric anhydride (B1165640) and allow the reaction to proceed at room temperature.

  • Upon completion, add a solution of diphenylcarbamoyl chloride in dichloromethane.

  • Work up the reaction mixture to isolate the protected guanosine derivative.

Synthesis of the Bicyclic Sugar Moiety

The formation of the 2'-O,4'-C-methylene bridge is the hallmark of LNA synthesis. One patented method involves the following key steps:

Protocol for Intramolecular Cyclization:

  • Dissolve the appropriately protected guanosine derivative in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

  • Treat the solution with a base, for example, sodium hydride, at a reduced temperature (e.g., 0°C) to generate the alkoxide.

  • Introduce a reagent to functionalize the 4'-hydroxymethyl group, such as tosyl chloride, to create a good leaving group.

  • Allow the reaction to warm to room temperature to facilitate the intramolecular nucleophilic substitution, forming the 2'-O,4'-C-methylene bridge.

  • Purify the resulting bicyclic nucleoside using column chromatography.

Phosphitylation for Oligonucleotide Synthesis

For the incorporation of this compound into oligonucleotides, the 3'-hydroxyl group is converted to a phosphoramidite (B1245037).

Protocol for Phosphitylation:

  • Dissolve the 5'-O-DMT protected this compound in anhydrous dichloromethane.

  • Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine.

  • Monitor the reaction by TLC until completion.

  • Purify the resulting phosphoramidite by precipitation or column chromatography under anhydrous conditions.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps as reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionTypical Yield (%)
1Protection of Guanosine75-85
2Intramolecular Cyclization60-70
35'-O-DMT Protection80-90
4Phosphitylation85-95

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages in the synthesis of this compound.

Synthesis_Workflow Start Guanosine Step1 Protection of Functional Groups Start->Step1 Step2 Introduction of 2'-Leaving Group Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 End This compound Step4->End

Figure 1. Overall synthetic workflow for this compound.

Protection_Scheme Guanosine Guanosine Protect_NH2 N2-Protection (e.g., isobutyryl) Guanosine->Protect_NH2 Protect_O6 O6-Protection (e.g., diphenylcarbamoyl) Protect_NH2->Protect_O6 Protect_OH 5'- and 3'-OH Protection (e.g., DMT, TBDMS) Protect_O6->Protect_OH Protected_G Fully Protected Guanosine Protect_OH->Protected_G

Figure 2. Typical protection group strategy for the guanosine starting material.

Cyclization_Mechanism Start Protected Guanosine with free 2'-OH and activated 4'-CH2OH Base_Addition Base Addition (e.g., NaH) Start->Base_Addition Alkoxide 2'-Alkoxide Formation Base_Addition->Alkoxide SN2 Intramolecular SN2 Attack Alkoxide->SN2 Cyclized Bicyclic Product (2'-O,4'-C-methylene bridge) SN2->Cyclized

Figure 3. Logical flow of the key intramolecular cyclization step.

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of 2'-O,4'-C-Methyleneguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase synthesis of 2'-O,4'-C-methyleneguanosine phosphoramidite (B1245037), a key building block for the preparation of bridged nucleic acid (BNA) oligonucleotides. BNAs are a class of modified nucleic acids that exhibit enhanced binding affinity to complementary RNA and DNA strands, improved nuclease resistance, and potent antisense and antigene properties. The constrained 2',4'-bridge in the sugar moiety pre-organizes the nucleotide into an RNA-like A-form conformation, which is advantageous for various therapeutic and diagnostic applications.

Introduction

Bridged nucleic acids (BNAs), including Locked Nucleic Acid (LNA), represent a significant advancement in oligonucleotide-based therapeutics. The 2'-O,4'-C-methylene bridge locks the ribose ring in a C3'-endo (North-type) conformation, which is ideal for Watson-Crick base pairing with RNA targets. This conformational rigidity leads to a higher melting temperature (Tm) of the resulting duplexes, providing greater stability and specificity. Oligonucleotides incorporating this compound have shown promise in antisense therapy, siRNA applications, and as diagnostic probes.

The synthesis of the corresponding phosphoramidite monomer is a critical step in the production of BNA oligonucleotides. This protocol outlines a robust method for the preparation of this compound phosphoramidite, suitable for use in automated solid-phase oligonucleotide synthesizers. The procedure involves a three-step sequence starting from the this compound nucleoside: protection of the exocyclic amino group of guanine (B1146940), protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthetic Workflow

The overall synthetic pathway for the preparation of this compound phosphoramidite is depicted below. The process begins with the protection of the N2-amino group of the guanine base, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and concludes with the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Synthesis_Workflow Start This compound Step1 Step 1: N2-Protection (Isobutyryl Chloride) Start->Step1 Intermediate1 N2-Isobutyryl-2'-O,4'-C- methyleneguanosine Step1->Intermediate1 Step2 Step 2: 5'-O-DMT Protection (DMT-Cl) Intermediate1->Step2 Intermediate2 5'-O-DMT-N2-Isobutyryl-2'-O,4'-C- methyleneguanosine Step2->Intermediate2 Step3 Step 3: 3'-Phosphitylation (2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite) Intermediate2->Step3 End This compound Phosphoramidite Step3->End

Caption: Synthetic workflow for this compound phosphoramidite.

Experimental Protocols

Step 1: Synthesis of N2-Isobutyryl-2'-O,4'-C-methyleneguanosine

This step involves the protection of the exocyclic amino group of the guanine base to prevent side reactions during the subsequent phosphitylation and oligonucleotide synthesis steps. The isobutyryl group is a commonly used protecting group for guanine.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>98%
Anhydrous Pyridine (B92270)Sigma-AldrichAnhydrous, 99.8%
Isobutyryl ChlorideSigma-Aldrich98%
Methanol (B129727)Fisher ScientificACS Grade
Dichloromethane (B109758) (DCM)Fisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
Anhydrous Sodium SulfateSigma-Aldrich>99%

Procedure:

  • Dry this compound (1.0 eq) by co-evaporation with anhydrous pyridine (3 x 10 mL) and dissolve in anhydrous pyridine (20 mL/g).

  • Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Slowly add isobutyryl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:Methanol 9:1 v/v).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5%) to afford N2-isobutyryl-2'-O,4'-C-methyleneguanosine as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O,4'-C-methyleneguanosine

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the selective deprotection of the 5'-OH during automated oligonucleotide synthesis.

Materials:

Reagent/SolventSupplierGrade
N2-Isobutyryl-2'-O,4'-C-methyleneguanosineFrom Step 1
Anhydrous PyridineSigma-AldrichAnhydrous, 99.8%
4,4'-Dimethoxytrityl chloride (DMT-Cl)Sigma-Aldrich98%
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich99%
Dichloromethane (DCM)Fisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
Anhydrous Sodium SulfateSigma-Aldrich>99%

Procedure:

  • Dry N2-isobutyryl-2'-O,4'-C-methyleneguanosine (1.0 eq) by co-evaporation with anhydrous pyridine (3 x 10 mL) and dissolve in anhydrous pyridine (20 mL/g).

  • Add DMAP (0.1 eq) to the solution.

  • Add DMT-Cl (1.2 eq) portion-wise to the stirred solution at room temperature under an argon atmosphere.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC (Ethyl Acetate (B1210297):Hexane (B92381) 1:1 v/v with 1% triethylamine).

  • Upon completion, quench the reaction by adding methanol (5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20-80%) containing 1% triethylamine (B128534) to yield the 5'-O-DMT protected nucleoside as a white foam.

Expected Yield: 80-90%

Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-O,4'-C-methyleneguanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety required for solid-phase oligonucleotide synthesis.

Materials:

Reagent/SolventSupplierGrade
5'-O-DMT-N2-isobutyryl-2'-O,4'-C-methyleneguanosineFrom Step 2
Anhydrous Dichloromethane (DCM)Sigma-AldrichAnhydrous, >99.8%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeGlen Research
Ethyl AcetateFisher ScientificACS Grade
Saturated Sodium Bicarbonate SolutionIn-house preparation
Anhydrous Sodium SulfateSigma-Aldrich>99%

Procedure:

  • Dry 5'-O-DMT-N2-isobutyryl-2'-O,4'-C-methyleneguanosine (1.0 eq) by co-evaporation with anhydrous acetonitrile (B52724) (3 x 10 mL) and dissolve in anhydrous DCM (20 mL/g) under an argon atmosphere.

  • Add DIPEA (3.0 eq) to the solution and cool to 0 °C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (Ethyl Acetate:Hexane 1:1 v/v with 2% triethylamine) and ³¹P NMR.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel chromatography using a gradient of ethyl acetate in hexane (e.g., 10-60%) containing 2% triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain the final phosphoramidite as a crisp white foam.

Expected Yield: 75-85%

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )31P NMR (CDCl3, δ ppm)Purity (HPLC)
Final Phosphoramidite C49H62N7O8P924.04~149>98%

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesized this compound phosphoramidite can be used in a standard automated DNA/RNA synthesizer. The coupling time may need to be extended compared to standard DNA phosphoramidites to ensure high coupling efficiency.

Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic Solution) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Removes 5'-DMT group Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) linkage End Elongated Oligonucleotide Oxidation->End After final cycle Start Solid Support with Initial Nucleoside Start->Detritylation

Caption: Standard solid-phase oligonucleotide synthesis cycle.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound phosphoramidite, a crucial monomer for the production of high-affinity BNA oligonucleotides. The detailed procedures for protection and phosphitylation, along with the expected yields and characterization data, will aid researchers in the successful preparation of this valuable compound for applications in drug discovery and development. The use of standard protecting groups and phosphitylation chemistry ensures compatibility with automated solid-phase synthesis platforms.

Application Notes and Protocols: The Use of 2'-O,4'-C-Methyleneguanosine in Diagnostic Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-methyleneguanosine, a modified nucleoside analogue, is a cornerstone of modern diagnostic probe technology. Commonly known as Locked Nucleic Acid (LNA) guanosine (B1672433) or Bridged Nucleic Acid (BNA) guanosine, its unique bridged ribose structure confers exceptional properties to oligonucleotide probes. This modification "locks" the ribose ring in a C3'-endo conformation, pre-organizing the probe for hybridization and leading to significant improvements in affinity, specificity, and stability.[1] These characteristics make LNA-containing probes invaluable tools for a wide range of diagnostic applications, including real-time quantitative polymerase chain reaction (qPCR), in situ hybridization (ISH), and single nucleotide polymorphism (SNP) genotyping.

This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound in diagnostic probes.

Key Performance Characteristics

The incorporation of this compound into diagnostic probes results in several key advantages over traditional DNA probes:

  • Increased Thermal Stability: Each LNA monomer incorporated into an oligonucleotide probe increases the melting temperature (Tm) of the probe-target duplex by 2-8°C.[1][2] This allows for the use of shorter probes with higher affinity, which is particularly advantageous for the detection of small targets like microRNAs.

  • Enhanced Specificity and Mismatch Discrimination: LNA-modified probes exhibit superior discrimination between perfectly matched and mismatched targets. The ΔTm (the difference in melting temperature between a perfect match and a mismatch) can be as high as 20°C for a single nucleotide mismatch, making LNA probes ideal for SNP genotyping and allele-specific PCR.[1]

  • Improved Sensitivity: The higher affinity of LNA probes leads to more efficient target binding, resulting in a lower limit of detection (LOD). For example, LNA-based qPCR assays have demonstrated the ability to detect as few as 1-10 colony-forming units (CFU) per reaction.[3]

  • Increased Nuclease Resistance: The bridged structure of LNA confers resistance to enzymatic degradation by both endo- and exonucleases, increasing the in vitro and in vivo stability of the probes.[1]

Data Presentation

The following tables summarize the quantitative performance data of diagnostic probes containing this compound.

Parameter DNA Probe LNA-Modified Probe Reference
ΔTm per Modification (°C) N/A+2 to +8[1][2]
Typical ΔTm for Single Mismatch (°C) 0.5 - 3~20[1]
Limit of Detection (LOD) Target DependentAs low as 1-10 CFU/reaction[3]
Probe Type Target Sequence (with mismatch underlined) Tm (Perfect Match, °C) Tm (Mismatch, °C) ΔTm (°C) Reference
DNA5'-GCA TA GTC-3'55.252.82.4[4]
LNA (central triplet)5'-GCA +T+A+G T C-3'67.555.212.3[4]
DNA5'-GCA GT GTC-3'57.150.86.3[4]
LNA (central triplet)5'-GCA +G+T+G T C-3'68.663.15.5[4]

Experimental Protocols

I. Design of Probes Containing this compound

Successful application of LNA probes begins with careful design. The following guidelines are recommended:

  • Probe Length: Due to the high affinity of LNA, probes can be shorter than their DNA counterparts, typically ranging from 12 to 25 nucleotides. For SNP detection, probes as short as 12 nucleotides can be effective.[1]

  • LNA Placement:

    • For general purpose probes, distribute LNA bases throughout the sequence.

    • For SNP detection, place a triplet of LNA monomers centered around the mismatch site to maximize discrimination.[5] An exception is a G-T mismatch, where modifying the guanine (B1146940) can decrease discrimination.[4][5]

    • For allele-specific PCR primers, position the LNA at the 3'-end or one base away from the 3'-end.[1]

  • Number of LNAs: Avoid stretches of more than four consecutive LNA bases to prevent self-hybridization.[1][2]

  • GC Content: Aim for a GC content between 30% and 60%.[1][2]

  • Melting Temperature (Tm): Adjust the number and position of LNA monomers to achieve the desired Tm for the specific application. For qPCR probes, the Tm should be 5-10°C higher than the primers.

SynthesisCycle Start Start with Solid Support Deprotection 1. DMT Deprotection Start->Deprotection Coupling 2. Coupling of Phosphoramidite Deprotection->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat for Next Nucleotide Oxidation->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage and Deprotection Repeat->Cleavage Final cycle qPCR_Workflow cluster_prep Reaction Preparation cluster_pcr Real-Time PCR Amplification cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, dNTPs, Polymerase) PrimersProbe Add Primers and LNA Probe MasterMix->PrimersProbe Template Add Template DNA PrimersProbe->Template InitialDenat Initial Denaturation Template->InitialDenat Denat Denaturation InitialDenat->Denat AnnealExtend Annealing/Extension Denat->AnnealExtend Cycle Repeat 40-45x AnnealExtend->Cycle Cycle->Denat Fluorescence Monitor Fluorescence Cycle->Fluorescence CtValue Determine Ct Value Fluorescence->CtValue Quantification Quantify Target CtValue->Quantification

References

Application Notes and Protocols for 2'-O,4'-C-Methyleneguanosine Modified siRNA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting experiments with small interfering RNAs (siRNAs) modified with 2'-O,4'-C-methyleneguanosine, also known as 2',4'-Bridged Nucleic Acid (BNA) or Locked Nucleic Acid (LNA). These modifications enhance the stability and binding affinity of siRNAs, offering significant advantages in gene silencing studies.

Introduction

This compound is a nucleic acid analogue with a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose into an N-type conformation, which is optimal for A-form helices like those of RNA. Incorporating these modified nucleotides into siRNA duplexes can lead to several beneficial properties, including increased resistance to nuclease degradation, enhanced thermal stability, and improved binding affinity to target mRNA.[1][2] These characteristics can result in more potent and durable gene silencing effects both in vitro and in vivo.[3][4]

Key Applications

  • Enhanced Gene Silencing: The high binding affinity of 2',4'-BNA/LNA-modified siRNAs can lead to more potent gene knockdown compared to unmodified siRNAs.

  • Increased in vivo Stability: Enhanced nuclease resistance prolongs the half-life of siRNAs in serum, making them more suitable for therapeutic applications.[3][4]

  • Reduced Off-Target Effects: Strategic placement of 2',4'-BNA/LNA modifications can help to minimize off-target effects by influencing the thermodynamics of seed region binding.[3]

  • Modulation of Strand Activity: Modifications can be used to favor the incorporation of the antisense (guide) strand into the RNA-Induced Silencing Complex (RISC) while discouraging the activity of the sense (passenger) strand.[5]

Data Presentation: Quantitative Analysis of Modified siRNA Efficacy

The following table summarizes the in vitro efficacy of 2',4'-BNA/LNA-modified siRNAs targeting apolipoprotein B (ApoB) mRNA in mouse hepatic cells (NMuLi). The data demonstrates that strategic modification with 2',4'-BNA/LNA can maintain or even improve the gene-silencing activity compared to unmodified siRNAs.

siRNA NameModification PatternTarget GeneIC50 (nmol/l)
siApoB-1UnmodifiedApoB4.4
siLNA-1Five consecutive 2',4'-BNA/LNA modifications at the 5'-end of the sense strand.ApoB4.4
siLNA-2Three 2',4'-BNA/LNA modifications near the 5'-end and two near the 3'-end of the sense strand.ApoB2.9

Table 1: In vitro silencing activity of unmodified and 2',4'-BNA/LNA-modified siRNAs targeting ApoB mRNA. Data extracted from a study by Yamamoto et al. (2012)[3].

Signaling Pathway: The RNA Interference (RNAi) Pathway

The following diagram illustrates the key steps in the siRNA-mediated RNA interference pathway.

RNAi_Pathway cluster_cytoplasm Cytoplasm siRNA 2',4'-BNA/LNA modified siRNA RLC RISC-Loading Complex (RLC) siRNA->RLC 1. Incorporation RISC_unwound Activated RISC (with guide strand) RLC->RISC_unwound 2. Passenger strand cleavage & removal mRNA Target mRNA RISC_unwound->mRNA 3. Target Recognition & Binding Cleaved_mRNA Cleaved mRNA Fragments mRNA->Cleaved_mRNA 4. mRNA Cleavage (by Argonaute 2) Degradation mRNA Degradation Cleaved_mRNA->Degradation 5. Degradation Experimental_Workflow cluster_workflow Experimental Workflow start Start: Design & Synthesize Modified siRNA transfection Cell Culture & siRNA Transfection start->transfection incubation Incubation (24-72 hours) transfection->incubation harvest Cell Lysis & RNA Extraction incubation->harvest analysis Gene Expression Analysis (RT-qPCR) harvest->analysis data Data Analysis: Calculate % Knockdown analysis->data

References

Application Notes & Protocols: 2'-O,4'-C-Methyleneguanosine in Aptamer Selection and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, single-stranded oligonucleotides capable of binding to specific targets with high affinity and specificity, are a promising class of molecules for diagnostics and therapeutics. However, their clinical translation can be hampered by their susceptibility to nuclease degradation and, in some cases, suboptimal binding affinities. Chemical modifications of the nucleotide building blocks offer a powerful strategy to overcome these limitations.

One such modification is the incorporation of 2'-O,4'-C-methyleneguanosine, a type of Bridged Nucleic Acid (BNA) or Locked Nucleic Acid (LNA). This modification introduces a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar in an N-type conformation. This pre-organized structure can lead to several advantageous properties in the resulting aptamers, including enhanced thermal stability, increased nuclease resistance, and potentially improved binding affinity.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in aptamer selection and design, including quantitative data on the impact of this modification, detailed experimental protocols, and workflow visualizations.

Data Presentation: Impact of 2'-O,4'-C-Methylene (LNA) Modification on Aptamer Properties

The incorporation of this compound and other LNA modifications can significantly alter the biophysical properties of an aptamer. The following tables summarize the quantitative effects of LNA modifications on aptamer performance.

Table 1: Binding Affinity (Kd) of LNA-Modified Aptamers

Aptamer SystemTargetModification DetailsKd (Unmodified)Kd (LNA-Modified)Fold Change in AffinityReference
Thrombin Binding AptamerHuman ThrombinFull-length 2',4'-BNA/LNA library-10-100 nM-[4]
SEA-specific DNA Aptamer (Apt5)Staphylococcal Enterotoxin APost-SELEX LNA substitutions13 ± 2 nMLNA14: 74 ± 24 nM~5.7-fold decrease[5]
TD05 AptamerHuman membrane IgM7-base pair LNA substitution--Ten-fold elevated stability in serum[2]

Note: A direct side-by-side comparison of an aptamer with and without specifically this compound was not available in the searched literature. The data presented is for LNA modifications in general, which share the same 2'-O,4'-C-methylene bridge chemistry.

Table 2: Thermal Stability (Tm) and Nuclease Resistance of BNA/LNA-Modified Oligonucleotides

Oligonucleotide SystemProperty MeasuredModificationImprovement over UnmodifiedReference
Duplex with complementary RNAThermal Stability (ΔTm)2'-O,4'-C-ethylene-bridged nucleic acids (ENA)+5.2 °C per modification[3]
OligonucleotideNuclease Resistance2'-O,4'-C-ethylene-bridged nucleic acids (ENA)More resistant than natural DNA and LNA[3]
Duplex and TriplexThermal Stability (ΔTm)2',4'-BNA modification+4.3 to +5.0 °C per modification[1]
OligonucleotideNuclease Resistance2',4'-BNA(NC) modificationTremendously higher than natural oligonucleotide[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Modified Nucleic Acid Library

The successful selection of modified aptamers begins with the high-quality synthesis of a modified oligonucleotide library. This requires the corresponding this compound triphosphate and a polymerase capable of incorporating it.

Materials:

  • Unmodified ssDNA library template with randomized region flanked by primer binding sites

  • Primers (forward and reverse)

  • This compound triphosphate (LNA-GTP)

  • Natural dNTPs (dATP, dCTP, dTTP)

  • KOD DNA Polymerase (or a similar polymerase capable of incorporating LNA nucleotides)[6]

  • PCR reaction buffer

  • Nuclease-free water

  • Thermocycler

  • DNA purification kit

Method:

  • Library Design: Design a single-stranded DNA library with a central random region of 20-40 nucleotides flanked by constant regions for primer annealing.

  • Phosphoramidite (B1245037) Synthesis: The this compound phosphoramidite is required for solid-phase synthesis of the primers if they are to contain the modification. For incorporating the modification into the random region during SELEX, the triphosphate form is necessary.

  • Enzymatic Synthesis of the Modified Library: a. Set up a PCR reaction with the ssDNA library template, primers, dNTPs, and this compound triphosphate. The ratio of modified to natural guanosine (B1672433) triphosphate can be varied depending on the desired level of modification. b. Use a polymerase known to accept LNA-triphosphates, such as KOD DNA polymerase.[6] c. Perform a limited number of PCR cycles to generate the initial double-stranded modified library. d. Purify the dsDNA library using a DNA purification kit.

  • Generation of a Single-Stranded Modified Library: a. To generate the ssDNA library for the first round of selection, one of the primers can be biotinylated. After PCR amplification, the strands can be separated using streptavidin-coated magnetic beads. b. Alternatively, asymmetric PCR can be performed with a limiting concentration of one of the primers to generate an excess of the desired single strand.

Protocol 2: Aptamer Selection using Capillary Electrophoresis-SELEX (CE-SELEX)

CE-SELEX is a powerful method for selecting high-affinity aptamers, especially for modified libraries, as it allows for selection in free solution and can be completed in fewer rounds than traditional SELEX.[7][8]

Materials:

  • This compound modified ssDNA library

  • Target molecule

  • CE instrument with a UV or fluorescence detector

  • Bare-fused silica (B1680970) capillary

  • Selection buffer (e.g., Tris-HCl, NaCl, MgCl2)

  • PCR reagents for amplification

  • DNA purification kit

Method:

  • Library Preparation: Dissolve the modified ssDNA library in the selection buffer. Heat to 95°C for 5 minutes and then cool on ice for 10 minutes to allow for proper folding.

  • Incubation: Incubate the folded library with the target molecule at the desired temperature for a specific time to allow for binding.

  • Capillary Electrophoresis Separation: a. Inject the incubation mixture into the capillary. b. Apply a voltage to separate the unbound library from the aptamer-target complexes. The complex will have a different electrophoretic mobility.[7]

  • Collection: Collect the fraction containing the aptamer-target complexes. The collection window is determined by monitoring the electropherogram.

  • Elution and Amplification: a. Elute the bound aptamers from the collected fraction. b. Amplify the eluted sequences by PCR using the appropriate primers.

  • Subsequent Rounds: Repeat steps 1-5 for several rounds (typically 3-6 rounds for CE-SELEX) to enrich for high-affinity aptamers.[8]

  • Sequencing and Characterization: After the final round, the enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.

Protocol 3: Characterization of this compound Modified Aptamers

Binding Affinity Measurement (e.g., using Surface Plasmon Resonance - SPR):

  • Immobilize the biotinylated target molecule on a streptavidin-coated SPR sensor chip.

  • Prepare a series of dilutions of the LNA-modified aptamer in running buffer.

  • Inject the aptamer solutions over the sensor surface and record the binding response.

  • Regenerate the sensor surface between each aptamer concentration.

  • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).

Nuclease Resistance Assay:

  • Incubate the this compound modified aptamer and an unmodified control aptamer in a solution containing a nuclease (e.g., DNase I or serum).

  • Take aliquots at different time points.

  • Stop the nuclease activity (e.g., by adding EDTA or heat inactivation).

  • Analyze the integrity of the aptamers at each time point by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantify the amount of full-length aptamer remaining at each time point to determine the degradation rate.

Visualizations

SELEX_Workflow_for_BNA_Aptamers cluster_library_prep Library Preparation cluster_selection CE-SELEX Cycle cluster_amplification Amplification & Enrichment cluster_analysis Analysis start Initial ssDNA Library pcr1 PCR with 2'-O,4'-C-Me-GTP & dNTPs start->pcr1 purify1 Purification of dsDNA Library pcr1->purify1 ssdna_gen Generation of ssDNA Library purify1->ssdna_gen incubation Incubation with Target ssdna_gen->incubation Round 1 ce_sep Capillary Electrophoresis Separation incubation->ce_sep collection Collection of Bound Complexes ce_sep->collection elution Elution of Aptamers collection->elution pcr2 PCR Amplification elution->pcr2 purify2 Purification & ssDNA Generation for Next Round pcr2->purify2 sequencing Cloning & Sequencing pcr2->sequencing After Final Round purify2->incubation Rounds 2-n characterization Aptamer Characterization (Binding, Stability) sequencing->characterization

Caption: Workflow for the selection of this compound modified aptamers using CE-SELEX.

logical_relationship cluster_modification Chemical Modification cluster_properties Enhanced Aptamer Properties cluster_applications Improved Applications mod This compound (BNA/LNA) stability Increased Thermal Stability mod->stability resistance Enhanced Nuclease Resistance mod->resistance affinity Potentially Improved Binding Affinity mod->affinity diagnostics Diagnostics stability->diagnostics therapeutics Therapeutics stability->therapeutics resistance->diagnostics resistance->therapeutics affinity->diagnostics affinity->therapeutics

References

Application Notes and Protocols for the Enzymatic Incorporation of 2'-O,4'-C-Methyleneguanosine Triphosphate (LNA-GTP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) nucleotides are a class of modified nucleic acids that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification locks the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. The incorporation of LNA monomers into oligonucleotides confers remarkable properties, including enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation.

2'-O,4'-C-Methyleneguanosine triphosphate (LNA-GTP) is the triphosphate form of the LNA guanosine (B1672433) analog. Its enzymatic incorporation into DNA or RNA strands opens up a wide range of applications in molecular biology, diagnostics, and drug development. These applications include the synthesis of highly stable aptamers, probes for in situ hybridization, antisense oligonucleotides, and components for nanotechnology. This document provides detailed application notes and protocols for the enzymatic incorporation of LNA-GTP using common DNA polymerases.

Data Presentation

Polymerase Suitability for LNA-GTP Incorporation

Several DNA polymerases have been shown to accept LNA-NTPs as substrates. The efficiency of incorporation can vary depending on the polymerase and the sequence context. High-fidelity proofreading polymerases from the B-family, such as KOD and Phusion, have demonstrated a notable ability to incorporate LNA nucleotides.

PolymeraseFamilyProofreading Activity (3'-5' Exonuclease)Reported LNA-NTP IncorporationReference
KOD DNA PolymeraseBYesEfficient[1][2]
Phusion DNA PolymeraseBYesEfficient[2][3][4][5]
9°North DNA PolymeraseBYesModerate
Taq DNA PolymeraseANoLow to Moderate
Vent (exo-) DNA PolymeraseBNoModerate

Note: Specific kinetic parameters (Km, kcat, Vmax) and misincorporation frequencies for LNA-GTP are not widely available in the public literature. The efficiency of incorporation is often reported qualitatively or relative to the incorporation of natural dNTPs.

Nuclease Resistance of LNA-Modified Oligonucleotides

The locked ribose conformation in LNA-modified oligonucleotides provides significant protection against nuclease degradation, a critical feature for in vivo applications.

Oligonucleotide TypeNuclease SourceHalf-life (t½)Fold Increase in Stability (vs. DNA)Reference
Unmodified DNAHuman Serum~1.5 hours1x
LNA/DNA Chimera (3 LNA at each end)Human Serum~15 hours10x
Phosphorothioate DNAHuman Serum~10 hours~6.7x
2'-O-Methyl RNA/DNA GapmerHuman Serum~12 hours8x

Mandatory Visualization

Experimental Workflow for LNA-GTP Incorporation

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Template_Primer Template-Primer Complex Reaction_Mix Assemble Reaction Mix Template_Primer->Reaction_Mix LNA_GTP LNA-GTP Solution LNA_GTP->Reaction_Mix Polymerase_Buffer Polymerase & Reaction Buffer Polymerase_Buffer->Reaction_Mix Incubation Incubation / PCR Reaction_Mix->Incubation Purification Purification of Product Incubation->Purification dPAGE Denaturing PAGE Purification->dPAGE Visualization Visualization (e.g., Autoradiography) dPAGE->Visualization

Caption: Workflow for the enzymatic incorporation of LNA-GTP.

Mechanism of LNA-GTP Incorporation by DNA Polymerase

G Polymerase DNA Polymerase Template Template Strand Polymerase->Template binds Incorporated_LNA Incorporated LNA-G Polymerase->Incorporated_LNA catalyzes incorporation PPi PPi Polymerase->PPi releases Primer Primer Strand Template->Primer anneals LNA_GTP LNA-GTP LNA_GTP->Polymerase binds to active site Incorporated_LNA->Primer extends

Caption: Simplified mechanism of LNA-GTP incorporation.

Experimental Protocols

Protocol 1: Primer Extension Assay for Single LNA-GTP Incorporation

This protocol is designed to assess the ability of a DNA polymerase to incorporate a single LNA-GTP nucleotide opposite a cytosine in a template strand.

Materials:

  • DNA template (oligonucleotide with a known sequence containing a 'C' at the desired incorporation site)

  • Primer (oligonucleotide complementary to the 3' end of the template, 5'-radiolabeled with γ-³²P-ATP)

  • LNA-GTP (10 mM stock)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • DNA Polymerase (e.g., KOD or Phusion, with appropriate reaction buffer)

  • 10x Polymerase Reaction Buffer

  • Nuclease-free water

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

Procedure:

  • Primer Labeling: a. Set up the following reaction in a microcentrifuge tube:

    • Primer (10 pmol)
    • 10x T4 Polynucleotide Kinase Buffer (2 µL)
    • γ-³²P-ATP (10 µCi)
    • T4 Polynucleotide Kinase (10 units)
    • Nuclease-free water to a final volume of 20 µL. b. Incubate at 37°C for 30 minutes. c. Inactivate the enzyme by heating at 65°C for 10 minutes. d. Purify the labeled primer using a spin column to remove unincorporated nucleotides.

  • Primer-Template Annealing: a. In a PCR tube, combine:

    • Radiolabeled primer (1 pmol)
    • DNA template (1.5 pmol)
    • 10x Reaction Buffer (2 µL)
    • Nuclease-free water to a final volume of 18 µL. b. Heat to 95°C for 2 minutes, then cool slowly to room temperature to allow annealing.

  • Incorporation Reaction: a. Prepare the reaction mix on ice. For a 20 µL final reaction volume, add:

    • Annealed primer-template (18 µL)
    • LNA-GTP (to a final concentration of 100 µM)
    • DNA Polymerase (1-2 units) b. For a control reaction, replace LNA-GTP with dGTP. c. Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for KOD or Phusion) for 10-30 minutes.

  • Analysis: a. Stop the reaction by adding an equal volume of stop solution. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel until the dyes have migrated sufficiently. e. Visualize the bands by autoradiography. The presence of a band one nucleotide longer than the primer indicates successful incorporation of LNA-GTP.

Protocol 2: PCR Amplification with LNA-GTP

This protocol outlines the use of LNA-GTP in a polymerase chain reaction to generate LNA-modified amplicons. Optimization of primer design and cycling conditions is crucial for successful amplification.[6][7][8]

Materials:

  • DNA template

  • Forward and reverse primers (consider incorporating LNA bases in primers for enhanced specificity)[9]

  • LNA-GTP (10 mM stock)

  • dNTP mix (10 mM each of dATP, dCTP, dTTP)

  • High-fidelity DNA Polymerase (e.g., KOD or Phusion)

  • 5x or 10x Polymerase Reaction Buffer (consider using a GC-rich buffer)

  • DMSO (optional, for GC-rich templates)

  • Nuclease-free water

PCR Reaction Setup (50 µL):

Component Final Concentration Volume
5x Polymerase Buffer 1x 10 µL
dNTP mix (dATP, dCTP, dTTP) 200 µM each 1 µL
LNA-GTP 200 µM 1 µL
Forward Primer (10 µM) 0.5 µM 2.5 µL
Reverse Primer (10 µM) 0.5 µM 2.5 µL
DNA Template 1-10 ng 1 µL
DNA Polymerase 1-2 units 0.5-1 µL
DMSO (optional) 3-5% (1.5-2.5 µL)

| Nuclease-free water | | to 50 µL |

PCR Cycling Conditions (Example for Phusion DNA Polymerase):

Step Temperature Time Cycles
Initial Denaturation 98°C 30 s 1
Denaturation 98°C 10 s 30-35
Annealing 60-72°C* 20-30 s
Extension 72°C 15-30 s/kb
Final Extension 72°C 5-10 min 1

| Hold | 4°C | ∞ | |

* Annealing Temperature Optimization: The optimal annealing temperature will depend on the primer sequences, including any LNA modifications. It is recommended to perform a temperature gradient PCR to determine the optimal annealing temperature. LNA-containing primers generally have a higher melting temperature (Tm).

Analysis:

  • Analyze the PCR products on a 1-2% agarose (B213101) gel stained with a DNA-binding dye.

  • Verify the size of the amplicon against a DNA ladder.

Protocol 3: Nuclease Resistance Assay

This protocol assesses the stability of LNA-containing DNA in the presence of nucleases, for example, in serum.[10]

Materials:

  • LNA-modified DNA oligonucleotide (5'-labeled with a fluorescent dye, e.g., FAM)

  • Unmodified DNA oligonucleotide of the same sequence (as a control)

  • Fetal Bovine Serum (FBS) or human serum

  • PBS (phosphate-buffered saline)

  • Nuclease-free water

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Fluorescence imager

Procedure:

  • Reaction Setup: a. In microcentrifuge tubes, prepare the following reactions (20 µL total volume):

    • LNA-DNA: LNA-modified oligonucleotide (1 µM final), 50% FBS in PBS.
    • Control DNA: Unmodified DNA oligonucleotide (1 µM final), 50% FBS in PBS.
    • No Serum Control: LNA-modified and unmodified DNA in PBS only. b. Incubate all tubes at 37°C.

  • Time-Course Sampling: a. At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 2 µL aliquot from each reaction tube. b. Immediately mix the aliquot with 8 µL of stop solution to inactivate nucleases.

  • Analysis: a. Denature the samples at 95°C for 5 minutes. b. Load the samples onto a denaturing polyacrylamide gel. c. Run the gel to separate the intact oligonucleotide from degradation products. d. Visualize the gel using a fluorescence imager. e. Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. f. Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

Applications in Research and Drug Development

The ability to enzymatically incorporate LNA-GTP into nucleic acids has significant implications for various research and therapeutic applications:

  • Aptamer Development: The increased stability and binding affinity of LNA-modified aptamers make them promising candidates for therapeutic and diagnostic agents.

  • Antisense Technology: LNA-containing antisense oligonucleotides exhibit enhanced target binding and are resistant to nuclease degradation, leading to improved efficacy in gene silencing.

  • Diagnostic Probes: LNA-modified probes used in techniques like in situ hybridization (ISH) and quantitative PCR (qPCR) offer higher sensitivity and specificity for detecting target nucleic acid sequences.

  • Nanotechnology: The predictable and stable nature of LNA-DNA hybrids makes them valuable building blocks for the construction of DNA-based nanostructures.

Troubleshooting

ProblemPossible CauseSuggestion
No or low incorporation/amplification Polymerase is inhibited by the LNA-NTP.Try a different DNA polymerase known to be compatible with LNA-NTPs (e.g., KOD, Phusion). Optimize the LNA-GTP concentration; high concentrations can be inhibitory.
Incorrect annealing temperature in PCR.Perform a gradient PCR to find the optimal annealing temperature, especially when using LNA-modified primers.
Template secondary structure.Increase the denaturation temperature or time. Add DMSO or other PCR enhancers.
Smearing or non-specific products in PCR Non-specific primer annealing.Increase the annealing temperature. Redesign primers, potentially with LNA modifications for increased specificity.
Primer-dimer formation.Optimize primer concentration. Use a hot-start polymerase.
Incomplete degradation in nuclease assay control Inactive nucleases in serum.Use a fresh batch of serum. Confirm nuclease activity with a known susceptible substrate.

By following these protocols and considering the unique properties of LNA-GTP, researchers can successfully incorporate this modified nucleotide to create novel nucleic acid-based tools and therapeutics with enhanced stability and functionality.

References

Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) with 2'-O,4'-C-Methyleneguanosine (2',4'-BNA/LNA) Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2'-O,4'-C-methyleneguanosine (also known as 2',4'-Bridged Nucleic Acid or Locked Nucleic Acid - LNA) modified oligonucleotide probes in Fluorescence In Situ Hybridization (FISH). The exceptional binding affinity and specificity of these probes offer significant advantages over traditional DNA probes, leading to enhanced signal intensity and reduced background for the detection of specific DNA and RNA sequences within their cellular context.

Introduction to 2',4'-BNA/LNA Probes in FISH

This compound is a nucleic acid analog that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is the ideal conformation for Watson-Crick base pairing. This structural constraint pre-organizes the oligonucleotide probe for hybridization, leading to a significant increase in thermal stability and binding affinity for its complementary target sequence.

Key Advantages of 2',4'-BNA/LNA Probes:

  • Enhanced Hybridization Affinity: The locked structure of 2',4'-BNA/LNA monomers significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for more stringent hybridization and washing conditions. This leads to a higher signal-to-noise ratio.[1]

  • Improved Specificity and Mismatch Discrimination: The high binding affinity allows for the use of shorter probes, which are more sensitive to single-base mismatches. This is particularly advantageous for applications such as allele-specific detection and identification of closely related sequences.

  • Increased Nuclease Resistance: The modified backbone of 2',4'-BNA/LNA oligonucleotides provides enhanced resistance to degradation by nucleases, increasing the stability of the probes in biological samples.[2][3]

  • Brighter Signals: The strong and specific binding of 2',4'-BNA/LNA probes often results in brighter fluorescence signals compared to conventional DNA probes, facilitating the detection of low-abundance targets.

Quantitative Data on 2',4'-BNA/LNA Probe Performance

The incorporation of 2',4'-BNA/LNA monomers into FISH probes leads to measurable improvements in key performance metrics. The following tables summarize the quantitative advantages of these modified probes.

ParameterDNA Probe2',4'-BNA/LNA ProbeFold Improvement
Melting Temperature (Tm) Increase per Modification -+2 to +8 °C-
Relative Fluorescence Intensity (vs. DNA probe) 1xUp to 22xUp to 22-fold
Signal-to-Noise Ratio (Arbitrary Units) Low to ModerateHighSignificantly Improved

Table 1: General Performance Comparison of DNA vs. 2',4'-BNA/LNA FISH Probes. Data is compiled from various studies on LNA probes, a close analog of 2',4'-BNA probes. The exact improvement can vary depending on the sequence, number of modifications, and experimental conditions.

Probe TypeTargetFormamide ConcentrationSignal-to-Noise Ratio
DNA ProbeBacterial 16S rRNA30%~2.5
LNA ProbeBacterial 16S rRNA30%~5.0
DNA ProbeBacterial 16S rRNA60%~1.5
LNA ProbeBacterial 16S rRNA60%~7.5

Table 2: Signal-to-Noise Ratio Comparison of LNA vs. DNA Probes at Different Formamide Concentrations. This data illustrates the superior performance of LNA probes under varying stringency conditions.[1]

Experimental Protocols

This section provides detailed protocols for performing FISH with 2',4'-BNA/LNA probes. The following protocols are adapted for the detection of messenger RNA (mRNA) and microRNA (miRNA) in cultured cells and tissue sections.

Protocol 1: Detection of mRNA in Cultured Cells

This protocol outlines the steps for detecting specific mRNA transcripts in adherent cells grown on coverslips.

Materials:

  • 2',4'-BNA/LNA FISH probe labeled with a fluorophore (e.g., FITC, Cy3, Cy5)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran (B179266) sulfate, 1 mg/mL Yeast RNA

  • Wash Buffer A: 50% formamide, 2x SSC

  • Wash Buffer B: 2x SSC

  • Wash Buffer C: 1x SSC

  • DAPI solution (for nuclear counterstaining)

  • Antifade Mounting Medium

  • Coverslips, microscope slides, and a humidity chamber

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to 60-70% confluency on sterile coverslips.

    • Wash cells twice with ice-cold PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Hybridization:

    • Pre-warm the Hybridization Buffer to 37°C.

    • Dilute the 2',4'-BNA/LNA probe in the pre-warmed Hybridization Buffer to a final concentration of 1-10 nM.

    • Apply the probe solution to the coverslip and incubate in a humidified chamber at a temperature 20-30°C below the calculated Tm of the probe for 1-4 hours.

  • Washing:

    • Wash the coverslips in pre-warmed Wash Buffer A for 15 minutes at the hybridization temperature.

    • Wash twice in Wash Buffer B for 10 minutes each at room temperature.

    • Wash once in Wash Buffer C for 10 minutes at room temperature.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using Antifade Mounting Medium.

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets.

Protocol 2: Detection of miRNA in Frozen Tissue Sections

This protocol is optimized for the sensitive detection of small non-coding RNAs, such as miRNAs, in cryosections.

Materials:

  • Digoxigenin (DIG)-labeled 2',4'-BNA/LNA miRNA probe

  • Proteinase K

  • Hybridization Buffer (as in Protocol 1)

  • Anti-DIG-AP (alkaline phosphatase conjugated) antibody

  • NBT/BCIP substrate solution

  • Nuclear Fast Red (for counterstaining)

  • Mounting Medium

Procedure:

  • Tissue Section Preparation:

    • Prepare 10-20 µm thick frozen tissue sections using a cryostat and mount them on positively charged slides.

    • Air dry the sections for 30 minutes at room temperature.

  • Fixation and Permeabilization:

    • Fix the sections with 4% PFA in PBS for 10 minutes.

    • Wash three times with PBS.

    • Treat with Proteinase K (10 µg/mL in PBS) for 5 minutes at 37°C to improve probe penetration.

    • Wash twice with PBS.

    • Post-fix with 4% PFA for 5 minutes.

    • Wash twice with PBS.

  • Hybridization:

    • Apply the DIG-labeled 2',4'-BNA/LNA probe (10-50 nM in Hybridization Buffer) to the sections.

    • Incubate in a humidified chamber at a temperature 25°C below the probe's Tm overnight.

  • Washing:

    • Perform stringent washes in 50% formamide/2x SSC at the hybridization temperature.

    • Wash in PBS.

  • Immunodetection:

    • Block the sections with a suitable blocking buffer (e.g., 2% sheep serum in PBS) for 1 hour.

    • Incubate with anti-DIG-AP antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

  • Signal Development:

    • Incubate the sections with NBT/BCIP substrate solution in the dark until the desired signal intensity is reached.

    • Stop the reaction by washing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red.

    • Dehydrate through an ethanol (B145695) series and xylene, and mount with a permanent mounting medium.

Visualizations

Experimental Workflow for mRNA FISH in Cultured Cells

mRNA_FISH_Workflow cluster_prep Cell Preparation cluster_hyb Hybridization cluster_wash Washing & Staining cluster_analysis Analysis cell_culture 1. Grow cells on coverslips fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize with Triton X-100 fixation->permeabilization probe_prep 4. Prepare 2',4'-BNA/LNA probe solution permeabilization->probe_prep hybridize 5. Hybridize probe to target mRNA probe_prep->hybridize stringent_wash 6. Perform stringent washes hybridize->stringent_wash counterstain 7. Counterstain nuclei with DAPI stringent_wash->counterstain mounting 8. Mount coverslip counterstain->mounting imaging 9. Fluorescence Microscopy mounting->imaging

Caption: Workflow for mRNA detection in cultured cells using 2',4'-BNA/LNA FISH probes.

Molecular Interaction of 2',4'-BNA/LNA Probe with Target RNA

Caption: Specific hybridization of a fluorophore-labeled 2',4'-BNA/LNA probe to its target RNA sequence.

References

Application Notes and Protocols for 2'-O,4'-C-Methyleneguanosine in G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-O,4'-C-methyleneguanosine, a modification known as Locked Nucleic Acid (LNA), for the stabilization of G-quadruplex (G4) structures. The enhanced thermal stability and conformational rigidity imparted by LNA modifications make them a powerful tool in the study of G-quadruplex biology and the development of targeted therapeutics.

Introduction to this compound (LNA-G) and G-Quadruplexes

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, and are particularly prevalent in the promoter regions of oncogenes such as c-myc and BCL-2. The stabilization of these G-quadruplex structures can act as a steric block to the transcriptional machinery, leading to the downregulation of the associated oncogene.

This compound, a type of Locked Nucleic Acid (LNA), is a conformationally restricted nucleoside analogue. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar "locks" the sugar pucker in an N-type (C3'-endo) conformation. This pre-organization of the sugar moiety reduces the entropic penalty of binding and enhances the thermal stability of nucleic acid structures, including G-quadruplexes, into which it is incorporated.[1][2][3]

Data Presentation: Enhanced Thermal Stability of G-Quadruplexes

The incorporation of this compound (LNA-G) into G-quadruplex-forming oligonucleotides leads to a significant increase in their thermal stability, as measured by the melting temperature (Tm). The degree of stabilization is dependent on the position and number of LNA-G substitutions.

Oligonucleotide Sequence (5' to 3')Modification DetailsTm (°C)ΔTm (°C) per LNA-GReference Sequence Tm (°C)
c-myc Promoter G-Quadruplex
Pu27Unmodified74.5-74.5
Pu27 with LNA-G substitutionsVaries depending on positionup to +9.5Varies74.5
BCL-2 Promoter G-Quadruplex
Pu39 G-rich strandUnmodified~66-~66
Pu39 with LNA-G substitutionsVaries depending on positionIncreased stability observedNot specified~66
Human Telomeric G-Quadruplex (HT-series)
TTGGG(TTAGGG)3AUnmodified57.4-57.4
TT(L)GG(TTAGGG)3ALNA-G at position 355.4-2.057.4
TTG(L)G(TTAGGG)3ALNA-G at position 461.6+4.257.4
TTGGGTTAG(L)GTTAGGGTTAGGGALNA-G at position 1059.3+1.957.4
TTGGGTTAGG(L)TTAGGGTTAGGGALNA-G at position 1158.3+0.957.4
TTGGGTTAGGGTTAGGGTTAGG(L)ALNA-G at position 2360.5+3.157.4
Parallel-Stranded G-Quadruplex (PS-series)
TGGGTUnmodified57.4-57.4
T(L)GGTLNA-G at position 261.6+4.257.4

Note: Tm values are dependent on experimental conditions, including cation concentration and buffer composition. The data presented here is a summary from various studies and should be used for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (LNA-G) Phosphoramidite (B1245037)

This protocol outlines the key steps for the synthesis of the LNA-G phosphoramidite building block required for oligonucleotide synthesis. The synthesis involves multiple steps starting from a protected guanosine (B1672433) derivative.

Materials:

  • Protected guanosine starting material

  • Appropriate protecting groups for the sugar hydroxyls and the exocyclic amine of guanine (B1146940) (e.g., Dimethoxytrityl (DMT), isobutyryl (iBu))

  • Reagents for creating the 2'-O,4'-C-methylene bridge

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., Pyridine, Dichloromethane (B109758) (DCM), Acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Protection of Guanosine: Start with a commercially available or synthesized guanosine derivative where the 5'-hydroxyl group is protected with a DMT group and the exocyclic N2-amino group is protected with an appropriate group like isobutyryl (iBu).

  • Formation of the Methylene Bridge: This is a critical multi-step process that involves the formation of a cyclic intermediate and subsequent ring closure to form the 2'-O,4'-C-methylene bridge. This typically involves:

    • Selective protection of the 3'-hydroxyl group.

    • Activation of the 2'-hydroxyl and 4'-hydroxymethyl groups.

    • Intramolecular cyclization to form the seven-membered bridged structure.

  • Deprotection and Reprotection: Selective deprotection and reprotection steps may be necessary to yield the desired LNA-G nucleoside with a free 3'-hydroxyl group.

  • Phosphitylation: The final step is the phosphitylation of the free 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

    • Dissolve the dried LNA-G nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add N,N-diisopropylethylamine (DIPEA) and then slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and purify the crude product using silica gel chromatography to obtain the pure LNA-G phosphoramidite.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (1H, 13C, 31P) and mass spectrometry.

Protocol 2: Incorporation of LNA-G into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol describes the standard procedure for incorporating the LNA-G phosphoramidite into a growing oligonucleotide chain using an automated DNA/RNA synthesizer.

Materials:

  • Automated DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • LNA-G phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine solution)

  • Deblocking solution (e.g., Trichloroacetic acid (TCA) in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Procedure (One Synthesis Cycle):

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.

  • Coupling: The LNA-G phosphoramidite is activated by the activator solution and then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for LNA phosphoramidites may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups from the bases and the phosphate backbone are removed by treatment with the cleavage and deprotection solution at elevated temperatures.

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 3: Characterization of LNA-G Modified G-Quadruplexes

CD spectroscopy is a powerful technique to investigate the topology of G-quadruplexes.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

  • LNA-G modified and unmodified oligonucleotides

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

Procedure:

  • Sample Preparation: Dissolve the lyophilized oligonucleotides in the buffer to a final concentration of 5-10 µM. Anneal the samples by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • CD Spectrum Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the oligonucleotide sample from 320 nm to 220 nm at 25°C.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis: The shape of the CD spectrum provides information about the G-quadruplex topology. Parallel G-quadruplexes typically show a positive peak around 260 nm and a negative peak around 240 nm. Antiparallel G-quadruplexes exhibit a positive peak around 295 nm and a negative peak around 265 nm. Hybrid structures show peaks at both ~260 nm and ~295 nm.

UV-melting analysis is used to determine the thermal stability (Tm) of the G-quadruplex structures.

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

  • LNA-G modified and unmodified oligonucleotides

  • Buffer solution

Procedure:

  • Sample Preparation: Prepare oligonucleotide samples as described for CD spectroscopy.

  • Melting Curve Acquisition:

    • Monitor the absorbance of the sample at 295 nm (a characteristic wavelength for G-quadruplex melting) as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 0.5°C/min).

    • Record a corresponding cooling curve by decreasing the temperature back to 20°C at the same rate.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplex structure is unfolded. This is typically calculated from the first derivative of the melting curve. An increase in Tm for the LNA-G modified oligonucleotide compared to the unmodified control indicates stabilization.

NMR spectroscopy provides high-resolution structural information about G-quadruplexes.

Materials:

  • High-field NMR spectrometer

  • NMR tubes

  • Isotopically labeled (15N, 13C) LNA-G modified and unmodified oligonucleotides (for more detailed studies)

  • Buffer solution (typically in D2O or a H2O/D2O mixture)

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide in the appropriate buffer to a concentration of 0.1-1 mM.

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., 1D 1H, 2D NOESY, TOCSY, HSQC). The imino proton region (10-12 ppm) of the 1D 1H spectrum is characteristic of G-quartet formation.

  • Data Analysis: The number and chemical shifts of the imino proton signals provide information on the number of G-quartets and the overall symmetry of the structure. Through-space correlations from NOESY spectra are used to determine the three-dimensional structure of the G-quadruplex.

Signaling Pathways and Experimental Workflows

Downregulation of c-myc Expression by LNA-G Stabilized G-Quadruplex

The stabilization of the G-quadruplex in the promoter region of the c-myc oncogene by LNA-G can inhibit its transcription. This leads to a cascade of downstream effects, ultimately impacting cell proliferation and survival.

c_myc_pathway cluster_promoter c-myc Promoter cluster_transcription Transcription Regulation cluster_cellular_effects Cellular Effects G_rich_sequence G-Rich Sequence G_quadruplex G-Quadruplex (Unstable) G_rich_sequence->G_quadruplex Folding c_myc_mRNA c-myc mRNA G_rich_sequence->c_myc_mRNA Leads to G_quadruplex->G_rich_sequence Unfolding Stabilized_G4 LNA-G Stabilized G-Quadruplex G_quadruplex->Stabilized_G4 Transcription_Blocked Transcription Blocked Stabilized_G4->Transcription_Blocked LNA_G This compound (LNA-G) LNA_G->Stabilized_G4 Stabilization Transcription_Factors Transcription Factors (e.g., SP1) Transcription_Factors->G_rich_sequence RNA_Polymerase_II RNA Polymerase II RNA_Polymerase_II->G_rich_sequence Initiates transcription Transcription_Blocked->c_myc_mRNA Inhibits production c_myc_protein c-myc Protein c_myc_mRNA->c_myc_protein Cell_Proliferation Cell Proliferation & Survival c_myc_protein->Cell_Proliferation Promotes Apoptosis Apoptosis c_myc_protein->Apoptosis Inhibits

Caption: c-myc expression downregulation by LNA-G stabilized G-quadruplex.

Experimental Workflow for Assessing G-Quadruplex Stabilization

The following workflow outlines the key experimental steps to evaluate the stabilizing effect of this compound on a G-quadruplex structure.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Conclusion Synth_Unmodified Synthesize Unmodified Oligonucleotide CD_Spectroscopy Circular Dichroism Spectroscopy Synth_Unmodified->CD_Spectroscopy UV_Melting UV-Melting Analysis Synth_Unmodified->UV_Melting Synth_LNA Synthesize LNA-G Modified Oligonucleotide Synth_LNA->CD_Spectroscopy Synth_LNA->UV_Melting NMR_Spectroscopy NMR Spectroscopy Synth_LNA->NMR_Spectroscopy Topology Determine G4 Topology CD_Spectroscopy->Topology Tm_Comparison Compare Tm Values (ΔTm) UV_Melting->Tm_Comparison Structure_Determination High-Resolution Structure NMR_Spectroscopy->Structure_Determination Conclusion Assess Stabilization Effect Topology->Conclusion Tm_Comparison->Conclusion Structure_Determination->Conclusion

Caption: Workflow for G-quadruplex stabilization assessment.

Conclusion

The use of this compound (LNA-G) provides a robust method for stabilizing G-quadruplex structures. This enhanced stability allows for more detailed structural and functional studies and presents a promising avenue for the development of novel anticancer therapeutics that target G-quadruplexes in oncogene promoters. The protocols and data provided in these application notes serve as a valuable resource for researchers in this exciting field.

References

Troubleshooting & Optimization

troubleshooting low yield in 2'-O,4'-C-Methyleneguanosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2'-O,4'-C-Methyleneguanosine, a key component in the development of therapeutic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield of this compound synthesis?

A1: The most critical steps impacting yield are the formation of the bridged ring system, the protection of the nucleobase and sugar moieties, and the final phosphitylation to generate the phosphoramidite (B1245037). Each of these stages involves sensitive chemical transformations where suboptimal conditions can lead to significant product loss.

Q2: What is the expected overall yield for the synthesis of this compound phosphoramidite?

A2: The overall yield can vary significantly based on the specific synthetic route and optimization of reaction conditions. Generally, multi-step syntheses of complex modified nucleosides like this can have overall yields ranging from 5% to 20%.

Q3: How can I confirm the identity and purity of the synthesized this compound and its intermediates?

A3: A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is crucial for structural elucidation and confirmation of the bridged structure. High-Performance Liquid Chromatography (HPLC) is used to assess purity.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. The synthesis involves the use of hazardous reagents such as strong bases (e.g., NaH), phosphitylating agents, and flammable solvents. It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all institutional safety guidelines. Special care should be taken when handling pyrophoric and moisture-sensitive reagents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Formation of the 2',4'-Methylene Bridge

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: The formation of undesired byproducts can compete with the desired cyclization reaction.

  • Degradation of starting material or product: The starting material or the bridged product may be unstable under the reaction conditions.

  • Moisture contamination: The presence of water can quench reagents and lead to side reactions.

Troubleshooting Suggestions:

ParameterRecommendation
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Temperature Optimize the reaction temperature. Some reactions may require cooling to minimize side reactions, while others may need heating to proceed at a reasonable rate.
Reagent Quality Ensure the use of high-purity, anhydrous reagents and solvents. Moisture-sensitive reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Base Selection The choice of base is critical for the cyclization step. Experiment with different bases (e.g., NaH, KHMDS, DBU) and screen for the one that provides the highest yield of the desired product.
Issue 2: Inefficient Protection of the Guanosine (B1672433) Moiety

Possible Causes:

  • Steric hindrance: The bridged structure may sterically hinder the access of protecting groups to the functional groups of guanosine.

  • Incorrect choice of protecting groups: The selected protecting groups may not be stable under the subsequent reaction conditions or may be difficult to remove.

  • Suboptimal reaction conditions: The conditions for the protection reactions (e.g., temperature, solvent, catalyst) may not be optimal.

Troubleshooting Suggestions:

ParameterRecommendation
Protecting Group For the N2 position of guanine (B1146940), consider using protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf). For the O6 position, diphenylcarbamoyl (DPC) can be employed to prevent side reactions. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group.
Reaction Optimization Systematically optimize the reaction conditions for each protection step, including the stoichiometry of reagents, reaction time, and temperature.
Purification Careful purification of each protected intermediate by column chromatography is crucial to remove any unreacted starting materials or byproducts that could interfere with subsequent steps.
Issue 3: Low Yield in the Final Phosphitylation Step

Possible Causes:

  • Degradation of the phosphitylating reagent: The phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) is sensitive to moisture and can degrade if not handled properly.

  • Presence of nucleophilic impurities: Any impurities with free hydroxyl or amine groups can react with the phosphitylating agent, reducing the yield of the desired product.

  • Suboptimal reaction conditions: The reaction may be sensitive to temperature, reaction time, and the choice of activator.

Troubleshooting Suggestions:

ParameterRecommendation
Reagent Handling Use a fresh, high-quality phosphitylating reagent. Handle it under strictly anhydrous conditions.
Substrate Purity Ensure the protected this compound nucleoside is of high purity and completely dry before the phosphitylation reaction.
Activator Selection Use an appropriate activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and optimize its concentration.
Reaction Monitoring Monitor the reaction progress by ³¹P NMR spectroscopy to determine the optimal reaction time and confirm the formation of the desired phosphoramidite.
Work-up and Purification Perform the work-up under anhydrous conditions. Purify the final phosphoramidite using column chromatography on silica (B1680970) gel that has been pre-treated with triethylamine (B128534) to prevent degradation of the product.

Experimental Protocols

A representative, generalized protocol for the synthesis of a this compound phosphoramidite is provided below. Please note that specific reaction conditions may need to be optimized.

Protocol: Synthesis of this compound Phosphoramidite
  • Synthesis of the Bridged Guanosine Nucleoside:

    • This multi-step process typically starts from a suitably protected guanosine derivative.

    • Key steps involve the introduction of functional groups at the 2' and 4' positions of the ribose sugar, followed by an intramolecular cyclization to form the methylene (B1212753) bridge. This is often the most challenging part of the synthesis and requires careful optimization of reaction conditions.

  • Protection of the Guanosine Moiety:

    • 5'-OH Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base like pyridine.

    • N2-Protection: The exocyclic amine of guanine is protected, for example, with an isobutyryl group using isobutyric anhydride.

    • O6-Protection: The O6 position of the guanine can be protected to prevent side reactions, for example, using a diphenylcarbamoyl group.

  • Phosphitylation:

    • The fully protected nucleoside is dissolved in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile.

    • An activator, such as 5-(ethylthio)-1H-tetrazole (ETT), is added.

    • The phosphitylating reagent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is added dropwise at 0 °C under an inert atmosphere.

    • The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR.

    • Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel pre-treated with triethylamine.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway start Protected Guanosine bridge_formation 2',4'-Methylene Bridge Formation start->bridge_formation protection N- and O-Protection bridge_formation->protection phosphitylation Phosphitylation protection->phosphitylation end Final Phosphoramidite phosphitylation->end

Caption: A simplified workflow for the synthesis of this compound phosphoramidite.

troubleshooting_logic cluster_bridge Bridge Formation Issues cluster_protection Protection Step Failures cluster_phosphitylation Phosphitylation Problems low_yield Low Overall Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Products low_yield->side_products inefficient_protection Inefficient Protection low_yield->inefficient_protection deprotection Premature Deprotection low_yield->deprotection reagent_degradation Reagent Degradation low_yield->reagent_degradation low_conversion Low Conversion low_yield->low_conversion TLC_monitoring Optimize Time/Temp incomplete_reaction->TLC_monitoring reagent_purity Check Reagent Purity side_products->reagent_purity protecting_group Screen Protecting Groups inefficient_protection->protecting_group stability_check Assess Stability deprotection->stability_check anhydrous_conditions Ensure Anhydrous Conditions reagent_degradation->anhydrous_conditions activator_optimization Optimize Activator low_conversion->activator_optimization

Caption: A troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Optimizing Hybridization with 2'-O,4'-C-Methyleneguanosine (2',4'-BNA/LNA-G) Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hybridization conditions for 2'-O,4'-C-Methyleneguanosine (also known as 2',4'-BNA/LNA-G) probes. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and key data presented in accessible formats.

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments using 2',4'-BNA/LNA-G probes, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing high background or non-specific binding with my 2',4'-BNA/LNA-G probe. What are the likely causes and how can I reduce it?

A1: High background can obscure your specific signal and is a common issue with high-affinity probes like 2',4'-BNA/LNA. Several factors can contribute to this problem.

Potential Causes and Solutions:

  • Probe Concentration is Too High: The high affinity of 2',4'-BNA/LNA probes means that lower concentrations are often required compared to standard DNA probes.

    • Solution: Perform a probe concentration titration to determine the optimal concentration that maximizes signal-to-noise ratio. Start with a lower concentration than you would for a conventional probe and incrementally increase it.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample or substrate can lead to background signal.

    • Solution: Ensure thorough blocking of your sample. Common blocking agents include Bovine Serum Albumin (BSA) and sheared salmon sperm DNA. You may need to optimize the concentration and incubation time of your blocking solution.

  • Suboptimal Hybridization Temperature: A hybridization temperature that is too low can result in non-specific binding.

    • Solution: Increase the hybridization temperature in increments of 2-5°C. This will increase the stringency of the hybridization, favoring the binding of the probe to its specific target.

  • Inadequate Post-Hybridization Washes: Insufficiently stringent washes after hybridization may not effectively remove non-specifically bound probes.

    • Solution: Increase the stringency of your wash steps. This can be achieved by increasing the wash temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer). Adding a non-ionic surfactant like Tween-20 to the wash buffer can also help.[1]

  • G-Quadruplex Formation: Guanosine-rich sequences, which are a feature of your probes, can form stable four-stranded structures called G-quadruplexes, which may contribute to non-specific interactions.

    • Solution: The inclusion of certain cations in the hybridization buffer can influence G-quadruplex stability. While this is a complex area, ensuring your buffer composition is optimized is key. Additionally, careful probe design to minimize long stretches of consecutive guanines is recommended.

Q2: My signal is weak or absent. How can I improve the signal intensity?

A2: A weak or non-existent signal can be frustrating. Here are several potential reasons and how to address them.

Potential Causes and Solutions:

  • Probe Concentration is Too Low: While high concentrations can cause background, a concentration that is too low will result in a weak signal.

    • Solution: If you have already performed a titration and are at the lower end, try incrementally increasing the probe concentration.

  • Hybridization Time is Too Short: The kinetics of hybridization may require a longer incubation time for the probe to find and bind to its target, especially for low-abundance targets.

    • Solution: Increase the hybridization time. Overnight hybridization is a common practice to ensure sufficient time for binding.

  • Suboptimal Hybridization Temperature: A hybridization temperature that is too high can prevent the probe from binding to its target.

    • Solution: Decrease the hybridization temperature in 2-5°C increments.

  • Target Accessibility Issues: The target sequence within the sample may be inaccessible to the probe due to secondary structures or being masked by proteins.

    • Solution: For tissue or cell-based assays, consider optimizing your permeabilization steps (e.g., proteinase K treatment). For purified nucleic acids, ensure complete denaturation of the target before hybridization.

  • Incorrect Probe Design: The probe may not be binding with high affinity to the target sequence as expected.

    • Solution: Re-evaluate your probe design. Ensure the 2',4'-BNA/LNA-G modifications are placed optimally to enhance binding to the target sequence.

Q3: I am seeing inconsistent results between experiments. What could be causing this variability?

A3: Lack of reproducibility can stem from minor variations in your experimental setup.

Potential Causes and Solutions:

  • Inconsistent Reagent Preparation: Small differences in the preparation of buffers and solutions can impact hybridization conditions.

    • Solution: Prepare fresh reagents and use calibrated equipment. Ensure consistent pH and salt concentrations in your hybridization and wash buffers.

  • Variable Hybridization and Wash Temperatures: Fluctuations in incubator or water bath temperatures can affect stringency.

    • Solution: Use calibrated and stable temperature control equipment. Monitor temperatures closely during these critical steps.

  • Inconsistent Sample Preparation: Variations in sample fixation, permeabilization, or nucleic acid isolation can lead to differing results.

    • Solution: Standardize your sample preparation protocol and adhere to it strictly for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for hybridization temperature with a 2',4'-BNA/LNA-G probe?

A1: Due to the high affinity of 2',4'-BNA/LNA modifications, the melting temperature (Tm) of the probe-target duplex is significantly increased. A good starting point for the hybridization temperature is typically 20-30°C below the calculated Tm of your probe. For LNA/2'OMe-FISH with a 14 bp probe with LNA monomers at every third position and 64% GC content, a hybridization temperature around 62°C has been suggested as a starting point for optimization.[2] However, this is highly dependent on the specific probe sequence, length, and the number and position of the 2',4'-BNA/LNA-G modifications. It is always recommended to perform a temperature gradient experiment to empirically determine the optimal hybridization temperature for your specific probe and application.

Q2: How does salt concentration affect the hybridization of 2',4'-BNA/LNA-G probes?

A2: Salt concentration, typically from NaCl or SSC buffer, is a critical factor in hybridization. The positively charged sodium ions in the buffer interact with the negatively charged phosphate (B84403) backbone of the nucleic acids, reducing electrostatic repulsion between the probe and the target. This stabilization of the duplex generally leads to a higher Tm. For LNA probes, a high NaCl concentration (from 2 M to 5 M) has been shown to be beneficial for hybridization.[2] However, very high salt concentrations can also promote non-specific binding. Therefore, optimizing the salt concentration is a balance between promoting specific hybridization and minimizing background.

Q3: What is the role of formamide (B127407) or urea (B33335) in the hybridization buffer?

A3: Formamide and urea are denaturing agents that lower the melting temperature of nucleic acid duplexes. By including them in the hybridization buffer, you can perform the hybridization at a lower temperature while maintaining high stringency. This can be particularly useful for preserving the morphology of cells and tissues in in situ hybridization experiments. For LNA probes, both formamide and urea are suitable denaturants.[2] In some applications, 4M urea can be used as a non-toxic alternative to 50% formamide.[3] The optimal concentration of the denaturant should be determined empirically.

Q4: How should I design my 2',4'-BNA/LNA-G probes for optimal performance?

A4: Proper probe design is crucial for successful hybridization. Here are some key considerations:

  • Length: Probes are typically 15-25 nucleotides in length.

  • Placement of Modifications: The placement of the 2',4'-BNA/LNA-G modifications affects the binding affinity. Strategic placement can enhance specificity.

  • GC Content: Aim for a GC content between 40-60%.

  • Avoid Self-Complementarity: Design probes that do not have significant self-complementarity to prevent the formation of hairpins or probe-probe dimers.

  • Guanosine (B1672433) Content: Be mindful of long stretches of guanosine residues to minimize the potential for G-quadruplex formation.

Data Summary Tables

Table 1: Recommended Starting Concentrations for Hybridization Buffer Components

ComponentStarting ConcentrationPurpose
SSC2x - 5xProvides salt to reduce electrostatic repulsion.
Formamide20% - 50%Lowers the Tm, allowing for lower hybridization temperatures.
Urea2 M - 4 MA non-toxic alternative to formamide for lowering Tm.[2][3]
Dextran Sulfate10% (w/v)Excluded volume agent that accelerates the hybridization rate.
Blocking Agents (e.g., BSA, Salmon Sperm DNA)0.1 - 1 mg/mLReduces non-specific binding.
Detergent (e.g., Tween-20, SDS)0.1% - 1%Reduces non-specific binding and surface tension.

Table 2: Troubleshooting Summary for Common Hybridization Issues

IssuePotential CauseRecommended Action
High Background Probe concentration too highDecrease probe concentration.
Insufficient blockingOptimize blocking conditions (agent, concentration, time).
Hybridization temperature too lowIncrease hybridization temperature.
Insufficiently stringent washesIncrease wash temperature or decrease salt concentration in wash buffer.
Weak/No Signal Probe concentration too lowIncrease probe concentration.
Hybridization time too shortIncrease hybridization time.
Hybridization temperature too highDecrease hybridization temperature.
Poor target accessibilityOptimize sample permeabilization.
Inconsistent Results Reagent variabilityPrepare fresh solutions with calibrated equipment.
Temperature fluctuationsUse calibrated and stable temperature control equipment.
Inconsistent sample preparationStandardize the sample preparation protocol.

Experimental Protocols

Protocol 1: General Protocol for In Situ Hybridization with 2',4'-BNA/LNA-G Probes

This protocol provides a general framework. Optimization of each step is critical for success.

  • Sample Preparation: Prepare and fix tissue sections or cells according to standard laboratory protocols.

  • Permeabilization: Treat the samples with an appropriate concentration of proteinase K to increase probe accessibility. The concentration and incubation time will need to be optimized for the specific sample type.

  • Pre-hybridization: Incubate the samples in hybridization buffer without the probe for at least 1 hour at the intended hybridization temperature. This step helps to block non-specific binding sites.

  • Hybridization: Dilute the 2',4'-BNA/LNA-G probe to the optimized concentration in pre-warmed hybridization buffer. Apply the probe solution to the samples and incubate overnight in a humidified chamber at the optimized hybridization temperature.

  • Post-Hybridization Washes: Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes.

    • Low stringency wash: e.g., 2x SSC at the hybridization temperature.

    • Medium stringency wash: e.g., 1x SSC at a slightly elevated temperature.

    • High stringency wash: e.g., 0.5x SSC at a further elevated temperature.

  • Detection: Detect the hybridized probe using an appropriate method (e.g., fluorescence microscopy if using a fluorescently labeled probe).

Protocol 2: Optimizing Hybridization Temperature using a Gradient

  • Prepare identical samples for hybridization.

  • Prepare the hybridization solution with your 2',4'-BNA/LNA-G probe at a starting concentration.

  • Use a thermal cycler with a temperature gradient function or multiple water baths set to a range of temperatures (e.g., 50°C to 70°C in 2°C increments).

  • Apply the hybridization solution to the samples and incubate at the different temperatures for the desired duration.

  • Proceed with identical post-hybridization washes and detection for all samples.

  • Analyze the signal-to-noise ratio at each temperature to determine the optimal hybridization temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization Fixation Fixation Permeabilization Permeabilization (e.g., Proteinase K) Fixation->Permeabilization Prehybridization Pre-hybridization (Blocking) Permeabilization->Prehybridization Hybridization Hybridization (with 2',4'-BNA/LNA-G Probe) Prehybridization->Hybridization Low_Stringency Low Stringency Wash Hybridization->Low_Stringency High_Stringency High Stringency Wash Low_Stringency->High_Stringency Detection Signal Detection High_Stringency->Detection

Caption: General experimental workflow for in situ hybridization using 2',4'-BNA/LNA-G probes.

troubleshooting_logic cluster_bg_solutions Solutions for High Background cluster_signal_solutions Solutions for Weak Signal Start Problem Observed High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Decrease_Probe_Conc Decrease Probe Conc. High_Background->Decrease_Probe_Conc Yes Increase_Probe_Conc Increase Probe Conc. Weak_Signal->Increase_Probe_Conc Yes Increase_Hyb_Temp Increase Hyb. Temp. Increase_Wash_Stringency Increase Wash Stringency Decrease_Hyb_Temp Decrease Hyb. Temp. Increase_Hyb_Time Increase Hyb. Time

Caption: A logical flowchart for troubleshooting common hybridization issues.

References

Technical Support Center: Deprotection of 2'-O,4'-C-Methyleneguanosine (LNA-G) Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O,4'-C-methyleneguanosine (LNA-G) containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the deprotection of these modified oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of LNA-G containing oligonucleotides.

Issue 1: Incomplete Deprotection of LNA-G Residues

  • Symptom: Mass spectrometry analysis of the final oligonucleotide product shows a mass corresponding to the fully protected or partially protected LNA-G, in addition to the expected mass of the fully deprotected product.

  • Potential Cause: The rigid structure of the LNA-G monomer, due to the 2'-O,4'-C-methylene bridge, can cause steric hindrance. This may impede the access of the deprotection solution to the protecting group on the exocyclic amine of the guanine (B1146940) base, leading to incomplete removal. The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group on guanine residues[1][2][3].

  • Recommended Action:

    • Extend Deprotection Time/Increase Temperature: For standard deprotection reagents like ammonium (B1175870) hydroxide (B78521), consider increasing the incubation time or temperature according to the protecting group used. Refer to the table below for general guidelines.

    • Use a More Efficient Deprotection Reagent: Consider using a faster-acting deprotection solution like a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). However, be aware of potential side reactions with certain protecting groups (see Issue 2).

    • Select an Appropriate Protecting Group during Synthesis: For LNA-G, using a protecting group that is more labile under milder conditions can be advantageous.

Issue 2: Observation of a +28 Da Adduct on LNA-G Residues

  • Symptom: Mass spectrometry analysis reveals a significant peak with a mass 28 Da higher than the expected product mass. This is often observed when using dimethylformamidine (DMF) as the protecting group for LNA-G.

  • Potential Cause: A known issue is the formation of a +28 Da adduct when deprotecting DMF-protected LNA-G nucleosides in the presence of an aliphatic amine, such as methylamine in an AMA deprotection solution[4]. This impurity can be challenging to remove through standard purification methods[4].

  • Recommended Action:

    • Avoid AMA Deprotection with DMF-Protected LNA-G: If your oligonucleotide contains DMF-protected LNA-G and an aliphatic amine (e.g., in an amino-linker), avoid using AMA for deprotection.

    • Switch to an Acyl Protecting Group for LNA-G: During oligonucleotide synthesis, use an acyl protecting group (e.g., isobutyryl (iBu) or acetyl (Ac)) for the LNA-G phosphoramidite (B1245037) instead of DMF[4]. Acyl-protected LNA-G is not known to form the +28 Da adduct with aliphatic amines.

    • Standard Ammonium Hydroxide Deprotection: If the oligonucleotide has already been synthesized with DMF-protected LNA-G, use a standard deprotection protocol with concentrated ammonium hydroxide. This method does not involve an aliphatic amine and thus avoids the formation of the +28 Da adduct.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of LNA-G more challenging than that of standard deoxyguanosine (dG)?

A1: The primary challenge arises from the bicyclic structure of the LNA monomer, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge conformationally "locks" the sugar, which can lead to steric hindrance. This restricted access can make it more difficult for the deprotection reagents to reach and cleave the protecting group from the guanine base compared to the more flexible deoxyribose of dG.

Q2: What are the standard deprotection conditions for oligonucleotides containing LNA-G?

A2: LNA-G containing oligonucleotides can generally be deprotected using standard protocols. The choice of reagent and conditions depends on the protecting groups used for all bases in the sequence. It is crucial to ensure that the deprotection conditions are sufficient to completely remove all protecting groups, especially from the guanine bases, which are typically the most difficult to deprotect[1][2][3].

Q3: Can I use fast deprotection methods like AMA for my LNA-G containing oligonucleotide?

A3: You can, but with a critical consideration. If the LNA-G is protected with dimethylformamidine (DMF) and your sequence also contains an aliphatic amine, using AMA can lead to the formation of a +28 Da adduct on the LNA-G residue[4]. To avoid this, it is recommended to use an acyl protecting group for LNA-G if you plan to use AMA for deprotection[4].

Q4: How can I confirm that my LNA-G residues are fully deprotected?

A4: The most reliable method for confirming complete deprotection is mass spectrometry (e.g., ESI-MS or MALDI-TOF MS). This analysis allows for the precise measurement of the oligonucleotide's molecular weight. Any remaining protecting groups or adducts will result in a mass discrepancy from the calculated theoretical mass of the fully deprotected oligonucleotide. Chromatographic methods like HPLC may not always be able to resolve incompletely deprotected species from the main product[1][2][3].

Quantitative Data Summary

The following table summarizes common deprotection conditions for standard guanosine (B1672433) protecting groups. While specific kinetic data for LNA-G is not widely published, these conditions provide a general baseline. Extended times may be necessary for LNA-G containing oligonucleotides due to potential steric hindrance.

Protecting GroupDeprotection ReagentTemperature (°C)TimeNotes
isobutyryl (iBu)-dGAmmonium Hydroxide558-16 hoursStandard, robust deprotection.
dimethylformamidine (dmf)-dGAmmonium Hydroxide554-8 hoursFaster than iBu-dG deprotection.
Acetyl (Ac)-dGAmmonium Hydroxide552-4 hoursEven faster deprotection.
iBu-dG, dmf-dG, or Ac-dGAMA (Ammonium Hydroxide/Methylamine 1:1)6510 minutes"UltraFAST" deprotection. Caution: Not recommended for DMF-protected LNA-G with aliphatic amines[4].

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol is suitable for oligonucleotides containing LNA-G with standard acyl protecting groups (e.g., iBu-dG).

  • Cleavage from Solid Support:

    • Place the synthesis column containing the oligonucleotide on a suitable apparatus.

    • Pass 1-2 mL of concentrated ammonium hydroxide (28-30%) through the column and collect the eluate in a screw-cap vial.

    • Seal the vial tightly.

  • Base Deprotection:

    • Incubate the vial at 55 °C for 8-16 hours. The exact time will depend on the specific protecting groups used.

  • Evaporation:

    • After incubation, cool the vial to room temperature.

    • Carefully open the vial in a fume hood.

    • Evaporate the ammonia (B1221849) solution to dryness using a speed vacuum concentrator.

  • Reconstitution:

    • Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.

Visualizations

Deprotection_Workflow General Oligonucleotide Deprotection Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Synthesis Oligonucleotide Synthesis on Solid Support Cleavage Cleavage from Support (e.g., NH4OH) Synthesis->Cleavage Step 1 Base_Deprotection Base Deprotection (e.g., Heat) Cleavage->Base_Deprotection Step 2 Purification Purification (e.g., HPLC) Base_Deprotection->Purification Step 3 Analysis QC Analysis (Mass Spectrometry) Purification->Analysis Step 4 Final_Product Final_Product Analysis->Final_Product Final Product

Caption: General experimental workflow for oligonucleotide deprotection.

LNA_G_Deprotection_Challenge Challenge in Deprotecting DMF-Protected LNA-G cluster_problem Problem cluster_reaction Deprotection Reaction cluster_outcome Outcome cluster_solution Recommended Solution LNA_G_DMF LNA-G with DMF Protecting Group Deprotection Deprotection Step LNA_G_DMF->Deprotection Aliphatic_Amine Aliphatic Amine (e.g., from AMA) Aliphatic_Amine->Deprotection Desired_Product Desired Deprotected LNA-G Oligonucleotide Deprotection->Desired_Product Expected Side_Product +28 Da Adduct Side-Product Deprotection->Side_Product Side Reaction LNA_G_Acyl Use LNA-G with Acyl Protecting Group (e.g., iBu, Ac) LNA_G_Acyl->Deprotection

Caption: Logical diagram of the +28 Da adduct side reaction and its solution.

References

Technical Support Center: Oligonucleotides Incorporating 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving oligonucleotides modified with 2'-O,4'-C-Methyleneguanosine, a type of Locked Nucleic Acid (LNA), to enhance nuclease resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotides?

This compound is a chemically modified nucleoside analog where the ribose sugar is locked in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This modification, a hallmark of Locked Nucleic Acids (LNAs), pre-organizes the oligonucleotide into a helical structure, leading to several advantageous properties. Its primary application is to significantly increase the nuclease resistance of oligonucleotides, a critical feature for in vivo applications like antisense therapy. Additionally, it enhances the thermal stability of duplexes formed with complementary DNA and RNA strands.

Q2: How does the incorporation of this compound affect the properties of an oligonucleotide?

The inclusion of this compound, or LNA-G, leads to:

  • Increased Nuclease Resistance: The locked sugar conformation sterically hinders the approach of nucleases, thereby protecting the phosphodiester backbone from degradation.

  • Enhanced Hybridization Affinity: The pre-organized helical structure results in a more favorable entropy of binding, leading to a higher melting temperature (Tm) of the duplex with its target sequence. Each LNA modification can increase the Tm by approximately 2-4°C.

  • Improved Mismatch Discrimination: The rigid conformation enhances the destabilizing effect of a mismatch, making LNA-modified probes highly specific. LNA purines, such as guanosine (B1672433), may offer a greater potential to recognize mismatches compared to LNA pyrimidines.[1]

Q3: Are there any general design guidelines for incorporating this compound into oligonucleotides?

Yes, here are some general recommendations:

  • Avoid Long Stretches of LNA: To prevent strong self-hybridization, it is advisable to avoid incorporating more than four consecutive LNA bases.

  • Mind Self-Complementarity: Be cautious of self-complementarity or complementarity with other LNA-containing oligonucleotides in your experiment, as LNA binds very tightly to other LNA residues.

  • Positional Considerations: For applications like allele-specific PCR, introducing LNA at the 3'-end and at the single nucleotide polymorphism (SNP) site can enhance specificity.

  • GC Content: Aim for a GC content between 30-60% in your oligonucleotide design.

  • Avoid Poly-G Stretches: Try to avoid stretches of more than three consecutive guanosine bases, whether they are DNA or LNA.

Troubleshooting Guides

Oligonucleotide Synthesis and Purification

Problem: Low coupling efficiency during synthesis of oligonucleotides containing this compound phosphoramidite (B1245037).

  • Possible Cause: LNA phosphoramidites, including the guanosine variant, are more sterically hindered than standard DNA phosphoramidites.

  • Solution: Increase the coupling time to at least 3 minutes. Also, prolong the oxidation step to three times the standard duration to ensure complete conversion of the phosphite (B83602) triester to the phosphate (B84403) triester.[2]

Problem: Appearance of an unexpected +28 Da impurity in the final product upon mass spectrometry analysis.

  • Possible Cause: If your LNA-G was protected with dimethylformamidine (dmf) and your oligonucleotide also contains an aliphatic amine, a side reaction can occur during deprotection, leading to the addition of 28 Da.

  • Solution: Use an LNA-G phosphoramidite with an acyl protecting group (e.g., isobutyryl) on the exocyclic amine instead of the dmf group. This will prevent the side reaction during deprotection.

Problem: Difficulty in purifying the final LNA-containing oligonucleotide.

  • Possible Cause: While LNA-modified oligonucleotides generally have similar solubility and handling properties to DNA, their increased hydrophobicity can sometimes affect purification.[3]

  • Solution:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a suitable method for purifying LNA-containing oligonucleotides, especially those with fluorescent labels which increase hydrophobicity.

    • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method is effective for separating oligonucleotides based on charge and can be particularly useful for sequences with high GC content.[4] It is generally recommended for oligonucleotides up to 40 bases in length.

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification offers high resolution and is recommended for ensuring the purity of oligonucleotides used in sensitive applications.

Hybridization and Specificity

Problem: The LNA-modified oligonucleotide shows unexpected off-target effects.

  • Possible Cause: The high binding affinity of LNA can lead to hybridization with partially complementary sequences, causing off-target effects. This is a significant consideration in the development of antisense oligonucleotides.

  • Solution:

    • In Silico Analysis: Before synthesis, perform a thorough bioinformatics search (e.g., BLAST) against the relevant transcriptome to identify potential off-target sequences.

    • Optimize LNA placement: The choice of which bases to substitute with LNA can influence off-target activity. Consider using "gapmer" designs, where a central block of DNA is flanked by LNA "wings," to mediate RNase H cleavage of the target RNA while potentially reducing off-target effects.

    • Experimental Validation: Test for off-target effects by measuring the expression levels of predicted off-target genes in a relevant cell line using methods like qRT-PCR or microarray analysis.

    • Chemical Modification Strategy: The use of mixed-chemistry oligonucleotides can reduce off-target events compared to uniformly modified ones.[5][6]

Problem: Poor discrimination of G-T mismatches when using an LNA-G modified probe.

  • Possible Cause: Studies have shown that for G-T mismatches, modifying the guanine (B1146940) with LNA at or near the mismatch site can be detrimental to mismatch discrimination.

  • Solution: If you are designing a probe for a G-T mismatch, it is better to design the probe to be complementary to the strand containing the T, and place the LNA modification on the thymine (B56734) residue of the probe. Alternatively, place the LNA modifications at least two bases away from the mismatch site.

Nuclease Resistance

Problem: The LNA-modified oligonucleotide is still degrading in the presence of nucleases.

  • Possible Cause: While LNA modifications significantly enhance nuclease resistance, the degree of protection can depend on the type of nuclease, the number and position of LNA modifications, and the overall sequence context.

  • Solution:

    • Increase LNA content: A fully modified LNA oligonucleotide will offer the highest level of nuclease resistance.

    • 3'-End Capping: 3'-exonucleases are a major source of degradation in serum. Capping the 3'-end of the oligonucleotide with two or three LNA bases can provide substantial protection.

    • Phosphorothioate (B77711) Linkages: For gapmer designs, incorporating phosphorothioate (PS) linkages in the DNA gap can further enhance nuclease resistance.

Data Presentation

Table 1: Illustrative Comparison of Oligonucleotide Properties

PropertyUnmodified DNA2'-O-Methyl RNALNA (including this compound)
Nuclease Resistance LowModerateHigh
Binding Affinity (ΔTm per modification) Baseline+1.5°C+2 to +8°C
Mismatch Discrimination ModerateGoodExcellent
In Vivo Stability PoorModerateHigh

Note: The values presented are general approximations and can vary depending on the sequence, length of the oligonucleotide, and experimental conditions.

Experimental Protocols

Protocol: Gel-Based Nuclease Degradation Assay

This protocol allows for the qualitative and semi-quantitative assessment of oligonucleotide stability in the presence of nucleases.

Materials:

  • 5'-FAM labeled oligonucleotide (unmodified control and LNA-modified)

  • Nuclease source (e.g., fetal bovine serum (FBS), snake venom phosphodiesterase, S1 nuclease)

  • Nuclease buffer (specific to the nuclease used)

  • Loading buffer (e.g., formamide (B127407) with 0.5x TBE and a tracking dye)

  • TBE buffer

  • Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea)

  • Gel electrophoresis system

  • Gel imaging system with fluorescence detection

Procedure:

  • Reaction Setup:

    • For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide (final concentration e.g., 1 µM) and the nuclease in the appropriate buffer.

    • Include a "time zero" control for each oligonucleotide by adding the loading buffer to the reaction mixture immediately to stop the reaction.

  • Incubation:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction and immediately mix it with an equal volume of loading buffer to stop the enzymatic degradation.

  • Denaturation:

    • Heat the samples in loading buffer at 95°C for 5 minutes, then snap-cool on ice.

  • Gel Electrophoresis:

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Imaging:

    • Visualize the gel using a fluorescence imager. The intact, full-length oligonucleotide will appear as a distinct band. Degradation products will appear as a smear or bands of lower molecular weight.

Data Analysis:

  • Compare the intensity of the full-length oligonucleotide band at different time points for the unmodified and LNA-modified oligonucleotides. A slower decrease in the intensity of the full-length band for the LNA-modified oligonucleotide indicates increased nuclease resistance.

Mandatory Visualizations

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Nuclease Assay cluster_analysis Analysis Oligo_Prep Oligonucleotide Preparation (Unmodified and LNA-modified) Reaction_Setup Reaction Setup (Oligo + Nuclease) Oligo_Prep->Reaction_Setup Nuclease_Prep Nuclease Solution (e.g., Serum) Nuclease_Prep->Reaction_Setup Incubation Incubation at 37°C (Time course) Reaction_Setup->Incubation Quenching Quenching with Loading Buffer Incubation->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Fluorescence Imaging PAGE->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: Workflow for a gel-based nuclease degradation assay.

Synthesis_Troubleshooting Start Oligonucleotide Synthesis with LNA-G Low_Coupling Low Coupling Efficiency? Start->Low_Coupling Impurity Unexpected +28 Da Impurity? Low_Coupling->Impurity No Increase_Time Increase Coupling and Oxidation Times Low_Coupling->Increase_Time Yes Purification_Issue Purification Difficulty? Impurity->Purification_Issue No Change_Protecting_Group Use Acyl Protecting Group for LNA-G Impurity->Change_Protecting_Group Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification Optimize Purification Method (RP-HPLC or AEX-HPLC) Purification_Issue->Optimize_Purification Yes Increase_Time->Impurity Change_Protecting_Group->Purification_Issue Optimize_Purification->Success

Caption: Troubleshooting guide for LNA-G oligonucleotide synthesis.

References

Technical Support Center: Minimizing Off-Target Effects of 2'-O,4'-C-Methyleneguanosine (2',4'-BNA/LNA-G) Modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2'-O,4'-C-methyleneguanosine (2',4'-BNA/LNA-G) modified siRNAs while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of siRNAs and why are they a concern?

A1: Off-target effects are unintended changes in gene expression caused by an siRNA molecule, independent of its intended target. These effects can arise from the siRNA sequence partially binding to and silencing unintended mRNA transcripts, leading to misinterpretation of experimental results and potential toxicity in therapeutic applications. The primary mechanism for off-target effects is miRNA-like binding, where the "seed region" (nucleotides 2-8 of the guide strand) of the siRNA binds to complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs.

Q2: How do this compound (2',4'-BNA/LNA-G) modifications help in reducing off-target effects?

A2: 2',4'-BNA/LNA modifications are conformational locks on the ribose sugar of the nucleotide. Incorporating these modifications, particularly within the seed region of the siRNA guide strand, can reduce off-target effects through several mechanisms:

  • Steric Hindrance: The rigid structure of 2',4'-BNA/LNA-G can create steric hindrance, weakening the binding affinity of the siRNA seed region to partially complementary off-target mRNAs.[1][2]

  • Altered Thermodynamics: These modifications can alter the thermodynamic properties of the siRNA duplex, influencing its interaction with the RNA-induced silencing complex (RISC) and off-target transcripts.[3]

  • Improved Strand Selection: Modifications on the passenger strand can discourage its entry into the RISC, thereby reducing off-target effects mediated by the passenger strand.[4][5]

Q3: Can 2',4'-BNA/LNA-G modifications affect the on-target silencing activity of my siRNA?

A3: Yes, the position and number of 2',4'-BNA/LNA-G modifications are critical. While strategic placement can reduce off-target effects with minimal impact on on-target activity, excessive modification or modification at sensitive sites (like the cleavage site) can potentially reduce the intended silencing efficiency.[5] It is crucial to empirically test the efficacy of modified siRNAs.

Q4: What are the key considerations when designing a 2',4'-BNA/LNA-G modified siRNA experiment?

A4: Key considerations include:

  • Placement of Modifications: Carefully consider the position of 2',4'-BNA/LNA-G modifications. Modifications in the seed region of the guide strand are often effective in reducing off-target effects.

  • Number of Modifications: The optimal number of modifications needs to be determined, as too many can negatively impact on-target activity.

  • Controls: Always include appropriate controls, such as a non-targeting siRNA with similar modifications and an unmodified version of your target siRNA, to accurately assess on-target and off-target effects.

  • Concentration Optimization: Use the lowest effective concentration of the siRNA to minimize off-target effects.

  • Validation: Validate your results using multiple siRNAs targeting the same gene and by rescuing the phenotype with a version of the target gene that is resistant to the siRNA.

Q5: Besides miRNA-like off-target effects, are there other potential unintended effects of modified siRNAs?

A5: Yes, synthetic siRNAs, including modified ones, can potentially trigger the innate immune system by activating Toll-like receptors (TLRs).[6][7] This can lead to the production of interferons and other cytokines, resulting in non-specific changes in gene expression. 2',4'-BNA/LNA modifications have been shown to potentially reduce these immunostimulatory effects.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low On-Target Gene Silencing Suboptimal Transfection Efficiency: Modified siRNAs might require different transfection conditions.Optimize transfection parameters, including the transfection reagent, siRNA concentration, and cell density. Use a fluorescently labeled control siRNA to visualize transfection efficiency.
Incorrect Placement of 2',4'-BNA/LNA-G Modifications: Modifications at critical positions can interfere with RISC loading or target cleavage.Redesign the siRNA with modifications at different positions. Avoid modifying the central region of the guide strand (positions 9-11) which is important for target cleavage.[5]
Degradation of siRNA: Although modified, siRNAs can still be degraded.Ensure proper handling and storage of siRNA. Use nuclease-free reagents and consumables.
High Off-Target Gene Expression Changes High siRNA Concentration: Off-target effects are often concentration-dependent.Perform a dose-response experiment to determine the lowest effective concentration that provides sufficient on-target knockdown with minimal off-target effects.
Seed Region-Mediated Off-Targeting: The seed region of your siRNA may have significant complementarity to numerous off-target transcripts.Redesign the siRNA with 2',4'-BNA/LNA-G modifications within the seed region (positions 2-8) of the guide strand to reduce off-target binding.[1][2]
Passenger Strand Activity: The passenger strand may be entering the RISC and causing off-target effects.Introduce 2',4'-BNA/LNA-G modifications at the 5' end of the passenger strand to inhibit its loading into RISC.[4][5]
Unexpected Phenotype or Cell Toxicity Immune Stimulation: The siRNA sequence or delivery vehicle may be triggering an innate immune response.Test for the expression of interferon-stimulated genes. Consider using siRNAs with modifications known to reduce immunostimulatory potential.[4][6] Ensure the use of high-purity siRNAs.
Widespread Off-Target Effects: The observed phenotype may be a cumulative result of multiple off-target gene silencing events.Perform a whole-genome expression analysis (e.g., microarray or RNA-seq) to identify off-target genes. Use at least two different siRNAs targeting the same gene to confirm that the phenotype is due to on-target knockdown.

Quantitative Data Summary

Table 1: Effect of 2',4'-BNA/LNA Modifications on On-Target and Off-Target Gene Silencing

siRNA ModificationTarget Gene Expression (% of control)Off-Target Gene 1 Expression (% of control)Off-Target Gene 2 Expression (% of control)Reference
Unmodified siRNA25%40%55%Fictional Example
2',4'-BNA/LNA at position 2 of guide strand28%75%85%Fictional Example
2',4'-BNA/LNA at positions 2 & 7 of guide strand35%90%95%Fictional Example
2',4'-BNA/LNA at 5' end of passenger strand26%60%70%Fictional Example

Note: This table is a fictional representation based on trends observed in the literature. Actual results will vary depending on the siRNA sequence, target gene, and experimental conditions.

Table 2: Comparison of IC50 Values for On-Target and Off-Target Effects of Modified siRNAs

siRNA ModificationOn-Target IC50 (nM)Off-Target IC50 (nM)Specificity Ratio (Off-Target IC50 / On-Target IC50)Reference
Unmodified siRNA1.5106.7Fictional Example
2'-O-Methyl at position 2 of guide strand1.85027.8Fictional Example
2',4'-BNA/LNA at position 2 of guide strand2.0>100>50Fictional Example

Note: This table is a fictional representation based on trends observed in the literature. A higher specificity ratio indicates better discrimination between on-target and off-target effects.

Experimental Protocols

Protocol 1: Transfection of 2',4'-BNA/LNA-G Modified siRNAs using Lipofectamine RNAiMAX

This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is recommended for different cell types and experimental conditions.

Materials:

  • 2',4'-BNA/LNA-G modified siRNA (and appropriate controls)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete culture medium

  • Adherent cells

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate in complete culture medium so that they will be 70-90% confluent at the time of transfection.

  • siRNA Preparation: a. Thaw the siRNA stock solution on ice. b. In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 10 pmol) in Opti-MEM™ I Reduced Serum Medium to a final volume of 50 µL. Mix gently.

  • Lipofectamine RNAiMAX Preparation: a. Gently mix the Lipofectamine RNAiMAX reagent. b. In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: a. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently by pipetting up and down. b. Incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: a. Add the 100 µL of siRNA-lipid complex dropwise to each well containing cells and fresh complete culture medium. b. Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to analyze on-target gene knockdown and potential off-target effects.

Protocol 2: Assessment of Off-Target Effects using Microarray Analysis

This protocol outlines the general workflow for identifying off-target gene expression changes following transfection with 2',4'-BNA/LNA-G modified siRNAs.

Materials:

  • Transfected cells (from Protocol 1)

  • RNA extraction kit

  • RNA quality control system (e.g., Agilent Bioanalyzer)

  • Microarray platform (e.g., Affymetrix, Agilent)

  • Labeling and hybridization reagents

  • Microarray scanner

  • Data analysis software

Procedure:

  • Experimental Design: a. Include the following experimental groups:

    • Untransfected cells
    • Cells transfected with a non-targeting control siRNA (with similar modifications)
    • Cells transfected with the 2',4'-BNA/LNA-G modified target siRNA
    • (Optional) Cells transfected with an unmodified version of the target siRNA b. Use at least three biological replicates for each group.

  • RNA Extraction: a. At the desired time point post-transfection (e.g., 48 hours), harvest the cells. b. Extract total RNA using a commercially available kit according to the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: a. Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). b. Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar system. High-quality RNA (RIN > 8) is recommended.

  • Microarray Hybridization: a. Label the RNA samples with a fluorescent dye (e.g., Cy3, Cy5) according to the microarray platform's protocol. b. Hybridize the labeled cRNA or cDNA to the microarray slides. c. Wash the slides to remove unbound probes.

  • Data Acquisition and Analysis: a. Scan the microarrays to obtain fluorescence intensity data. b. Normalize the data to correct for systematic variations. c. Perform statistical analysis to identify differentially expressed genes between the control and siRNA-treated groups. d. Use bioinformatics tools to analyze the list of off-target genes for enrichment of seed sequence complementarity in their 3' UTRs.

Visualizations

RNAi_Off_Target_Pathway cluster_transfection Cellular Uptake cluster_risc RISC Loading & Activation cluster_targeting Target Recognition cluster_outcome Gene Silencing Outcome siRNA 2',4'-BNA/LNA-G Modified siRNA RISC_loading RISC Loading siRNA->RISC_loading Transfection RISC_active Active RISC (Guide Strand) RISC_loading->RISC_active Unwinding Passenger_degradation Passenger Strand Degradation RISC_loading->Passenger_degradation On_target On-Target mRNA (Perfect Match) RISC_active->On_target Off_target Off-Target mRNA (Partial Match) RISC_active->Off_target On_target_silencing On-Target Silencing On_target->On_target_silencing Cleavage Off_target_silencing Off-Target Silencing Off_target->Off_target_silencing miRNA-like Repression

Caption: RNAi pathway showing on-target and off-target silencing mechanisms.

Experimental_Workflow start Start: Design Modified siRNA transfection Transfect Cells with Modified siRNA & Controls start->transfection incubation Incubate (24-72h) transfection->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (RIN) rna_extraction->qc analysis Downstream Analysis qc->analysis qpcr On-Target Validation (RT-qPCR) analysis->qpcr microarray Off-Target Profiling (Microarray/RNA-seq) analysis->microarray western Protein Level Validation (Western Blot) analysis->western phenotype Phenotypic Assays analysis->phenotype end End: Data Interpretation qpcr->end microarray->end western->end phenotype->end

Caption: Workflow for evaluating modified siRNAs.

Troubleshooting_Logic start Experiment Start observe Observe Unexpected Results start->observe low_knockdown Low On-Target Knockdown? observe->low_knockdown No high_offtarget High Off-Target Effects? observe->high_offtarget Yes toxicity Cell Toxicity/Phenotype? observe->toxicity Yes sol_transfection Optimize Transfection low_knockdown->sol_transfection Yes sol_design Redesign siRNA (Modification Placement) low_knockdown->sol_design Yes sol_concentration Lower siRNA Concentration high_offtarget->sol_concentration Yes sol_seed_mod Modify Seed Region high_offtarget->sol_seed_mod Yes sol_immune Check Immune Response toxicity->sol_immune Yes sol_controls Use Multiple Controls toxicity->sol_controls Yes end Refined Experiment sol_transfection->end sol_design->end sol_concentration->end sol_seed_mod->end sol_immune->end sol_controls->end

Caption: Troubleshooting logic for modified siRNA experiments.

References

Technical Support Center: Purification of 2'-O,4'-C-Methyleneguanosine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for 2'-O,4'-C-Methyleneguanosine (a type of Bridged Nucleic Acid or BNA) modified oligonucleotides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound modified oligonucleotides?

A1: The most common and effective methods for purifying BNA-modified oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[1][2][3][4][5][6] HPLC is further divided into Reversed-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC).[6] The choice of method depends on the length of the oligonucleotide, the desired purity, the scale of the synthesis, and the specific modifications present.[1][6]

Q2: Which purification method is best for my BNA-modified oligonucleotide?

A2: For many modified oligonucleotides, including those with BNA/LNA modifications, HPLC is often the recommended method.[1][4][5] Anion-exchange HPLC (AEX-HPLC) is particularly effective for separating BNA-modified oligonucleotides.[2] For long oligonucleotides (typically >60 bases), PAGE purification is recommended to ensure high purity.[1][3]

Q3: What are the main impurities I should expect when synthesizing BNA-modified oligos?

A3: The primary impurities are shorter, "failure" sequences (n-1, n-2, etc.) that result from incomplete coupling during synthesis.[4][7] Other potential impurities include incompletely deprotected oligonucleotides and by-products from the chemical modification process itself.

Q4: How does the this compound modification affect the choice of purification strategy?

A4: The bridged structure of this compound increases the rigidity of the oligonucleotide. This can influence its hybridization properties and its behavior during chromatographic separation. Anion-exchange HPLC is often recommended for BNA and LNA modified oligonucleotides.[2]

Q5: What purity level can I expect from the different purification methods?

A5: Generally, you can expect the following purity levels:

  • RP-HPLC: >85%[1]

  • IEX-HPLC: >95%[2]

  • PAGE: >90-99%[2][3]

Q6: What are the typical recovery yields for each method?

A6: Mass recovery can vary significantly:

  • HPLC: 50-70%[7]

  • PAGE: 20-50%[7] PAGE purification often results in lower yields due to the extraction process from the gel matrix.[2][3]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound modified oligonucleotides.

HPLC Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Broad Peaks Secondary Structures: BNA-modified oligos can form stable secondary structures.Increase the column temperature (e.g., 60-80°C) to denature these structures.[8] Add a denaturing agent like urea (B33335) to the mobile phase.[9]
Column Overload: Injecting too much sample can lead to peak broadening.Reduce the injection volume or the concentration of your sample.[10][11][12][13]
Extra-column Volume: Excessive tubing length or improper fittings can cause band broadening.Minimize the length and diameter of tubing between the injector, column, and detector.[10][11]
Inappropriate Mobile Phase pH: The pH can affect the charge and conformation of the oligo.Optimize the pH of your mobile phase. A pH of 7.0 is a good starting point for RP-HPLC with a TEAA buffer.[14]
Poor Resolution Inadequate Separation of Failure Sequences: The (n-1) peak is not well-separated from the main product peak.Optimize the gradient. A shallower gradient can improve the resolution of closely eluting species. For IEX-HPLC, a shallow salt gradient is recommended. For RP-HPLC, a shallow acetonitrile (B52724) gradient is used.
Incorrect Ion-Pairing Reagent (RP-HPLC): The type and concentration of the ion-pairing reagent are critical for resolution.Triethylammonium acetate (B1210297) (TEAA) is a common choice. Experiment with different concentrations (e.g., 100 mM) or alternative reagents if resolution is poor.[14]
Low Recovery Irreversible Adsorption to the Column: The modified oligonucleotide may be sticking to the stationary phase.Ensure the mobile phase composition is appropriate to elute the oligo. For highly hydrophobic oligos, a higher percentage of organic solvent may be needed in the elution buffer.
Precipitation on the Column: The oligonucleotide may be precipitating due to the mobile phase conditions.Ensure the oligonucleotide is fully dissolved in the injection solvent and that the mobile phase is compatible.
Ghost Peaks Carryover from Previous Injections: Residual sample from a prior run is eluting.Implement a robust column washing protocol between runs, including a high-concentration organic wash for RP-HPLC or a high-salt wash for IEX-HPLC.
PAGE Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Bands are Smeared Sample Overload: Too much oligonucleotide loaded into the well.Reduce the amount of oligo loaded per well. A typical loading is 1-2 OD units per µL.[15]
Incomplete Denaturation: Secondary structures are not fully denatured.Ensure the loading buffer contains a sufficient concentration of a denaturing agent like formamide (B127407) (e.g., 9:1 formamide to 1X TBE).[15] Heat the sample before loading (e.g., 60°C).[15]
Low Yield After Extraction Inefficient Elution from Gel Slice: The oligonucleotide is not diffusing out of the polyacrylamide matrix effectively.Crush the gel slice to increase the surface area. Increase the elution time (e.g., overnight) and/or temperature.[15]
Loss During Desalting: The purified oligo is lost during the removal of salts and urea.Use a desalting column or cartridge appropriate for the size of your oligonucleotide. Follow the manufacturer's protocol carefully.
Difficulty Visualizing Bands Low Concentration of Oligo: The amount of oligonucleotide is below the detection limit of UV shadowing.Ensure sufficient material is loaded onto the gel.
UV Light Exposure: Prolonged exposure to UV light can damage the oligonucleotide.Minimize the time the gel is exposed to UV light during visualization and band excision.[15]

Quantitative Data Summary

The following tables summarize the expected performance of different purification methods for modified oligonucleotides.

Table 1: Comparison of Purity and Yield by Purification Method

Purification MethodTypical PurityTypical YieldRecommended For
Reversed-Phase HPLC (RP-HPLC) >85%[1]50-70%[7]Modified oligos, especially those with hydrophobic modifications.
Ion-Exchange HPLC (IEX-HPLC) >95%[2]50-70%[7]BNA/LNA modified oligonucleotides.[2]
Polyacrylamide Gel Electrophoresis (PAGE) >90-99%[2][3]20-50%[7]Long oligonucleotides (>60 bases) requiring very high purity.[1][3]

Experimental Protocols

Detailed Methodology: Ion-Exchange HPLC (IEX-HPLC)

This protocol provides a general framework for the purification of BNA-modified oligonucleotides. Optimization may be required based on the specific sequence and length.

  • Column: A strong anion-exchange column suitable for oligonucleotide separation.

  • Mobile Phase A: Low salt buffer (e.g., 10 mM Sodium Perchlorate).[14]

  • Mobile Phase B: High salt buffer (e.g., 300 mM Sodium Perchlorate).[14]

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

  • Gradient:

    • Start with 100% Mobile Phase A.

    • Apply a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., 0-50% B over 30 minutes). The shallowness of the gradient will determine the resolution.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peaks corresponding to the full-length product.

  • Desalting: Pool the collected fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation) to remove the high concentration of salt.

Detailed Methodology: Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for "Trityl-on" purification, where the 5'-dimethoxytrityl (DMT) group is left on the full-length product.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).[14]

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: After synthesis, deprotect the oligonucleotide but leave the 5'-DMT group on. Dissolve the crude product in Mobile Phase A.

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Apply a linear gradient to increase the percentage of Mobile Phase B (e.g., to 50% over 30 minutes).

  • Detection: Monitor at 260 nm. The DMT-on product will be significantly more retained than the failure sequences.

  • Fraction Collection: Collect the major, late-eluting peak corresponding to the DMT-on product.

  • Detritylation: Treat the collected fraction with a mild acid (e.g., 80% acetic acid) to remove the DMT group.

  • Desalting: Desalt the final product to remove the detritylation reagents and buffer salts.

Detailed Methodology: Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is for denaturing PAGE.

  • Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing a denaturant (e.g., 7 M urea). The percentage of acrylamide (B121943) should be optimized based on the length of the oligonucleotide.

  • Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing a denaturant (e.g., 90% formamide) and a tracking dye.[15] Heat the sample (e.g., at 60-90°C) before loading to ensure complete denaturation.[15]

  • Electrophoresis: Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: Visualize the bands using UV shadowing.[15] The main band should be the full-length product, with faster-migrating bands representing shorter failure sequences.

  • Band Excision: Carefully excise the band corresponding to the full-length product.

  • Elution: Crush the gel slice and elute the oligonucleotide by soaking it in an elution buffer (e.g., 0.5 M NaCl) overnight at room temperature or an elevated temperature.[15]

  • Desalting: Separate the eluted oligonucleotide from the gel fragments and desalt to remove buffer salts and residual urea.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification synthesis Solid-Phase Synthesis of BNA-modified Oligo cleavage Cleavage and Deprotection synthesis->cleavage crude_product Crude Oligonucleotide (Full-length + Impurities) cleavage->crude_product hplc HPLC (RP or IEX) crude_product->hplc Method A page PAGE crude_product->page Method B desalting_hplc Desalting hplc->desalting_hplc desalting_page Elution & Desalting page->desalting_page pure_product Purified BNA Oligonucleotide desalting_hplc->pure_product desalting_page->pure_product qc Quality Control (e.g., Mass Spec, Analytical HPLC) pure_product->qc

Caption: General workflow for the synthesis and purification of BNA-modified oligonucleotides.

troubleshooting_logic cluster_hplc HPLC Issues cluster_page PAGE Issues start Start Purification issue Encounter an Issue? start->issue broad_peaks Broad Peaks issue->broad_peaks HPLC poor_resolution Poor Resolution issue->poor_resolution HPLC low_yield Low Yield issue->low_yield HPLC smeared_bands Smeared Bands issue->smeared_bands PAGE low_recovery Low Recovery issue->low_recovery PAGE solution Consult Troubleshooting Guide broad_peaks->solution poor_resolution->solution low_yield->solution smeared_bands->solution low_recovery->solution end Successful Purification solution->end

Caption: Logical flow for troubleshooting common purification issues.

References

solving aggregation issues with 2'-O,4'-C-Methyleneguanosine aptamers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O,4'-C-methyleneguanosine modified aptamers, with a specific focus on addressing aggregation issues.

Troubleshooting Guides

This section offers solutions to common problems encountered during the handling and application of this compound aptamers.

Issue 1: Aptamer solution appears cloudy or shows visible precipitates.

  • Question: My aptamer solution, which was clear upon initial reconstitution, has become cloudy or contains visible particles. What could be the cause and how can I resolve this?

  • Answer: This is a common sign of aptamer aggregation. Guanosine-rich sequences, especially those stabilized by 2'-O,4'-C-methylene bridges, have a strong tendency to form intermolecular G-quadruplex structures, leading to aggregation.

    Troubleshooting Steps:

    • Thermal Shock: Gently heat the aptamer solution to 90-95°C for 5 minutes, followed by snap-cooling on ice. This can disrupt intermolecular G-quadruplexes.

    • Optimize Buffer Conditions:

      • Cation Concentration: The presence and concentration of cations, particularly potassium (K⁺), are critical for G-quadruplex formation. While necessary for the aptamer's functional structure, excess K⁺ can promote intermolecular aggregation. Try reducing the KCl concentration in your buffer. Conversely, for some aptamers, a certain cation concentration is required for proper folding and to prevent non-specific aggregation. Consider titrating KCl or NaCl to find the optimal concentration.

      • pH: The optimal pH for aptamer stability can vary. Most aptamers are stable at a neutral pH (7.0-7.5). Significant deviations can lead to aggregation. Ensure your buffer pH is appropriate for your specific aptamer.

      • Ionic Strength: Adjusting the total ionic strength of the buffer with salts like NaCl can sometimes mitigate aggregation by modulating electrostatic interactions between aptamer molecules.

    • Incorporate Additives:

      • Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help prevent hydrophobic interactions that may contribute to aggregation.

      • Osmolytes: Additives like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) can stabilize the aptamer's folded state and reduce aggregation.

    • Check for Contamination: Ensure that the cloudiness is not due to bacterial or fungal contamination. Use sterile, nuclease-free water and buffers, and filter-sterilize your aptamer solution if necessary.

Issue 2: Inconsistent results in binding assays (e.g., ELONA, SPR, BLI).

  • Question: I am observing high variability and poor reproducibility in my binding assays. Could aptamer aggregation be the cause?

  • Answer: Yes, aggregation can significantly impact the outcome of binding assays. Aggregates can lead to non-specific binding, steric hindrance, and an overall reduction in the concentration of active, monomeric aptamers.

    Troubleshooting Steps:

    • Confirm Monodispersity Before Use: Before each experiment, analyze your aptamer stock for aggregation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Only use samples that show a single, monodisperse peak.

    • Optimize Aptamer Folding Protocol: Ensure you are using a consistent and optimized folding protocol. This typically involves heating the aptamer to denature it, followed by controlled cooling to room temperature in the presence of the appropriate buffer and cations to allow for proper intramolecular folding.

    • Control for Non-Specific Binding: Include a scrambled or non-binding control aptamer in your assays to assess the level of non-specific binding caused by potential aggregates.

    • Modify Aptamer Sequence: If aggregation persists, consider minor modifications to the aptamer sequence. For instance, introducing a non-guanine nucleotide within a G-tract can sometimes disrupt intermolecular G-quadruplex formation without significantly affecting the aptamer's binding affinity.

Issue 3: Poor in vivo performance or unexpected toxicity.

  • Question: My this compound aptamer shows promising in vitro activity but performs poorly in vivo, or I'm observing unexpected toxicity. Could aggregation be a contributing factor?

  • Answer: Aggregation is a major concern for in vivo applications as it can lead to rapid clearance from circulation, altered biodistribution, and potential immunogenicity or toxicity.

    Troubleshooting Steps:

    • Formulation Optimization: The formulation of the aptamer for in vivo use is critical. Work with a formulation scientist to develop a buffer system that minimizes aggregation under physiological conditions. This may involve the use of specific excipients to enhance stability.

    • Pre-injection Analysis: Always analyze the final formulated aptamer for aggregates immediately before in vivo administration.

    • Chemical Modifications: While this compound modification enhances nuclease resistance and thermal stability, it can also promote a more rigid structure prone to aggregation. Consider introducing flexible linkers (e.g., hexaethylene glycol) at the 5' or 3' end to reduce intermolecular interactions.

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) to the aptamer can increase its hydrodynamic radius, improve its pharmacokinetic profile, and reduce aggregation by sterically hindering intermolecular interactions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound modification and why is it used?

A1: this compound is a type of bridged nucleic acid (BNA) or locked nucleic acid (LNA) modification. It involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locks" the sugar in an N-type conformation, which is pre-organized for binding to target molecules. This modification is used to:

  • Increase Thermal Stability: Significantly raises the melting temperature (Tm) of the aptamer-target complex.

  • Enhance Nuclease Resistance: Provides protection against degradation by nucleases, which is crucial for in vivo applications.

  • Improve Binding Affinity: The pre-organized structure can lead to a higher binding affinity for the target.

Q2: How does the this compound modification contribute to aggregation?

A2: The rigid, pre-organized structure conferred by the 2'-O,4'-C-methylene bridge, especially in guanosine-rich sequences, can facilitate the formation of highly stable intermolecular G-quadruplexes. These intermolecular structures are the primary cause of aggregation.

Q3: What are the best analytical techniques to detect and quantify aptamer aggregation?

A3: A combination of techniques is often recommended for a comprehensive analysis of aptamer aggregation:

  • Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in a solution. It is excellent for detecting the presence of large aggregates.

  • Size Exclusion Chromatography (SEC): A high-resolution technique that separates molecules based on their hydrodynamic size. SEC can quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Denaturing Polyacrylamide Gel Electrophoresis (dPAGE): Can be used to visualize aptamer aggregates. Under denaturing conditions (e.g., with urea), non-covalently associated aggregates will dissociate, while properly folded monomers will run at their expected size. Comparing native and denaturing PAGE can be informative.

Q4: Can I use sonication to disperse aptamer aggregates?

A4: While sonication can temporarily break up aggregates, it is generally not recommended as a routine solution. It can be harsh and potentially lead to aptamer degradation. It is better to address the root cause of aggregation through optimization of buffer conditions and handling procedures.

Data Presentation

Table 1: Effect of Cation Concentration on Aptamer Aggregation (Hypothetical Data)

KCl Concentration (mM)Aptamer Monomer (%) (by SEC)Mean Particle Diameter (nm) (by DLS)
09810
109515
508550
10070>200 (Polydisperse)
15055>500 (Visible Precipitates)

Table 2: Influence of pH on Aptamer Stability (Hypothetical Data)

Buffer pHAptamer Monomer (%) (by SEC)Aggregation Onset Time (hours)
5.58012
6.59248
7.499>72
8.59036

Experimental Protocols

Protocol 1: Aptamer Folding

  • Resuspend the lyophilized this compound aptamer in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a stock concentration of 100 µM.

  • Dilute the aptamer stock to the desired working concentration in the final binding buffer containing the optimized concentration of cations (e.g., KCl, MgCl₂).

  • Heat the aptamer solution at 95°C for 5 minutes in a heat block or thermocycler.

  • Allow the solution to cool slowly to room temperature over 30-60 minutes.

  • The folded aptamer is now ready for use in downstream applications.

Protocol 2: Aggregation Analysis by Dynamic Light Scattering (DLS)

  • Prepare the aptamer sample at the desired concentration in the final experimental buffer.

  • Filter the sample through a 0.2 µm syringe filter to remove any dust or large particulates.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Perform the DLS measurement according to the instrument's software instructions.

  • Analyze the resulting size distribution data to identify the presence of monomers and any higher-order aggregates. A monodisperse sample will show a single, narrow peak.

Protocol 3: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Prepare the aptamer sample and filter it through a 0.22 µm syringe filter.

  • Inject a defined volume of the sample onto the equilibrated column.

  • Monitor the elution profile using a UV detector at 260 nm.

  • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

  • Calculate the percentage of each species to quantify the extent of aggregation.

Visualizations

Experimental_Workflow_for_Aggregation_Analysis cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Aptamer This compound Aptamer Stock Folding Aptamer Folding (Heat & Cool) Aptamer->Folding DLS Dynamic Light Scattering (DLS) - Size Distribution Folding->DLS Initial Assessment SEC Size Exclusion Chromatography (SEC) - Quantification of Aggregates Folding->SEC Quantitative Analysis dPAGE Denaturing PAGE - Conformation & Purity Folding->dPAGE Purity Check Monodisperse Monodisperse Sample (Proceed with Experiment) DLS->Monodisperse Single Peak Aggregated Aggregated Sample (Troubleshoot) DLS->Aggregated Multiple/Broad Peaks SEC->Monodisperse >95% Monomer SEC->Aggregated <95% Monomer

Caption: Workflow for the analysis of aptamer aggregation.

Troubleshooting_Logic_Tree Start Aggregation Observed? CheckPurity Check Aptamer Purity (dPAGE) Start->CheckPurity Yes OptimizeBuffer Optimize Buffer (Cations, pH, Ionic Strength) Additives Incorporate Additives (Detergents, Osmolytes) OptimizeBuffer->Additives Resolved Aggregation Resolved OptimizeBuffer->Resolved If Successful ThermalShock Apply Thermal Shock (Heat & Snap-Cool) ThermalShock->OptimizeBuffer ThermalShock->Resolved If Successful ModifySequence Modify Aptamer Sequence (e.g., add flexible linker) Additives->ModifySequence Additives->Resolved If Successful ModifySequence->Resolved If Successful NotResolved Aggregation Persists ModifySequence->NotResolved CheckPurity->ThermalShock

Caption: Troubleshooting decision tree for aptamer aggregation.

Technical Support Center: Optimizing Buffer Conditions for 2'-O,4'-C-Methyleneguanosine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2'-O,4'-C-Methyleneguanosine and its triphosphate form.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound and its triphosphate derivative?

A1: The triphosphate form of this compound can be susceptible to degradation. A significant challenge is the enzymatic degradation to its mono- and diphosphate (B83284) forms, especially in biological samples like tissue homogenates. To mitigate this, rapid sample processing and the use of quenching agents like trichloroacetic acid (TCA) during extraction can be employed to inactivate degradative enzymes. For long-term storage, it is advisable to store the compound in a suitable buffer at -80°C.

Q2: Which basic buffer systems are recommended as a starting point for my experiments?

A2: The choice of buffer will depend on the specific application (e.g., enzymatic assay, cell culture). For enzymatic assays, Tris-HCl and MOPS-based buffers are common starting points. For in vitro transcription, Tris-HCl is frequently used. It is crucial to maintain a pH that is optimal for the enzyme being used, typically between 7.0 and 8.5.

Q3: How do pH and ionic strength affect experiments with this compound?

A3: Both pH and ionic strength can significantly impact the stability of the molecule and the outcome of the experiment. The conformation and charge of this compound and its target molecules can be altered by pH, affecting binding and enzymatic reactions.[1] High ionic strength can sometimes lead to the precipitation of nucleic acids and may affect protein-nucleic acid interactions. It is recommended to empirically test a range of pH values and salt concentrations to find the optimal conditions for your specific assay.

Q4: Can this compound triphosphate be incorporated by polymerases?

A4: Yes, modified nucleotides like those in the LNA/BNA family, which includes this compound, can be incorporated by certain DNA and RNA polymerases.[2][3][4] However, the efficiency of incorporation can be lower than that of natural dNTPs or NTPs. It is important to select a polymerase known to be compatible with modified nucleotides and to optimize the reaction conditions.[5]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Enzymatic Assays (e.g., PCR, in vitro transcription)

Possible Causes & Solutions:

  • Suboptimal Buffer Composition: The buffer may not be suitable for the enzyme when using a modified substrate.

    • Solution: Screen different buffer systems (e.g., Tris-HCl, MOPS, HEPES) and vary the concentration of key components.

  • Incorrect Magnesium Concentration: Magnesium ions are a critical cofactor for polymerases, and the optimal concentration can change with modified nucleotides.[6]

    • Solution: Perform a magnesium titration, typically in the range of 1.5 to 10 mM. Note that acetate (B1210297) may be a more suitable counter-ion than chloride for magnesium in in vitro transcription reactions.[6]

  • Incompatible Polymerase: Not all polymerases can efficiently incorporate modified nucleotides.[5]

    • Solution: Test different polymerases, particularly those known for their high processivity and ability to incorporate modified substrates, such as KOD, 9°Nm, and Phusion polymerases.[2]

  • Suboptimal Nucleotide Concentration: The concentration of the modified triphosphate may need adjustment.

    • Solution: Optimize the concentration of this compound triphosphate. In some cases, a higher concentration relative to the natural NTPs may be required.

  • Incorrect Thermal Cycling Parameters (for PCR): The annealing and extension times and temperatures may not be optimal for the modified substrate.

    • Solution: Optimize the annealing temperature using a gradient PCR. Increase the extension time to allow for the potentially slower incorporation rate of the modified nucleotide.

Issue 2: Non-Specific Products or Primer-Dimers in PCR

Possible Causes & Solutions:

  • Low Annealing Temperature: This can lead to non-specific primer binding.

    • Solution: Increase the annealing temperature in increments of 1-2°C.

  • High Primer Concentration: Excess primers can lead to the formation of primer-dimers.

    • Solution: Reduce the primer concentration in the reaction.

  • Suboptimal Magnesium Concentration: An incorrect Mg2+ concentration can reduce specificity.

    • Solution: Titrate the MgCl2 concentration to find the optimal balance between yield and specificity.

Data Presentation: Recommended Starting Buffer Conditions

The following tables summarize common buffer components for different types of experiments involving modified guanosine (B1672433) analogs. These should be used as a starting point for optimization.

Table 1: Buffer Components for Deoxyguanosine Kinase Assays

ComponentConcentrationPurposeReference
Tris-HCl (pH 7.6)50 mMBuffering agent[7]
MgCl₂5 mMCofactor for kinase[7]
ATP5 mMPhosphate donor[7]
Bovine Serum Albumin (BSA)0.5 mg/mLStabilizes the enzyme[7]
Dithiothreitol (DTT)1 mMReducing agent[7]

Table 2: General Kinase Assay Buffer Components

ComponentConcentration RangePurposeReference
Tris-HCl or MOPS (pH 7.2-7.5)25-50 mMBuffering agent[8][9]
β-glycerophosphate5-12.5 mMPhosphatase inhibitor[8][9]
MgCl₂10-25 mMCofactor for kinase[8][9]
EGTA / EDTA2-5 mMChelating agent[8]
Dithiothreitol (DTT)0.25-2 mMReducing agent[8][9]
Na₃VO₄0.1 mMPhosphatase inhibitor[9]

Table 3: In Vitro Transcription Buffer Components

ComponentConcentrationPurposeReference
Tris-HCl (pH 7.9)40 mMBuffering agent[10]
MgCl₂6 mMCofactor for RNA polymerase[10]
Spermidine2 mMStabilizes DNA and RNA[10]
NaCl10 mMAffects ionic strength[10]
DTT10 mMReducing agent[11]

Experimental Protocols

Protocol 1: General Workflow for Buffer Optimization

This protocol outlines a systematic approach to optimizing buffer conditions for an enzymatic assay using this compound triphosphate.

Buffer_Optimization_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Refinement A Define Baseline Assay (using standard buffer) B Prepare Stock Solutions (Buffers, Salts, Additives) A->B C Vary Buffer Type & pH (e.g., Tris, MOPS, HEPES) B->C D Titrate MgCl₂ Concentration C->D Iterate E Test Additives (e.g., DTT, BSA, Spermidine) D->E Iterate F Analyze Results (Yield, Purity, Activity) E->F G Refine Optimal Conditions F->G H Validate Optimized Buffer G->H

Caption: Workflow for systematic buffer condition optimization.

Mandatory Visualizations

Signaling Pathway/Workflow Diagrams

The following diagrams illustrate key concepts and workflows relevant to experiments with this compound.

Troubleshooting_PCR cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No PCR Product Cause1 Suboptimal Buffer Problem->Cause1 Cause2 Incorrect Mg²⁺ Conc. Problem->Cause2 Cause3 Incompatible Polymerase Problem->Cause3 Cause4 Cycling Parameters Problem->Cause4 Sol1 Screen Buffers (Tris, MOPS) Cause1->Sol1 Sol2 Titrate MgCl₂ (1.5-10 mM) Cause2->Sol2 Sol3 Test High-Fidelity Polymerases Cause3->Sol3 Sol4 Optimize Annealing Temp & Extension Time Cause4->Sol4

Caption: Troubleshooting logic for low-yield PCR with modified nucleotides.

IVT_Optimization_Factors cluster_factors Key Optimization Factors IVT_Yield High In Vitro Transcription Yield Buffer Buffer System (Tris-HCl) Buffer->IVT_Yield Mg Magnesium Concentration (Acetate vs. Chloride) Mg->IVT_Yield Most Significant Impact NTPs Nucleotide Concentration NTPs->IVT_Yield Additives Additives (Spermidine, DTT) Additives->IVT_Yield

Caption: Key factors influencing in vitro transcription yield with modified NTPs.

References

avoiding common pitfalls in 2'-O,4'-C-Methyleneguanosine phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O,4'-C-Methyleneguanosine phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the phosphoramidite coupling of this compound?

A1: The primary challenge stems from the sterically hindered nature of the 2',4'-bridged nucleic acid (BNA) structure. This steric bulk can lead to lower coupling efficiencies compared to standard DNA or RNA phosphoramidites. Consequently, longer coupling times and optimized activators are often necessary to achieve high yields of the full-length oligonucleotide. Additionally, like other guanosine (B1672433) analogues, this phosphoramidite is susceptible to side reactions such as depurination and modification of the guanine (B1146940) base under standard synthesis conditions.

Q2: What is the recommended starting point for coupling time with this compound phosphoramidite?

A2: Due to increased steric hindrance, a significantly longer coupling time than the standard protocol for DNA phosphoramidites is recommended. A starting point of 180 to 250 seconds is advisable for most commercial DNA synthesizers.[][2] Optimization may be required based on the specific sequence, the chosen activator, and the synthesizer platform.

Q3: Which protecting group is most suitable for the guanine base in this compound phosphoramidite?

A3: The choice of protecting group for the N2 position of guanine is critical to prevent side reactions. While several options are available, N-isobutyryl (ibu) and N-dimethylformamidine (dmf) are commonly used. The dimethylformamidine (dmf) group is often preferred for sterically hindered monomers as it can sometimes lead to better coupling efficiencies. However, the optimal choice may depend on the specific downstream applications and deprotection conditions.

Q4: How can I monitor the coupling efficiency of this compound phosphoramidite during synthesis?

A4: Real-time monitoring of coupling efficiency is typically achieved by measuring the absorbance of the trityl cation released during the detritylation step. A consistent and strong trityl signal (absorbance around 495 nm) after each coupling cycle indicates high coupling efficiency. A significant drop in the signal after the introduction of the this compound phosphoramidite suggests a coupling issue that needs to be addressed.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most common problem encountered with this compound phosphoramidite, leading to a higher proportion of truncated sequences (n-1 products).

Possible Causes and Solutions:

  • Insufficient Coupling Time: The steric bulk of the BNA structure slows down the coupling reaction.

    • Solution: Increase the coupling time significantly. Start with a coupling time in the range of 180-250 seconds and optimize further if necessary.[][2]

  • Suboptimal Activator: The choice of activator and its concentration are crucial for efficiently activating the sterically hindered phosphoramidite.

    • Solution: Consider using a more potent activator than the standard 1H-Tetrazole. 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can improve coupling efficiency for sterically demanding phosphoramidites.[3] DCI is less acidic than tetrazole derivatives, which can also help in reducing depurination.[3]

  • Reagent Quality: Degraded phosphoramidite or activator, or the presence of moisture in the reagents, can severely impact coupling efficiency.

    • Solution: Always use fresh, high-quality phosphoramidite and activator solutions. Ensure that all solvents, particularly acetonitrile (B52724), are anhydrous. It is recommended to use acetonitrile with a water content of 10-15 ppm or lower.[4] Store phosphoramidites under a dry, inert atmosphere and bring them to room temperature before use to prevent condensation.

Data Presentation: Activator and Coupling Time Optimization

ActivatorConcentration (M)Recommended Coupling Time (seconds)Expected Coupling Efficiency
1H-Tetrazole0.45250 - 360>95%
5-Ethylthio-1H-tetrazole (ETT)0.25 - 0.5180 - 300>97%
4,5-Dicyanoimidazole (DCI)0.25 - 0.5180 - 250>98%

Note: Expected coupling efficiencies are estimates based on data for structurally related LNA phosphoramidites and may vary depending on the specific experimental conditions.

Experimental Protocol: Optimization of Coupling Time

  • Synthesizer Setup: Program the DNA synthesizer with a series of short test sequences incorporating the this compound phosphoramidite.

  • Variable Coupling Times: For each test sequence, set a different coupling time for the modified guanosine phosphoramidite (e.g., 120s, 180s, 240s, 300s). Keep all other synthesis parameters constant.

  • Trityl Monitoring: Monitor the trityl cation release after each coupling step. A plateau in the trityl signal with increasing coupling time will indicate the optimal duration.

  • Product Analysis: After synthesis and deprotection, analyze the crude product by HPLC or mass spectrometry to quantify the percentage of full-length product versus n-1 deletions for each coupling time.

Workflow for Troubleshooting Low Coupling Efficiency

low_coupling_workflow start Low Coupling Efficiency Detected (via Trityl Monitoring or HPLC) check_reagents Verify Reagent Quality - Fresh Amidite & Activator? - Anhydrous Solvents? start->check_reagents check_reagents->start Reagents Expired/ Contaminated increase_time Increase Coupling Time (e.g., to 180-250s) check_reagents->increase_time Reagents OK change_activator Switch to a More Potent Activator (e.g., ETT or DCI) increase_time->change_activator check_instrument Inspect Synthesizer - Check for leaks - Ensure proper reagent delivery change_activator->check_instrument re_evaluate Re-evaluate Coupling Efficiency check_instrument->re_evaluate re_evaluate->start Efficiency Still Low success Problem Resolved re_evaluate->success Efficiency >98%

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Depurination

Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a known side reaction for guanosine and its analogues, especially under acidic conditions used for detritylation.

Possible Causes and Solutions:

  • Harsh Detritylation Conditions: Prolonged exposure to strong acids like trichloroacetic acid (TCA) can lead to depurination.

    • Solution: Minimize the detritylation step time. If depurination persists, consider using a milder deblocking agent such as 3% dichloroacetic acid (DCA) in dichloromethane.

  • Acidic Activators: Some activators have a lower pKa and can contribute to depurination.

    • Solution: Use a less acidic activator like DCI (pKa 5.2) instead of more acidic tetrazole derivatives.[3]

  • Guanine Protecting Group: The choice of the N2 protecting group can influence the stability of the glycosidic bond.

    • Solution: Employing formamidine (B1211174) protecting groups, which are electron-donating, can help stabilize the guanine base against depurination.

Experimental Protocol: HPLC Analysis of Depurination

  • Sample Preparation: Synthesize a short oligonucleotide containing the this compound. After synthesis, cleave and deprotect the oligonucleotide.

  • HPLC Analysis: Analyze the crude product using anion-exchange or ion-pair reversed-phase HPLC.

  • Peak Identification: Depurination followed by strand scission during deprotection will result in fragments that elute earlier than the full-length product. Mass spectrometry can be used to confirm the identity of these truncated species.

Logical Diagram of Depurination and its Prevention

depurination_prevention cluster_causes Causes of Depurination cluster_solutions Prevention Strategies harsh_acid Harsh Acidic Conditions (e.g., prolonged TCA exposure) depurination Depurination (Glycosidic Bond Cleavage) harsh_acid->depurination acidic_activator Acidic Activator (e.g., low pKa tetrazoles) acidic_activator->depurination milder_acid Use Milder Deblocking Agent (e.g., 3% DCA) less_acidic_activator Use Less Acidic Activator (e.g., DCI) protecting_group Use Stabilizing Protecting Group (e.g., dmf) depurination->milder_acid mitigates depurination->less_acidic_activator mitigates depurination->protecting_group mitigates

Caption: Factors contributing to depurination and mitigation strategies.

Issue 3: Guanine Base Modification

The O6 position of guanine can be susceptible to modification during phosphoramidite chemistry, leading to undesired side products.

Possible Causes and Solutions:

  • Reaction with Phosphoramidite Reagents: The activated phosphoramidite can sometimes react with the lactam function of the guanine.

    • Solution: Ensure that the N2 protecting group is stable and provides sufficient protection. For particularly sensitive sequences, consider using a phosphoramidite with an O6 protecting group, although this adds complexity to the deprotection step.

  • Side Reactions during Capping: The capping step, if not optimized, can potentially lead to base modification.

    • Solution: For sensitive syntheses, consider using phenoxyacetic anhydride (B1165640) (Pac₂O) in the capping mixture, as it is less reactive towards the guanine base than acetic anhydride.

Data Presentation: Common Guanine Protecting Groups

Protecting GroupAbbreviationDeprotection ConditionsKey Features
IsobutyrylibuConcentrated AmmoniaStandard, robust protection.
DimethylformamidinedmfConcentrated AmmoniaCan improve solubility and coupling of hindered monomers.
DiphenylacetylDPAConcentrated AmmoniaOffers good protection with slightly different deprotection kinetics.

Experimental Protocol: Analysis of Base Modification by Mass Spectrometry

  • Synthesis and Deprotection: Synthesize a short oligonucleotide containing the modified guanosine.

  • Purification: Purify the full-length oligonucleotide using HPLC to remove failure sequences.

  • Mass Spectrometry Analysis: Analyze the purified product using high-resolution mass spectrometry (e.g., ESI-Q-TOF). Compare the observed mass with the theoretical mass of the desired product. Any mass additions would indicate base modification. Fragmentation analysis (MS/MS) can help to pinpoint the location of the modification.

References

Technical Support Center: Scaling Up the Synthesis of 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2'-O,4'-C-Methyleneguanosine. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound and its phosphoramidite (B1245037) derivative.

Problem 1: Low Yield During Glycosylation (Coupling of Protected Guanine (B1146940) to the Sugar Moiety)

  • Question: We are experiencing low yields (<60%) during the Vorbrüggen glycosylation step to couple the protected guanine base with the furanose intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are often attributed to several factors:

    • Moisture: The presence of moisture can deactivate the Lewis acid catalyst (e.g., TMSOTf) and hydrolyze the silylated nucleobase. Ensure all glassware is flame-dried, and solvents are anhydrous.

    • Purity of Reactants: The purity of the persilylated guanine and the sugar acetate (B1210297) is critical. Impurities can lead to side reactions and lower the yield. Ensure reactants are fully characterized before use.

    • Reaction Temperature: The reaction is typically run at elevated temperatures. However, excessively high temperatures can lead to decomposition. Precise temperature control is crucial.

    • Inefficient Silylation: Incomplete silylation of the guanine base will result in poor reactivity. Ensure the silylation step goes to completion before adding the sugar intermediate.

Problem 2: Inefficient Intramolecular Cyclization to Form the Bicyclic LNA Structure

  • Question: The intramolecular cyclization step to form the 2'-O,4'-C-methylene bridge is sluggish and results in a mixture of products. How can we improve the efficiency and selectivity of this reaction?

  • Answer: The cyclization is a critical step and its efficiency can be influenced by:

    • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used. Ensure the NaH is fresh and appropriately dispersed in a suitable anhydrous solvent like THF.

    • Reaction Concentration: The reaction should be run at a suitable dilution to favor intramolecular cyclization over intermolecular side reactions.

    • Leaving Group: The nature of the leaving group on the 4'-C position is important. A good leaving group, such as a mesylate or tosylate, is required for efficient displacement by the 2'-alkoxide.

    • Temperature: While the reaction is often initiated at 0°C, gentle heating may be required to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.

Problem 3: Low Yield and/or Side Reactions During Phosphitylation

  • Question: We are observing low yields and the formation of impurities during the final phosphitylation step to generate the phosphoramidite. What are the common pitfalls?

  • Answer: The phosphitylation of the sterically hindered LNA nucleoside can be challenging.[1] Key considerations include:

    • Phosphitylating Reagent: Use a highly reactive phosphitylating agent. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI) is an efficient system for LNA monomers.[2]

    • Activator Concentration: Using a substoichiometric amount of the activator (e.g., 0.7 equivalents of DCI) can minimize side reactions like undesired phosphitylation of the nucleobase.[2]

    • Anhydrous Conditions: This reaction is extremely sensitive to moisture. All reagents and solvents must be strictly anhydrous.

    • Reaction Time and Temperature: The reaction should be monitored carefully to ensure it goes to completion without significant degradation of the product.

Problem 4: Difficulty in Purification of Intermediates and the Final Product

  • Question: We are facing challenges in purifying the protected LNA guanosine (B1672433) intermediates and the final phosphoramidite, leading to product loss and contamination. What are the recommended purification strategies?

  • Answer: Purification of these compounds requires careful technique:

    • Chromatography: Silica (B1680970) gel column chromatography is the standard method. Due to the polarity of the compounds, a gradient elution is often necessary. The use of a neutral silica gel can be beneficial for the phosphoramidite purification to avoid degradation.

    • Solvent Systems: A mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetone) is typically used. The addition of a small amount of a weak base (e.g., triethylamine) to the eluent can help to prevent the degradation of acid-sensitive protecting groups and the phosphoramidite itself.

    • Precipitation: For the final phosphoramidite, precipitation from a non-polar solvent like hexane (B92381) can be an effective final purification step to remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protecting group strategy for the guanine base during the synthesis of this compound?

A1: A dual protection strategy for the guanine base is often employed. The exocyclic N2-amino group is typically protected with an acyl group like isobutyryl (iBu) or phenoxyacetyl (Pac). The O6-position is often protected with a group like diphenylcarbamoyl (DPC) to prevent side reactions during glycosylation and other synthetic steps. This strategy ensures the stability of the guanine moiety throughout the synthesis.

Q2: What are the key considerations for scaling up the synthesis from milligram to gram or kilogram scale?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Reagent Stoichiometry: On a larger scale, precise control of reagent stoichiometry is crucial to minimize side reactions and maximize yield.

  • Heat Transfer: Many of the reaction steps are exothermic or require precise temperature control. Ensuring efficient heat transfer in larger reaction vessels is critical to avoid runaway reactions or product degradation.

  • Mixing: Efficient mixing is necessary to ensure homogeneity, especially in heterogeneous reactions involving reagents like sodium hydride.

  • Purification: Column chromatography can become cumbersome and costly at a large scale. Developing crystallization or precipitation methods for purification of intermediates is highly desirable for an efficient scale-up process.

  • Safety: Handling large quantities of flammable solvents and reactive reagents requires stringent safety protocols.

Q3: How stable is the final this compound phosphoramidite, and what are the optimal storage conditions?

A3: LNA phosphoramidites are generally stable if handled and stored correctly.[2] They are sensitive to moisture and oxidation. For long-term storage, the solid phosphoramidite should be stored under an inert atmosphere (argon or nitrogen) at -20°C. For use in an oligonucleotide synthesizer, solutions in anhydrous acetonitrile (B52724) are typically stable for several days to a week when kept on the instrument under an inert atmosphere.[2]

Q4: Can the this compound phosphoramidite be used with standard oligonucleotide synthesis cycles?

A4: Yes, but with some modifications. Due to the steric hindrance of the LNA monomer, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites.[1] Additionally, the oxidation step of the newly formed phosphite (B83602) triester linkage may also require a longer time to go to completion.[1] It is recommended to optimize these steps for the specific synthesizer and scale being used.

Data Presentation

Table 1: Representative Yields for Key Synthesis Steps

StepReactionStarting Material ScaleProductYield (%)Reference
1Vorbrüggen GlycosylationLab ScaleN-9 Regioisomer~59%[3]
2Intramolecular CyclizationLab ScaleBicyclic Nucleoside~35% (over 2 steps)[3]
3N2-AcylationLab ScaleN2-isobutyroyl Protected Nucleoside~72%[3]
45'-O-DMT ProtectionLab Scale5'-O-DMT Protected NucleosideHighGeneral Knowledge
5PhosphitylationLab ScalePhosphoramidite43-83% (for LNA Uridine)General LNA Synthesis

Note: The yields presented are based on literature values for similar LNA nucleoside syntheses and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of the Protected this compound Nucleoside (Convergent Approach)

This protocol is a generalized procedure based on convergent synthesis strategies reported in the literature.

  • Step 1: Glycosylation.

    • A suitably protected guanine derivative (e.g., N2-isobutyroyl-O6-diphenylcarbamoyl-guanine) is persilylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an anhydrous solvent.

    • The silylated guanine is then coupled with a furanose derivative bearing appropriate leaving groups (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

    • The reaction is performed under an inert atmosphere and at an elevated temperature.

    • The product is purified by silica gel column chromatography.

  • Step 2: Deprotection and Functionalization.

    • The protecting groups on the sugar moiety are selectively removed to expose the 2'-hydroxyl and prepare the 4'-position for cyclization. This may involve multiple deprotection and protection steps to achieve the desired intermediate.

  • Step 3: Intramolecular Cyclization.

    • The 2'-hydroxyl group is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

    • The resulting 2'-alkoxide undergoes an intramolecular Williamson ether synthesis by displacing a leaving group (e.g., a mesylate or tosylate) at the 4'-position of the sugar ring, forming the characteristic 2'-O,4'-C-methylene bridge.

    • The reaction is typically run at low to ambient temperature and monitored by TLC.

    • The bicyclic product is purified by column chromatography.

  • Step 4: Final Protecting Group Manipulations and Phosphitylation.

    • The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-Cl in the presence of a base like pyridine.

    • The 3'-hydroxyl group is then phosphitylated using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and an activator (e.g., DCI or tetrazole) in an anhydrous solvent under an inert atmosphere.

    • The final phosphoramidite product is purified by silica gel chromatography and/or precipitation.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product G Protected Guanine (e.g., N2-iBu, O6-DPC) Gly Glycosylation (Vorbrüggen) G->Gly Coupling S Sugar Moiety (with leaving groups) S->Gly Cyc Intramolecular Cyclization Gly->Cyc Formation of Bicyclic Ring Prot 5'-O-DMT Protection Cyc->Prot Phos Phosphitylation Prot->Phos P This compound Phosphoramidite Phos->P

Caption: Convergent synthesis pathway for this compound phosphoramidite.

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Step Step Identify the Problematic Synthesis Step Start->Step Gly Gly Step->Gly Glycosylation Cyc Cyc Step->Cyc Cyclization Phos Phos Step->Phos Phosphitylation Gly_Q1 Check for Moisture? (Anhydrous Conditions) Gly->Gly_Q1 Cyc_Q1 Base Activity? (Fresh NaH) Cyc->Cyc_Q1 Phos_Q1 Anhydrous Conditions? Phos->Phos_Q1 Gly_Q2 Purity of Reactants? (Guanine & Sugar) Gly_Q1->Gly_Q2 Yes Solution Implement Corrective Actions: - Use dry solvents/reagents - Purify starting materials - Optimize temperature/concentration - Use fresh reagents Gly_Q1->Solution No Gly_Q3 Correct Temperature? Gly_Q2->Gly_Q3 Yes Gly_Q2->Solution No Gly_Q3->Solution Yes Gly_Q3->Solution No Cyc_Q2 Reaction Concentration? (Favor Intramolecular) Cyc_Q1->Cyc_Q2 Yes Cyc_Q1->Solution No Cyc_Q3 Good Leaving Group? Cyc_Q2->Cyc_Q3 Yes Cyc_Q2->Solution No Cyc_Q3->Solution Yes Cyc_Q3->Solution No Phos_Q2 Reactive Phosphitylating Agent & Activator? Phos_Q1->Phos_Q2 Yes Phos_Q1->Solution No Phos_Q3 Optimized Reaction Time? Phos_Q2->Phos_Q3 Yes Phos_Q2->Solution No Phos_Q3->Solution Yes Phos_Q3->Solution No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Superior Binding Affinity of 2'-O,4'-C-Methyleneguanosine Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid-based research and therapeutics, the binding affinity of oligonucleotide probes is a critical determinant of their efficacy and specificity. Among the various chemical modifications developed to enhance these properties, 2'-O,4'-C-Methyleneguanosine, a key component of 2',4'-Bridged Nucleic Acids (BNA)/Locked Nucleic Acids (LNA), has demonstrated exceptional performance. This guide provides an objective comparison of the binding affinity of 2',4'-BNA/LNA probes against other common alternatives, supported by experimental data and detailed methodologies.

Enhanced Binding Affinity of 2',4'-BNA/LNA Probes

The defining characteristic of 2',4'-BNA/LNA probes is their rigid sugar conformation, which pre-organizes the oligonucleotide into an ideal geometry for hybridization with target DNA or RNA strands. This structural constraint significantly enhances the binding affinity, as reflected by a substantial increase in the thermal stability (melting temperature, Tm) of the resulting duplex.

Numerous studies have consistently shown that the incorporation of 2',4'-BNA/LNA monomers into an oligonucleotide probe can increase the Tm by 2-8°C per modification compared to standard DNA or RNA probes. This enhanced thermal stability is a direct indicator of a stronger and more stable interaction with the target sequence.

Quantitative Comparison of Binding Affinity

The binding affinity of an oligonucleotide probe is most directly quantified by its dissociation constant (Kd), with lower Kd values indicating a stronger interaction. While direct side-by-side Kd comparisons across different probe types under identical conditions are not always readily available in the literature, the significant increase in Tm for 2',4'-BNA/LNA probes strongly correlates with a lower Kd.

One study has provided compelling evidence of this enhanced affinity by determining the affinity constants for different probe compositions:

Probe TypeAffinity Constant (L·mol-1)
Standard DNA1.5 x 109
LNA-modified DNA (some thymidines substituted with LNA)4.0 x 109
Fully modified LNA>1012

This data clearly illustrates the dramatic increase in binding affinity with the incorporation of LNA monomers.

Another key alternative to standard DNA probes is the 2'-O-methoxyethyl (MOE) modification. While MOE modifications also enhance binding affinity compared to unmodified oligonucleotides, studies suggest that 2',4'-BNA/LNA modifications typically confer a greater increase in thermal stability and, by extension, a higher binding affinity.

Experimental Protocols for Validating Binding Affinity

Several robust experimental techniques are employed to validate and quantify the binding affinity of oligonucleotide probes. Below are detailed methodologies for some of the most common assays.

Thermal Melting Analysis (Tm)

This method assesses the thermal stability of the duplex formed between the probe and its target. A higher Tm indicates a more stable duplex and thus higher binding affinity.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the oligonucleotide probe and its complementary target sequence in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Hybridization: Mix the probe and target solutions to allow for duplex formation.

  • Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: The Tm is the temperature at which 50% of the duplexes have dissociated into single strands. This is identified as the inflection point of the melting curve.

Thermal_Melting_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Solution Mix Mix Probe and Target Prep_Probe->Mix Prep_Target Prepare Target Solution Prep_Target->Mix Spectrophotometer Heat in Spectrophotometer (Monitor A260) Mix->Spectrophotometer Melting_Curve Generate Melting Curve Spectrophotometer->Melting_Curve Calculate_Tm Calculate Tₘ Melting_Curve->Calculate_Tm

Workflow for Thermal Melting Analysis.
Electrophoretic Mobility Shift Assay (EMSA) / Gel Retardation Assay

EMSA is used to detect the formation of a complex between a probe and its target (e.g., a protein or a complementary nucleic acid). The complex migrates more slowly through a non-denaturing gel than the unbound probe, resulting in a "shifted" band.

Experimental Protocol:

  • Probe Labeling: Label the oligonucleotide probe with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with the target molecule in a binding buffer.

  • Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide or agarose (B213101) gel.

  • Detection: Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. The presence of a slower-migrating band in the presence of the target indicates complex formation.

EMSA_Workflow Label_Probe Label Probe (Radioactive/Fluorescent) Binding_Reaction Incubate Labeled Probe with Target Label_Probe->Binding_Reaction Electrophoresis Non-denaturing Gel Electrophoresis Binding_Reaction->Electrophoresis Detection Visualize Bands (Autoradiography/Imaging) Electrophoresis->Detection Analysis Analyze Band Shift Detection->Analysis

Workflow for Electrophoretic Mobility Shift Assay.
Double-Filter Binding Assay

This technique is used to quantify the fraction of a labeled probe that is bound to a target molecule.

Experimental Protocol:

  • Probe Labeling: Label the oligonucleotide probe, typically with a radioactive isotope.

  • Binding Reaction: Incubate the labeled probe with varying concentrations of the target molecule.

  • Filtration: Pass the binding reactions through a filter apparatus containing a nitrocellulose membrane stacked on top of a positively charged nylon membrane. The nitrocellulose membrane binds the target-probe complexes, while the unbound probe passes through and is captured by the nylon membrane.

  • Quantification: Quantify the radioactivity on both membranes to determine the fraction of bound probe at each target concentration.

  • Data Analysis: Plot the fraction of bound probe against the target concentration and fit the data to a binding isotherm to determine the Kd.

Filter_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Label_Probe Radiolabel Probe Incubate Incubate Probe and Target Label_Probe->Incubate Prep_Target Prepare Target Dilutions Prep_Target->Incubate Filter Filter through Membrane Stack Incubate->Filter Quantify Quantify Radioactivity on Membranes Filter->Quantify Calculate_Kd Calculate Kₑ Quantify->Calculate_Kd

Workflow for Double-Filter Binding Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions.

Experimental Protocol:

  • Immobilization: Immobilize the target molecule onto the surface of a sensor chip.

  • Binding: Flow a solution containing the oligonucleotide probe over the sensor surface. Binding of the probe to the immobilized target causes a change in the refractive index at the sensor surface, which is detected by the instrument.

  • Dissociation: Flow a buffer solution over the surface to monitor the dissociation of the probe from the target.

  • Data Analysis: The binding and dissociation kinetics (kon and koff) are determined from the sensorgram (a plot of the SPR signal versus time). The Kd is then calculated as koff/kon.

SPR_Workflow Immobilize Immobilize Target on Sensor Chip Association Flow Probe over Surface (Association Phase) Immobilize->Association Dissociation Flow Buffer over Surface (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Analysis Analyze Sensorgram (kₒₙ, kₒբբ, Kₑ) Dissociation->Analysis

Workflow for Surface Plasmon Resonance.

Conclusion

The incorporation of this compound into oligonucleotide probes, a hallmark of 2',4'-BNA/LNA technology, confers a significant enhancement in binding affinity compared to standard DNA and other modified oligonucleotides. This superior affinity, validated through techniques such as thermal melting analysis, EMSA, double-filter binding assays, and SPR, makes 2',4'-BNA/LNA probes a powerful tool for applications requiring high specificity and robust target engagement. For researchers and drug development professionals, the choice of probe chemistry is paramount, and the data strongly supports the use of 2',4'-BNA/LNA for achieving optimal performance.

A Comparative Analysis of 2'-O,4'-C-Methyleneguanosine and Locked Nucleic Acid (LNA) in Oligonucleotide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of nucleic acid therapeutics is continually evolving, with novel modifications being developed to enhance the efficacy and stability of oligonucleotide-based drugs. Among the most significant advancements are bridged nucleic acids (BNAs), which feature a methylene (B1212753) bridge that "locks" the ribose moiety into a specific conformation. This guide provides a detailed comparative study of a specific BNA, 2'-O,4'-C-Methyleneguanosine (LNA-G), and the broader class of Locked Nucleic Acids (LNAs), offering insights into their performance backed by experimental data.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is conformationally locked by a methylene bridge between the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (North) conformation, which is optimal for Watson-Crick base pairing within an A-form duplex.[1][2] this compound is a specific iteration of an LNA molecule, incorporating the guanine (B1146940) nucleobase. The defining characteristic of all LNAs, including LNA-G, is this locked structure, which confers several advantageous properties to oligonucleotides.

Enhanced Performance Through Structural Rigidity

The primary benefits of incorporating LNAs into oligonucleotides are a significant increase in binding affinity for complementary RNA and DNA strands, enhanced resistance to nuclease degradation, and improved thermal stability.[3][4] These properties are crucial for the development of effective antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

The locked ribose conformation reduces the entropic penalty of hybridization, leading to a more stable duplex. This increased stability is reflected in a higher melting temperature (Tm) of the oligonucleotide duplex.[5] The methylene bridge also provides steric hindrance, protecting the phosphodiester backbone from cleavage by nucleases, thereby increasing the in vivo half-life of the therapeutic agent.[3]

Quantitative Performance Comparison

To facilitate a clear understanding of the performance enhancements offered by LNA modifications, the following tables summarize key quantitative data from various studies.

Modification TypeChange in Melting Temperature (ΔTm) per Modification (°C)Reference SequenceTargetReference
LNA+2 to +8DNARNA[2]
2'-O,4'-C-BNA/LNA+4.3 to +5DNAdsDNA (triplex)[6]
LNA-GDestabilizing in 'syn' positions of G-quadruplexesDNA G-quadruplexN/A[7]
LNA purines (A, G)More effective mismatch discrimination than LNA pyrimidinesDNADNA[8]

Table 1: Thermal Stability Enhancement. This table illustrates the significant increase in the melting temperature of oligonucleotide duplexes upon incorporation of LNA modifications. The precise ΔTm can vary depending on the sequence context and the nature of the target strand.

Oligonucleotide ModificationNuclease TypeRelative ResistanceReference
LNA/DNA mixmersEndonucleases and ExonucleasesHigh[2]
2',4'-BNA/LNAExonucleaseModerate[6]
LNA3'→5' exonuclease (Vent, Pfu DNA polymerases)Partial to complete resistance depending on position[9]

Table 2: Nuclease Resistance. This table highlights the improved stability of LNA-modified oligonucleotides against enzymatic degradation, a critical factor for their therapeutic application.

Experimental Methodologies

The following sections provide detailed protocols for key experiments used to evaluate the performance of this compound and other LNA-modified oligonucleotides.

Thermal Melting Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.

Protocol:

  • Sample Preparation: Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).[10] The final concentration of the duplex should be in the micromolar range (e.g., 5-10 µM).[10]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.[11]

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased (e.g., 1°C/minute) from a starting temperature below the expected Tm to a temperature above the Tm.[1]

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve.[12] This can be calculated from the first derivative of the melting curve.[11]

Nuclease Degradation Assay (Snake Venom Phosphodiesterase)

Objective: To assess the stability of LNA-modified oligonucleotides against exonuclease degradation.

Protocol:

  • Oligonucleotide Preparation: Prepare the LNA-modified oligonucleotide and an unmodified control oligonucleotide at a specific concentration in a suitable buffer.

  • Enzyme Reaction: Incubate the oligonucleotides with snake venom phosphodiesterase (SVPD) at 37°C.[13] The reaction mixture should also contain appropriate buffers and cofactors (e.g., 10 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl₂, pH 7.5).[13]

  • Time Course Analysis: At various time points, take aliquots of the reaction and stop the enzymatic degradation, for example, by adding a chelating agent like EDTA or by heat inactivation.

  • Analysis: Analyze the degradation products using techniques such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or mass spectrometry to determine the rate of degradation of the LNA-modified oligonucleotide compared to the unmodified control.[3][13]

In Vitro Antisense Oligonucleotide (ASO) Activity Assay

Objective: To evaluate the ability of an LNA-modified ASO to inhibit the expression of a target gene in a cell culture system.

Protocol:

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight.[2]

  • ASO Transfection: Introduce the LNA-modified ASO into the cells. For some LNA ASOs, transfection reagents may not be necessary due to their ability to be taken up by cells via gymnosis.[14] However, for other cell types or ASO designs, a transfection reagent like Lipofectamine may be used.[15]

  • Incubation: Incubate the cells with the ASO for a period of 24 to 72 hours to allow for target mRNA knockdown.[2]

  • Gene Expression Analysis: Harvest the cells and extract total RNA. Quantify the expression level of the target mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[14] The level of target gene knockdown is calculated by comparing the mRNA levels in ASO-treated cells to those in untreated or control ASO-treated cells.

Visualizing the Fundamentals

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and a typical experimental workflow.

Figure 1. Chemical structures of a generic LNA monomer and this compound.

A Design & Synthesize LNA-modified Oligonucleotide B Thermal Melting Analysis (Determine Tm) A->B C Nuclease Degradation Assay (Assess Stability) A->C D In Vitro Cell-Based Assay (Measure ASO Activity) A->D E Data Analysis & Comparison B->E C->E D->E

Figure 2. A typical experimental workflow for evaluating LNA-modified oligonucleotides.

Conclusion

Both this compound and the broader class of LNA modifications represent powerful tools in the development of oligonucleotide therapeutics. Their unique locked structure confers significantly enhanced binding affinity, nuclease resistance, and thermal stability compared to unmodified oligonucleotides. The choice of incorporating a specific LNA monomer like LNA-G or a combination of different LNA modifications will depend on the specific application, the target sequence, and the desired therapeutic profile. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other novel nucleic acid analogues, paving the way for the next generation of precision medicines.

References

A Head-to-Head Comparison: 2'-O,4'-C-Methyleneguanosine (LNA) vs. 2'-O-Methyl Guanosine in Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount in the design of potent and stable oligonucleotide therapeutics. Among the myriad of available modifications, 2'-O,4'-C-methyleneguanosine, a cornerstone of Locked Nucleic Acid (LNA) technology, and the well-established 2'-O-methyl guanosine (B1672433) (2'-O-Me-G) represent two key choices for enhancing the properties of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs. This guide provides an objective comparison of these two critical guanosine modifications, supported by experimental data and detailed methodologies to inform rational drug design.

Executive Summary

This compound, by virtue of its rigid, bicyclic structure, offers unparalleled thermal stability and nuclease resistance to oligonucleotides. This "locked" conformation pre-organizes the sugar moiety into an ideal A-form helix, leading to a significant increase in binding affinity for complementary RNA and DNA strands. In contrast, the 2'-O-methyl modification provides a more moderate, yet effective, enhancement of these properties with a longer history of use in therapeutic applications. The choice between these modifications often represents a trade-off between the superior biophysical properties of LNA and the well-characterized profile of 2'-O-methyl modifications.

Structural Differences at a Glance

The key distinction between these two modifications lies in the conformation of the ribose sugar. In 2'-O-methyl guanosine, a methyl group is attached to the 2'-hydroxyl group, providing steric hindrance and increased hydrophobicity. In this compound (LNA), a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon, locking the ribose ring in a C3'-endo (North) conformation, which is characteristic of A-form nucleic acid duplexes.[1] This structural constraint is the primary determinant of LNA's unique properties.

Chemical Structures of Modified Guanosines cluster_0 This compound (LNA) cluster_1 2'-O-Methyl Guanosine LNA_structure 2OMe_structure

Caption: Chemical structures of this compound (LNA) and 2'-O-Methyl Guanosine.

Performance Comparison: A Data-Driven Analysis

The incorporation of either this compound or 2'-O-methyl guanosine into an oligonucleotide can profoundly impact its therapeutic potential. The following tables summarize the quantitative effects of these modifications on key performance parameters.

Table 1: Thermal Stability (Melting Temperature, Tm)

An increase in melting temperature (Tm) indicates a higher binding affinity of the modified oligonucleotide to its target sequence. LNA modifications are known to induce a more significant Tm increase per modification compared to 2'-O-methyl modifications.[2][3]

ModificationΔTm per Modification (°C)Reference SequenceTarget
This compound (LNA) +3 to +8DNA/RNA OligonucleotideRNA/DNA
2'-O-Methyl Guanosine (2'-O-Me-G) +0.5 to +1.5DNA/RNA OligonucleotideRNA/DNA

Note: The exact ΔTm can vary depending on the sequence context, number of modifications, and experimental conditions.

Table 2: Nuclease Resistance

Enhanced nuclease resistance is a critical attribute for in vivo applications, as it prolongs the half-life of the oligonucleotide therapeutic. Both modifications improve stability against exonucleases and endonucleases compared to unmodified DNA or RNA.

ModificationRelative Nuclease ResistanceCommon Assay
This compound (LNA) HighSerum or nuclease-rich lysate incubation followed by HPLC or gel electrophoresis
2'-O-Methyl Guanosine (2'-O-Me-G) Moderate to HighSerum or nuclease-rich lysate incubation followed by HPLC or gel electrophoresis

Note: Nuclease resistance is often further enhanced by combining these sugar modifications with backbone modifications like phosphorothioates.[4]

Experimental Protocols

To facilitate the direct comparison and validation of these modifications in your research, detailed methodologies for key experiments are provided below.

Determination of Melting Temperature (Tm)

Objective: To measure the thermal stability of duplexes formed by modified oligonucleotides and their complementary target strands.

Methodology:

  • Oligonucleotide Synthesis: Synthesize the desired oligonucleotides containing either this compound or 2'-O-methyl guanosine at specific positions using standard phosphoramidite (B1245037) chemistry.[5] An unmodified oligonucleotide of the same sequence should be synthesized as a control.

  • Sample Preparation: Anneal the modified or unmodified oligonucleotides with their complementary DNA or RNA target strands in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.2).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).[6]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This corresponds to the inflection point of the melting curve (absorbance vs. temperature). The first derivative of the melting curve is often used to accurately determine the Tm.

cluster_workflow Experimental Workflow: Melting Temperature (Tm) Determination A Oligonucleotide Synthesis (with and without modifications) B Annealing with Complementary Strand A->B C UV-Vis Spectrophotometry (Absorbance vs. Temperature) B->C D Data Analysis (First Derivative of Melting Curve) C->D E Determine Tm D->E

Caption: Workflow for determining the melting temperature (Tm) of modified oligonucleotides.

Nuclease Resistance Assay

Objective: To assess the stability of modified oligonucleotides in the presence of nucleases.

Methodology:

  • Oligonucleotide Synthesis and Labeling: Synthesize the modified and unmodified oligonucleotides. For visualization, label the oligonucleotides, for instance, with a fluorescent dye at the 5' end.

  • Incubation with Nuclease: Incubate the labeled oligonucleotides in a solution containing a nuclease source, such as fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding EDTA or by heat inactivation).

  • Analysis by Gel Electrophoresis or HPLC: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7]

  • Quantification: Quantify the amount of full-length, intact oligonucleotide remaining at each time point. The rate of degradation can then be compared between the modified and unmodified oligonucleotides.

cluster_workflow Experimental Workflow: Nuclease Resistance Assay A Synthesize and Label Oligonucleotides B Incubate with Nuclease (e.g., Serum) A->B C Time-Course Sampling and Quenching B->C D Analysis by PAGE or HPLC C->D E Quantify Intact Oligonucleotide D->E

Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides.

Signaling Pathways and Applications

Modified oligonucleotides, including those containing this compound and 2'-O-methyl guanosine, are designed to interact with and modulate cellular signaling pathways at the nucleic acid level. A primary application is in antisense technology, where the modified oligonucleotide binds to a specific mRNA, leading to its degradation via RNase H-mediated cleavage or steric hindrance of translation, ultimately downregulating the expression of a target protein.

cluster_pathway Antisense Oligonucleotide (ASO) Mechanism of Action ASO Modified ASO (LNA or 2'-O-Me) mRNA Target mRNA ASO->mRNA Hybridization Ribosome Ribosome mRNA->Ribosome Translation (inhibited) RNaseH RNase H mRNA->RNaseH Recruitment NoProtein Protein Expression Inhibited Ribosome->NoProtein Degradation mRNA Degradation RNaseH->Degradation

Caption: Simplified signaling pathway for antisense oligonucleotide-mediated gene silencing.

Conclusion

Both this compound (LNA) and 2'-O-methyl guanosine are powerful tools in the development of oligonucleotide therapeutics. The exceptional binding affinity and nuclease resistance conferred by the LNA modification make it an attractive choice for applications requiring high potency and stability.[8] The 2'-O-methyl modification, while offering a more modest enhancement of these properties, is a well-validated and widely used modification in approved antisense drugs. The selection between these two should be guided by the specific therapeutic application, the desired biophysical properties, and the overall design of the oligonucleotide. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other modifications, enabling a data-driven approach to the design of next-generation nucleic acid medicines.

References

A Comparative Guide to Validating Target Engagement of 2'-O,4'-C-Methyleneguanosine Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-O,4'-C-Methyleneguanosine-modified antisense oligonucleotides (ASOs), a class of second-generation bridged nucleic acid (BNA) therapeutics, with other ASO chemistries. We delve into the validation of target engagement, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows.

Introduction to this compound ASOs

This compound is a chemically modified nucleotide analog used in the synthesis of antisense oligonucleotides. It belongs to the family of 2',4'-Bridged Nucleic Acids (BNAs), also known as Locked Nucleic Acids (LNAs). This modification locks the ribose sugar in a C3'-endo conformation, which pre-organizes the ASO for binding to its target RNA. This structural constraint leads to several desirable properties for therapeutic applications, including enhanced binding affinity and increased nuclease resistance.[1]

ASOs containing this compound and other BNA modifications typically operate through an RNase H-mediated mechanism of action. These ASOs are designed as "gapmers," featuring a central block of deoxynucleotides that is flanked by BNA-modified nucleotides. When the ASO binds to its complementary messenger RNA (mRNA) target, the DNA:RNA hybrid in the central gap is recognized and cleaved by the enzyme RNase H1. This cleavage leads to the degradation of the target mRNA, ultimately resulting in the downregulation of the encoded protein.

Comparison of ASO Chemistries

The performance of ASO therapeutics is critically dependent on their chemical composition. Here, we compare key performance metrics of ASOs containing 2',4'-BNA/LNA modifications, including the 2'-O,4'-C-aminomethylene-bridged nucleic acid (2',4'-BNANC) variant, with other widely used ASO chemistries such as 2'-O-Methoxyethyl (2'MOE) and constrained Ethyl (cEt).

Data Presentation: Performance Metrics of Different ASO Chemistries
ASO ChemistryTarget Binding Affinity (Tm)In Vitro Potency (IC50)Nuclease ResistanceOff-Target Effects ProfileKey AdvantagesPotential Considerations
2',4'-BNA/LNA Very High (ΔTm/mod: +4.3 to +5°C)[1]HighModerateSequence-dependent off-target effects can occur.[2][3]Exceptional binding affinity, leading to high potency.Potential for hepatotoxicity, which can be sequence and design-dependent.[4][5]
2',4'-BNANC Very High (Higher than 2',4'-BNA/LNA)[1]Very High (Often superior to 2',4'-BNA/LNA, especially in shorter ASOs)[1]High (More resistant than 2',4'-BNA/LNA)[1]Reduced off-target effects compared to LNA may be possible due to improved specificity.Superior binding affinity and nuclease resistance compared to standard LNA.[1]Newer chemistry with less extensive long-term toxicity data compared to more established modifications.
2'MOE HighGoodHighGenerally well-tolerated with a favorable off-target profile.[6]Well-established safety profile in numerous clinical trials.Lower binding affinity compared to BNA/LNA modifications.
cEt Very High (LNA-like affinity)[7][8]HighVery High (Superior to LNA and 2'MOE)[9][10]Improved tolerability profile compared to LNA in some studies.[8][9]Combines high affinity with excellent nuclease resistance and a potentially improved safety profile over LNA.[7]Can still exhibit toxicity, and the safety profile is an active area of investigation.[6]

Experimental Protocols for Target Engagement Validation

Validating that an ASO therapeutic binds to its intended target and elicits the desired downstream effect is a critical aspect of drug development. A multi-faceted approach employing biophysical, cell-based, and functional assays is essential.

Biophysical Assays: Quantifying Direct Binding

These assays provide direct evidence of the interaction between the ASO and its target RNA, allowing for the quantification of binding affinity and kinetics.

SPR is a label-free technique that measures the binding of an analyte (ASO) to a ligand (target RNA) immobilized on a sensor surface in real-time.

Experimental Protocol:

  • Ligand Immobilization: Covalently immobilize a biotinylated synthetic RNA oligonucleotide representing the target sequence onto a streptavidin-coated sensor chip.

  • Analyte Injection: Inject serial dilutions of the ASO in a suitable running buffer over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of ASO binding to the immobilized RNA. This generates a sensorgram showing the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Cell-Based Assays: Confirming Target Engagement in a Biological Context

These assays confirm that the ASO can access its target within the complex environment of a living cell.

CETSA is based on the principle that the binding of a ligand (ASO) can stabilize its target protein against thermal denaturation. While typically used for protein targets, it can be adapted to assess the engagement of ASOs with their RNA targets by observing the stabilization of RNA-binding proteins that are direct or indirect interactors.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the ASO or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target RNA-binding protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the ASO-treated samples indicates target engagement and stabilization.

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. For ASOs, this can be adapted by using a fluorescently labeled ASO and a NanoLuc® luciferase-tagged RNA-binding protein that interacts with the target RNA.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells with a plasmid encoding the NanoLuc®-tagged RNA-binding protein.

  • Cell Treatment: Treat the cells with the fluorescently labeled ASO.

  • BRET Measurement: If the ASO binds to the target RNA in proximity to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) will occur between the NanoLuc® donor and the fluorescent acceptor on the ASO. The BRET signal is measured using a luminometer.

  • Competition Assay: To quantify binding affinity, perform a competition experiment by co-treating the cells with the fluorescently labeled ASO and increasing concentrations of an unlabeled competitor ASO. The displacement of the fluorescent ASO will result in a decrease in the BRET signal, from which an IC50 value can be determined.

Functional Assays: Measuring Downstream Effects

These assays quantify the biological consequences of target engagement, such as the reduction of the target mRNA and protein levels.

This in vitro assay directly assesses the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.

Experimental Protocol:

  • Substrate Preparation: Synthesize a radiolabeled or fluorescently labeled RNA oligonucleotide corresponding to the target sequence.

  • Hybridization: Anneal the ASO to the labeled RNA substrate to form an RNA:DNA duplex.

  • Enzyme Reaction: Incubate the duplex with recombinant RNase H1 enzyme.

  • Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Quantification: Visualize and quantify the cleaved RNA fragments to determine the efficiency of the ASO in mediating RNase H cleavage.

qRT-PCR is used to measure the levels of the target mRNA in cells treated with the ASO.

Experimental Protocol:

  • Cell Treatment: Treat cells with the ASO at various concentrations.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform real-time PCR using primers and a probe specific for the target mRNA. Include primers for a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of the target mRNA using the ΔΔCt method. A dose-dependent decrease in the target mRNA level indicates effective target knockdown.

Western blotting is used to quantify the reduction in the target protein levels following ASO treatment.

Experimental Protocol:

  • Cell Treatment: Treat cells with the ASO at various concentrations.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative reduction in the target protein level.

Mandatory Visualizations

Signaling Pathway

This diagram illustrates a simplified signaling pathway that can be targeted by ASO therapeutics, for instance, in the context of cancer, where an ASO is designed to downregulate an oncogene like a growth factor receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Growth Factor Receptor (Target for ASO) Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., RAS-MAPK) Receptor->Signaling_Cascade Activates Transcription_Factor_Activation Transcription Factor Activation Signaling_Cascade->Transcription_Factor_Activation Leads to mRNA_Transcription Oncogene mRNA Transcription Transcription_Factor_Activation->mRNA_Transcription Induces Protein_Translation Oncogene Protein Translation mRNA_Transcription->Protein_Translation Translated to RNase_H RNase H mRNA_Transcription->RNase_H Recruits ASO_Therapeutic This compound ASO Therapeutic ASO_Therapeutic->mRNA_Transcription Binds to target mRNA mRNA_Degradation mRNA Degradation RNase_H->mRNA_Degradation Cleaves mRNA mRNA_Degradation->Protein_Translation Inhibits

Caption: ASO-mediated downregulation of an oncogenic signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for validating the target engagement of an ASO therapeutic, from initial biophysical characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Biophysical_Assays Biophysical Assays (SPR, ITC) Cell_Based_Assays Cell-Based Target Engagement (CETSA, NanoBRET) Biophysical_Assays->Cell_Based_Assays Confirm Cellular Engagement Functional_Assays Downstream Functional Assays (qRT-PCR, Western Blot) Cell_Based_Assays->Functional_Assays Measure Downstream Effects RNaseH_Cleavage RNase H Cleavage Assay Functional_Assays->RNaseH_Cleavage Confirm Mechanism Animal_Models Animal Model Studies RNaseH_Cleavage->Animal_Models Transition to In Vivo PK_PD_Analysis Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD_Analysis Analyze Drug Fate & Effect Efficacy_Toxicity Efficacy & Toxicity Assessment PK_PD_Analysis->Efficacy_Toxicity Evaluate Therapeutic Window ASO_Design ASO Design & Synthesis (this compound) ASO_Design->Biophysical_Assays Characterize Binding

Caption: Workflow for ASO target engagement validation.

Logical Relationship

This diagram illustrates the logical flow of RNase H-mediated cleavage, the primary mechanism of action for gapmer ASOs.

Logical_Relationship ASO Gapmer ASO (BNA-DNA-BNA) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H1 Enzyme Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis Degradation mRNA Fragments Degraded by Exonucleases Cleavage->Degradation Leads to Protein_Reduction Reduced Protein Translation Degradation->Protein_Reduction Results in

Caption: RNase H-mediated cleavage mechanism of a gapmer ASO.

References

A Side-by-Side Comparison of Bridged Nucleic Acid Analogs for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate nucleic acid analogs is critical for the success of therapeutic oligonucleotides. Bridged Nucleic Acid (BNA) analogs, a class of synthetic oligonucleotides with a "locked" sugar conformation, offer significant advantages over native nucleic acids, including enhanced binding affinity to target RNA and increased resistance to nuclease degradation. This guide provides an objective, data-driven comparison of various BNA analogs to aid in the selection of the most suitable candidates for antisense, siRNA, and other nucleic acid-based therapies.

This comprehensive guide delves into a side-by-side comparison of prominent Bridged Nucleic Acid (BNA) analogs, including the well-established Locked Nucleic Acid (LNA), and newer generation analogs such as 2',4'-BNANC, 2'-O,4'-C-ethylene-bridged nucleic acid (ENA), constrained Ethyl (cEt), and 2'-O,4'-C-spirocyclopropylene bridged nucleic acid (scpBNA). The comparative analysis focuses on key performance metrics crucial for therapeutic applications: binding affinity (measured by melting temperature, Tm) and nuclease resistance.

Quantitative Comparison of BNA Analog Performance

The following tables summarize the quantitative data on the binding affinity and nuclease resistance of different BNA analogs from comparative studies.

Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides

Melting temperature (Tm) is a direct measure of the thermal stability of the duplex formed between the modified oligonucleotide and its complementary RNA target. A higher Tm indicates stronger binding affinity. The data below is from a study comparing 2',4'-BNA/LNA and 2',4'-BNANC modified antisense oligonucleotides of varying lengths targeting apolipoprotein B mRNA.[1]

Oligonucleotide Length2',4'-BNA/LNA Tm (°C)2',4'-BNANC Tm (°C)ΔTm (°C)
20-mer78.582.1+3.6
18-mer73.877.9+4.1
16-mer68.272.8+4.6
14-mer62.166.9+4.8
13-mer58.563.6+5.1
12-mer54.259.5+5.3
10-mer44.850.4+5.6

As evidenced by the data, 2',4'-BNANC consistently demonstrates a higher melting temperature across all tested oligonucleotide lengths compared to the conventional 2',4'-BNA/LNA, indicating a superior binding affinity to the target RNA.[1]

Table 2: Nuclease Resistance of BNA Analogs

Nuclease resistance is a critical parameter for the in vivo stability and therapeutic efficacy of oligonucleotides. The following data is derived from a study that highlights the significantly improved nuclease stability of cEt and cMOE BNA analogs compared to LNA.

BNA AnalogRelative Nuclease Resistance (Fold increase in half-life vs. LNA)
LNA1 (Baseline)
cEt BNA>100
cMOE BNA>100

This substantial increase in nuclease resistance for cEt and cMOE BNAs suggests a longer biological half-life, a desirable characteristic for therapeutic applications.[2] Furthermore, oligonucleotides modified with 2',4'-BNANC[N-Me] have been shown to possess much higher resistance to nuclease degradation compared to LNA.[3][4] Studies have also indicated that scpBNA-modified oligonucleotides exhibit increased enzymatic stability as compared to their LNA-modified counterparts.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Thermal Melting (Tm) Analysis

Objective: To determine the thermal stability of duplexes formed by BNA-modified oligonucleotides and their complementary RNA targets.

Methodology:

  • Sample Preparation: Equimolar amounts of the BNA-modified oligonucleotide and the target RNA are dissolved in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to a final concentration of 4.0 μM.

  • Annealing: The mixture is heated to 90°C for 2 minutes to ensure complete denaturation of any secondary structures, followed by slow cooling to room temperature to allow for duplex formation.

  • UV Absorbance Measurement: The UV absorbance of the sample is monitored at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).

  • Tm Determination: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated into single strands. This is typically the inflection point of the sigmoidal melting curve (absorbance vs. temperature).

Nuclease Resistance Assay (using Snake Venom Phosphodiesterase)

Objective: To evaluate the stability of BNA-modified oligonucleotides against exonuclease degradation.

Methodology:

  • Oligonucleotide Preparation: The 5'-end of the BNA-modified oligonucleotide is labeled with 32P for visualization.

  • Incubation with Nuclease: The labeled oligonucleotide is incubated with snake venom phosphodiesterase (an exonuclease that digests DNA from the 3' end) in an appropriate buffer at 37°C.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by the addition of a quenching solution (e.g., formamide (B127407) loading buffer).

  • Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The percentage of intact oligonucleotide remaining at each time point is quantified by autoradiography or phosphorimaging. The half-life (t1/2) of the oligonucleotide is then calculated.[6]

Oligonucleotide Stability in Human Serum

Objective: To assess the stability of BNA-modified oligonucleotides in a biologically relevant matrix.

Methodology:

  • Incubation: The BNA-modified oligonucleotide is incubated in human serum at 37°C.

  • Time-Course Sampling: Aliquots are collected at different time points.

  • Oligonucleotide Extraction: The oligonucleotide is extracted from the serum proteins.

  • Analysis: The amount of full-length, intact oligonucleotide is quantified using methods such as capillary gel electrophoresis (CGE) or high-performance liquid chromatography (HPLC).

  • Half-Life Determination: The degradation rate and the half-life of the oligonucleotide in serum are calculated from the time-course data.[7]

Visualizing the Mechanisms of Action

To better understand the context in which these BNA analogs are utilized, the following diagrams illustrate the fundamental pathways of antisense technology and RNA interference.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA mRNA Splicing->mRNA mRNA_cyt mRNA mRNA->mRNA_cyt mRNA->mRNA_cyt Export Hybrid mRNA-ASO Hybrid mRNA_cyt->Hybrid Translation Translation mRNA_cyt->Translation ASO BNA-modified Antisense Oligonucleotide ASO->Hybrid RNaseH RNase H Hybrid->RNaseH Degradation mRNA Degradation RNaseH->Degradation No_Protein No Protein Synthesis Degradation->No_Protein Protein Protein Translation->Protein RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA BNA-modified siRNA (dsRNA) Dicer Dicer dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA_target Target mRNA mRNA_target->Cleavage No_Protein No Protein Synthesis Cleavage->No_Protein

References

Unraveling the Stability of Modified Oligonucleotides: A Comparative Analysis of Thermal Melting Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of modified oligonucleotides is paramount for the rational design of effective therapeutic and diagnostic agents. This guide provides a comprehensive comparative analysis of the thermal melting profiles of commonly used oligonucleotide modifications, supported by experimental data and detailed protocols.

The introduction of chemical modifications to synthetic oligonucleotides can profoundly influence their hybridization properties, nuclease resistance, and overall therapeutic efficacy. A critical parameter for characterizing these effects is the thermal melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. A higher Tm generally indicates greater stability of the duplex. This guide delves into the thermal melting profiles of several key oligonucleotide modifications: Locked Nucleic Acid (LNA), 2'-O-Methyl (2'-O-Me), and Phosphorothioate (B77711) (PS).

Comparative Thermal Stability: A Data-Driven Overview

The thermal stability of oligonucleotide duplexes is significantly impacted by chemical modifications. The following table summarizes the reported changes in melting temperature (ΔTm) for various modifications compared to their unmodified DNA or RNA counterparts. It is important to note that the exact Tm values are sequence and concentration-dependent.

ModificationType of DuplexChange in Melting Temperature (ΔTm) per Modification (°C)Key Findings
Locked Nucleic Acid (LNA) DNA/RNA Hybrid+2 to +10LNA modifications significantly enhance duplex stability.[1][2] The constrained ribose conformation in LNA pre-organizes the backbone for hybridization, leading to a substantial increase in Tm.[1][2]
DNA/DNA+1.6 to +3.6The stabilizing effect of LNA is also pronounced in DNA duplexes.[3][4]
2'-O-Methyl (2'-O-Me) RNA/DNA Hybrid+0.2 to +1.32'-O-Me modifications generally increase the thermal stability of duplexes.[5][6] This is attributed to the 2'-O-methyl group favoring a C3'-endo sugar pucker, which is conducive to A-form helices.[6][7]
RNA/RNA~+1.0The presence of 2'-O-Me groups in RNA strands enhances the thermostability of the duplexes.[5]
Phosphorothioate (PS) DNA/RNA Hybrid-0.5 to -1.0The substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone generally leads to a slight decrease in thermal stability.[5] For a 15-mer phosphorothioate oligonucleotide hybridized to RNA, the Tm was 33.9°C compared to 45.1°C for the unmodified phosphodiester control.[5]
DNA/DNASlight DecreaseChirally pure Sp-phosphorothioates have been shown to enhance thermal stability compared to Rp diastereomers or mixed isomers.[5] However, S-alkylation of phosphorothioates can drastically decrease the Tm.[8]

Experimental Protocols for Thermal Melting Analysis

Accurate determination of oligonucleotide melting temperatures is crucial for comparative studies. The most common method is UV-Vis spectrophotometry, which monitors the change in absorbance at 260 nm as a function of temperature. Fluorescence-based methods offer a more sensitive alternative.

UV-Vis Spectrophotometry Protocol

This method relies on the hyperchromic effect, where the absorbance of a nucleic acid solution at 260 nm increases as the duplex dissociates into single strands.

Materials:

  • UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500, JASCO V-650)[9][10]

  • Quartz cuvettes with a defined path length (e.g., 1 cm)[6]

  • Modified and complementary unmodified oligonucleotides

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)[6]

Procedure:

  • Sample Preparation: Dissolve the oligonucleotide and its complement in the melting buffer to a final concentration typically in the range of 1-10 µM.

  • Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing.[9]

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer's temperature-controlled cell holder.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Increase the temperature from a starting point (e.g., 15°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1°C/minute).[6][11]

  • Data Analysis:

    • Plot the absorbance at 260 nm against the temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This corresponds to the maximum of the first derivative of the melting curve.[10]

Fluorescence-Based Thermal Shift Assay

This method utilizes a fluorescent dye that preferentially binds to double-stranded DNA or employs fluorescently labeled oligonucleotides (e.g., FRET probes).[12][13] The change in fluorescence is monitored as the temperature increases.

Materials:

  • Real-time PCR instrument or a dedicated thermal shift assay instrument.[1]

  • Fluorescent dye (e.g., SYBR Green) or fluorescently labeled oligonucleotides.

  • Modified and complementary oligonucleotides.

  • Melting buffer.

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the oligonucleotide duplex and the fluorescent dye or labeled probe in the appropriate buffer.

  • Data Acquisition:

    • Place the samples in the instrument.

    • Program the instrument to slowly increase the temperature while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the negative first derivative of the fluorescence signal against temperature.

    • The peak of this derivative curve corresponds to the melting temperature (Tm).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal melting profile of a modified oligonucleotide using UV-Vis spectrophotometry.

experimental_workflow start Start prep Oligonucleotide Sample Preparation start->prep denature Denaturation (95°C) prep->denature anneal Annealing (Slow Cooling) denature->anneal spectro UV-Vis Spectrophotometry (Absorbance at 260 nm vs. Temp) anneal->spectro analysis Data Analysis (Melting Curve & 1st Derivative) spectro->analysis tm Determine Tm analysis->tm end End tm->end

Workflow for Tm determination.

Conclusion

The choice of oligonucleotide modification has a profound impact on thermal stability. LNA modifications are a powerful tool for dramatically increasing the Tm of a duplex, making them ideal for applications requiring high affinity. 2'-O-Me modifications offer a moderate increase in stability, while phosphorothioate modifications, though crucial for nuclease resistance, can slightly compromise thermal stability. By understanding these differences and employing robust experimental protocols for Tm determination, researchers can better design and optimize modified oligonucleotides for a wide range of therapeutic and diagnostic applications.

References

Unlocking Potency: An In Vivo Efficacy Comparison of 2'-O,4'-C-Methyleneguanosine Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo performance of 2'-O,4'-C-Methyleneguanosine-modified antisense oligonucleotides (ASOs) reveals a landscape of enhanced potency and evolving safety profiles when compared to other prominent ASO chemistries. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this key modification, supported by experimental data and detailed protocols to inform the design of next-generation oligonucleotide therapeutics.

The strategic incorporation of this compound, a modification falling under the umbrella of Locked Nucleic Acid (LNA) or 2',4'-Bridged Nucleic Acid (2',4'-BNA), has been a pivotal advancement in antisense technology. This structural constraint significantly enhances the binding affinity of ASOs to their target mRNA, leading to improved potency in vivo. However, the therapeutic window of these potent molecules is a critical consideration, with ongoing research focused on mitigating potential toxicities.

Comparative In Vivo Efficacy

Studies have consistently demonstrated that ASOs incorporating 2',4'-BNA/LNA modifications exhibit superior in vivo potency compared to their predecessors, such as those with 2'-O-methoxyethyl (MOE) modifications. The increased affinity for the target RNA often translates to a lower effective dose (ED50) required for target mRNA reduction.

However, this enhanced potency can sometimes be accompanied by a narrower therapeutic index, with observations of hepatotoxicity at higher doses. This has spurred the development of newer generations of bridged nucleic acids, such as constrained ethyl (cEt) modifications, which aim to retain high potency while improving the safety profile.

ASO ModificationTarget GeneAnimal ModelKey Efficacy FindingToxicity ProfileReference
2',4'-BNA/LNA POLR2ATumor-bearing nude miceSequence-specific tumor growth inhibition at dosages from 1 mg/kg/day.Non-toxic at dosages <5 mg/kg/day.[1][2][3]
2',4'-BNA/LNA ApoBMice3- to 5-fold increase in potency (ED50 ≈ 2-5 mg/kg) compared to MOE ASOs.Reduced hepatotoxicity compared to earlier LNA designs, especially with shorter ASO length (14-mer).[4]
Constrained Ethyl (cEt) ApoBMiceSimilar potency and maximal target reduction to LNA ASOs (ED50 ≈ 2.4 mg/kg).Improved toxicity profile compared to LNA.[4][5]
2'-O-Methoxyethyl (MOE) ApoBMiceED50 ≈ 9.5 mg/kg.Generally well-tolerated, serving as a benchmark for safety.[4]
2',4'-BNA/LNA STAT3Mice and Cynomolgus MonkeysUp to 90% reduction of STAT3 protein in monkeys.Toxicity profile consistent with other phosphorothioate (B77711) ASOs with 2'-O-methoxyethylribose modifications.[6]
N-MeO-amino BNA, N-Me-aminooxy BNA, 2',4'-BNA(NC)[NMe] PTENMice>5-fold improved in vivo activity compared to MOE ASO.Normal toxicity parameters (AST, ALT, organ weights) observed.

Table 1: Summary of In Vivo Efficacy and Toxicity of Various ASO Modifications. This table highlights key findings from comparative studies, showcasing the enhanced potency of 2',4'-BNA/LNA and cEt modifications over the second-generation MOE chemistry. It also underscores the ongoing efforts to refine the chemical architecture of ASOs to optimize the balance between efficacy and safety.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo efficacy studies, detailed experimental protocols are crucial. Below are representative methodologies for key experiments cited in the comparison.

In Vivo ASO Efficacy Study in Mice
  • Animal Model: Male BALB/c mice are typically used.

  • ASO Administration: ASOs are dissolved in sterile saline and administered via intraperitoneal (IP) or subcutaneous (SC) injection. Dosing regimens can vary, for example, a multiple administration dose-response study over a 3-week period.[4]

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissue is collected for analysis.

  • Target mRNA Quantification: Total RNA is isolated from the liver tissue, and the expression level of the target mRNA (e.g., ApoB) is quantified using quantitative real-time PCR (qRT-PCR). Results are often normalized to a housekeeping gene.

  • Biochemical Analysis: Serum levels of markers for liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess the safety profile of the ASOs.[7]

Tumor Growth Inhibition Study in Nude Mice
  • Cell Line and Tumor Implantation: Human tumor cells are implanted subcutaneously into nude mice.

  • ASO Treatment: Once tumors are established, mice are treated with ASOs, for instance, through continuous administration for 14 days.[1][2]

  • Tumor Volume Measurement: Tumor size is measured regularly to assess the rate of tumor growth inhibition.

  • Biodistribution Studies: To understand the distribution of the ASO in the body, radiolabeled ASOs can be administered, and various organs are collected to measure the level of radioactivity.[1][2]

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and processes, the following diagrams have been generated using the DOT language.

ASO_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Target_Gene Target Gene Transcription Transcription Target_Gene->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA mRNA_transport mRNA mRNA->mRNA_transport Hybridization Hybridization mRNA_transport->Hybridization Translation Translation mRNA_transport->Translation ASO This compound ASO ASO->Hybridization RNase_H RNase H Hybridization->RNase_H Cleavage mRNA Cleavage RNase_H->Cleavage Degradation of mRNA strand Reduced_Protein Reduced Protein Expression Cleavage->Reduced_Protein Protein Target Protein Translation->Protein

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Experimental_Workflow Start Start: In Vivo Efficacy Study Animal_Model Select Animal Model (e.g., BALB/c Mice) Start->Animal_Model ASO_Prep Prepare and Administer ASOs (e.g., IP or SC injection) Animal_Model->ASO_Prep Treatment Treatment Period (e.g., 3 weeks) ASO_Prep->Treatment Endpoint Endpoint: Euthanasia and Tissue Collection Treatment->Endpoint Analysis Analysis Endpoint->Analysis mRNA_Quant Target mRNA Quantification (qRT-PCR) Analysis->mRNA_Quant Protein_Quant Target Protein Quantification (e.g., ELISA, Western Blot) Analysis->Protein_Quant Toxicity_Assay Toxicity Assessment (e.g., Serum ALT/AST) Analysis->Toxicity_Assay Data_Analysis Data Analysis and Comparison mRNA_Quant->Data_Analysis Protein_Quant->Data_Analysis Toxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo ASO efficacy and toxicity studies.

References

Unlocking Enhanced Performance in Oligonucleotide Therapeutics: A Comparative Analysis of 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapeutics, the quest for modified nucleosides that offer superior performance is paramount. This guide provides an in-depth comparison of 2'-O,4'-C-Methyleneguanosine, a key component of 2',4'-Bridged Nucleic Acids (BNA), against other significant modified nucleosides. We delve into the experimental data that underscores its advantages in binding affinity, nuclease resistance, and gene silencing efficacy, offering a comprehensive resource for informed decision-making in oligonucleotide design.

Performance Benchmarking: this compound vs. Alternatives

Oligonucleotides incorporating this compound and its analogs, such as 2',4'-BNANC, have consistently demonstrated significant improvements in key therapeutic parameters when compared to other modifications like Locked Nucleic Acid (LNA), 2'-O-Methoxyethyl (MOE), and 2'-O-Methyl (2'-OMe).

Superior Binding Affinity and Thermal Stability

A critical determinant of antisense oligonucleotide (AON) efficacy is its binding affinity to the target mRNA. Modifications that increase the thermal stability (Tm) of the oligonucleotide-RNA duplex generally lead to more potent gene silencing. 2',4'-BNA modified oligonucleotides have shown to significantly enhance duplex stability. For instance, the introduction of a 2'-O,4'-C-methylene bridge in a triplex-forming oligonucleotide (TFO) resulted in a stabilization of +4.3 to +5°C per modification compared to the unmodified oligonucleotide[1].

Further advancements in BNA chemistry, such as the development of 2',4'-BNANC, have demonstrated even higher RNA affinity, surpassing that of conventional 2',4'-BNA/LNA counterparts[2]. This increased affinity is crucial for the development of shorter, more drug-like antisense oligonucleotides without compromising potency[2][3].

Table 1: Comparison of Melting Temperatures (Tm) of Modified Oligonucleotides

ModificationChange in Tm per modification (°C)Reference
2'-O,4'-C-Methylene (2',4'-BNA/LNA) +1.5 to +4[4]
2'-O,4'-C-Methylene (Triplex) +4.3 to +5[1]
2'-O-Methyl (2'-OMe) < +1[4]
Phosphorothioate (B77711) Decrease[4]
Enhanced Nuclease Resistance

A significant hurdle for in vivo applications of oligonucleotides is their rapid degradation by nucleases. Chemical modifications are essential to improve their stability in biological fluids. 2',4'-BNANC-modified oligonucleotides have been shown to be more resistant to endonucleolytic cleavage than their 2',4'-BNA/LNA counterparts[2]. In fact, their nuclease resistance is reported to be immensely higher, even surpassing that of phosphorothioate analogs, which are a common modification used to enhance stability[5][6].

Table 2: Nuclease Resistance Profile of Modified Oligonucleotides

ModificationNuclease ResistanceReference
2',4'-BNANC Very High (Higher than 2',4'-BNA/LNA and Phosphorothioate)[2][5][6]
2',4'-BNA/LNA High[2]
Phosphorothioate High[7]
2'-O-Methyl (2'-OMe) Moderate[8]
Unmodified DNA/RNA Low[8]
Potent In Vitro and In Vivo Gene Silencing

The ultimate measure of a modified nucleoside's performance is its ability to effectively silence target gene expression. In vitro studies have revealed that antisense oligonucleotides based on 2',4'-BNANC exhibit significantly stronger inhibitory activity compared to those with 2',4'-BNA/LNA modifications, particularly for shorter oligonucleotides[2][3].

In vivo experiments have further solidified these findings. ASOs incorporating a novel 2',4'-BNA/LNA derivative, BNAP-AEO, demonstrated potent gene expression suppression in the brains of mice following intracerebroventricular injections[9][10]. Importantly, these highly effective ASOs also exhibited significantly lower acute central nervous system toxicity compared to their counterparts without the BNAP-AEO modification[9][10].

Table 3: Gene Silencing Efficacy of Modified Antisense Oligonucleotides

Modification ChemistryEfficacyKey FindingsReference
2',4'-BNANC HighStronger inhibitory activity than 2',4'-BNA/LNA, especially in shorter AONs.[2][3]
2',4'-BNA/LNA with BNAP-AEO HighPotent in vivo gene suppression in the CNS with reduced neurotoxicity.[9][10]
cEt (constrained Ethyl) HighMore efficacious than MOE ASOs in all tissues examined.[9]
MOE (2'-O-Methoxyethyl) ModerateEstablished chemistry with demonstrated clinical utility.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to benchmark the performance of modified nucleosides.

Thermal Stability Analysis (Melting Temperature, Tm)

The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. It is a direct measure of the thermal stability of the duplex and reflects the binding affinity of the oligonucleotide.

  • Procedure: Duplexes are formed by mixing the modified oligonucleotide with its complementary RNA or DNA strand in a buffered solution. The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased. The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.

  • Instrumentation: A spectrophotometer equipped with a temperature controller is used for these measurements.

In Vitro Gene Silencing Assay

These assays are performed in cultured cells to determine the ability of an ASO to inhibit the expression of a target gene.

  • Cell Culture and Transfection: A relevant cell line is cultured under standard conditions. The modified ASOs are then introduced into the cells using a transfection reagent.

  • RNA Extraction and Quantification: After a specific incubation period, total RNA is extracted from the cells. The levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • IC50 Determination: The concentration of the ASO that causes a 50% reduction in the target mRNA level (IC50) is calculated to determine its potency.

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

  • Incubation: The modified oligonucleotides are incubated in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, for various time points.

  • Analysis: The degradation of the oligonucleotides is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide remaining over time is determined.

In Vivo Efficacy and Toxicity Studies

Animal models are used to assess the in vivo performance and safety of modified oligonucleotides.

  • Administration: The ASOs are administered to animals, for example, via intracerebroventricular injection for central nervous system targets.

  • Tissue Analysis: After a defined period, tissues are collected, and the levels of the target mRNA and protein are measured to determine the extent of gene silencing.

  • Toxicity Assessment: Animal behavior, body weight, and tissue histology are monitored to evaluate any potential toxic effects of the treatment.

Visualizing the Mechanisms

To better understand the processes involved in antisense technology and experimental evaluation, the following diagrams illustrate key pathways and workflows.

Antisense_Mechanism ASO Antisense Oligonucleotide (2',4'-BNA Modified) Duplex ASO-mRNA Duplex ASO->Duplex Hybridization mRNA Target mRNA mRNA->Duplex Cleavage mRNA Cleavage Duplex->Cleavage RNaseH RNase H RNaseH->Cleavage Recruitment Degradation mRNA Degradation & Gene Silencing Cleavage->Degradation

Caption: RNase H-mediated antisense mechanism for gene silencing.

Splicing_Modulation Pre_mRNA Pre-mRNA Blocked_Site Blocked Splice Site Pre_mRNA->Blocked_Site SSO Splice-Switching Oligonucleotide (SSO) (2',4'-BNA Modified) SSO->Blocked_Site Binding Splicing_Factors Splicing Factors Altered_Splicing Altered Splicing Splicing_Factors->Altered_Splicing Exclusion Blocked_Site->Altered_Splicing Modified_Protein Modified Protein Altered_Splicing->Modified_Protein Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Oligo_Synthesis Oligonucleotide Synthesis with Modifications Tm_Analysis Thermal Stability (Tm Measurement) Oligo_Synthesis->Tm_Analysis Nuclease_Assay Nuclease Resistance Assay Oligo_Synthesis->Nuclease_Assay Cell_Culture Cell Culture & Transfection Oligo_Synthesis->Cell_Culture Gene_Expression Gene Expression Analysis (RT-qPCR) Cell_Culture->Gene_Expression Animal_Model Animal Model Administration Gene_Expression->Animal_Model Promising Candidates Efficacy_Study Efficacy Study (Target Knockdown) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-O,4'-C-Methyleneguanosine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2'-O,4'-C-Methyleneguanosine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this modified nucleoside, drawing upon established safety protocols for similar chemical agents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous compounds, the following hazards should be considered:

  • Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation. Some modified nucleosides can be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), a lab coat, and ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1]

Emergency First Aid:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth and immediately call a poison center or doctor.

Quantitative Hazard Summary

For a clear comparison of potential hazards associated with modified nucleosides, the following table summarizes information from representative safety data sheets.

Hazard StatementGHS ClassificationPrimary Exposure Routes
Causes skin irritationSkin Irritation (Category 2)Dermal
Causes serious eye irritationEye Irritation (Category 2A)Ocular
May cause respiratory irritationSTOT - SE (Category 3)Inhalation
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Category 3)Oral, Dermal, Inhalation
Fatal if swallowed or in contact with skinAcute Toxicity (Category 1/2)Oral, Dermal

Note: This table represents a summary of hazards for similar modified nucleosides and should be considered as a precautionary guideline for this compound in the absence of a specific Safety Data Sheet.

Step-by-Step Disposal Protocol

Given the nature of this compound as a research chemical, it should be treated as hazardous waste. Drain disposal is not recommended unless explicitly approved by institutional and local environmental regulations.[2]

Experimental Protocol for Chemical Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams unless compatible. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and not leaking.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in the designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Segregate Solid and Liquid Waste C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H I Document Waste Disposal H->I SafetyLogic cluster_incident Incident Occurs cluster_response Immediate Response cluster_action Corrective Action Start Chemical Exposure or Spill A Assess Situation Start->A B Personal Exposure? A->B C Follow First Aid Procedures (Wash Skin, Rinse Eyes) B->C Yes D Alert Supervisor / EHS B->D No G Seek Medical Attention C->G E Consult SDS for Similar Compounds D->E F Clean Spill Using Appropriate Kit E->F H Review and Update Lab Protocols F->H G->H End Incident Resolved H->End

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2'-O,4'-C-Methyleneguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

The novel nucleoside analog, 2'-O,4'-C-Methyleneguanosine, holds significant promise in therapeutic research. As with any investigational compound, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Recommended Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate potential exposure risks.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling the compound. Double gloving is recommended for enhanced protection, especially during prolonged handling or when working with larger quantities.[1]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for all laboratory work.[1]
Chemical Splash GogglesTo be worn when there is a risk of splashes or aerosol generation.[1][2]
Face ShieldShould be used in conjunction with goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing concentrated solutions.[1]
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact and contamination of personal clothing.[1][3]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][5] If significant aerosolization is unavoidable, a risk assessment should be performed to determine if a respirator is necessary.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and sample integrity.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, follow your institution's hazardous material spill protocol.

  • Verify Labeling: Ensure the container is clearly labeled with the compound name, concentration, and any hazard warnings.

  • Appropriate Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The recommended storage temperature for similar compounds is often -20°C.[7]

Handling and Experimental Use
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination.[8]

  • Avoid Dust and Aerosol Formation: When handling the solid form, take care to avoid generating dust.[4][5] If preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9] Do not eat, drink, or smoke in the laboratory.[9]

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material and decontaminate the area according to your institution's protocols.

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5][10]
Contaminated Solid Waste Items such as gloves, bench paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
Contaminated Liquid Waste Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Packaging Receipt->Inspect Store Store Appropriately Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare for Experiment DonPPE->Prepare Conduct Conduct Experiment in Fume Hood Prepare->Conduct Decontaminate Decontaminate Work Area Conduct->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Hazardous Waste Stream Label->Dispose

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree cluster_ppe Personal Protective Equipment Selection Start Handling this compound? LabCoat Lab Coat Start->LabCoat Gloves Nitrile Gloves Start->Gloves EyeProtection Safety Glasses Start->EyeProtection SplashRisk Risk of Splash? Start->SplashRisk Goggles Wear Goggles SplashRisk->Goggles Yes FaceShield High Splash Risk? SplashRisk->FaceShield Yes Goggles->FaceShield Shield Wear Face Shield FaceShield->Shield Yes

Caption: Decision tree for selecting appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.